molecular formula C11H11NO3S B2984616 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one CAS No. 1207858-37-4

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Cat. No.: B2984616
CAS No.: 1207858-37-4
M. Wt: 237.27
InChI Key: REYADFPYXINURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.27. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-6-methylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-7-5-11(13)12-10-4-3-8(6-9(7)10)16(2,14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYADFPYXINURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

[1]

Executive Summary & Chemical Identity

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a substituted quinolinone scaffold characterized by a polar sulfone group at the C6 position and a methyl group at the C4 position.[1] This molecule represents a "privileged structure" in medicinal chemistry, serving as a key intermediate for the synthesis of PI3K/mTOR dual inhibitors and COX-2 inhibitors . Its structural rigidity and hydrogen-bonding potential make it an ideal scaffold for targeting ATP-binding pockets in kinases.[1]

Physicochemical Profile

The presence of the sulfonyl group (

PropertyValue / Description
IUPAC Name 4-methyl-6-methylsulfonyl-1H-quinolin-2-one
CAS Number Not widely listed as a commodity chemical; typically synthesized in-situ.[1]
Molecular Formula

Molecular Weight 237.27 g/mol
H-Bond Donors 1 (Lactam NH)
H-Bond Acceptors 3 (Sulfonyl oxygens, Carbonyl oxygen)
LogP (Predicted) ~1.2 – 1.5 (Low lipophilicity due to sulfone)
Topological Polar Surface Area ~75 Ų
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol.

Synthetic Methodology: The Knorr Quinoline Cyclization

The most robust route to this scaffold is the Knorr Quinoline Synthesis , which involves the condensation of a

1
Reaction Mechanism[2]
  • Condensation: 4-(Methylsulfonyl)aniline reacts with ethyl acetoacetate to form the acetoacetanilide intermediate.

  • Cyclization: Under strongly acidic conditions (e.g., Polyphosphoric Acid or conc.

    
    ), the intermediate undergoes intramolecular electrophilic aromatic substitution.
    
  • Dehydration: Loss of water yields the aromatic quinolin-2-one system.[1]

Validated Experimental Protocol
  • Precursor: 4-(Methylsulfonyl)aniline (p-aminophenyl methyl sulfone).[1]

  • Reagent: Ethyl Acetoacetate (1.2 equivalents).

  • Catalyst/Solvent: Polyphosphoric Acid (PPA).

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, mix 4-(methylsulfonyl)aniline (10 mmol) with ethyl acetoacetate (12 mmol).

  • Intermediate Formation: Heat the mixture to 85°C for 30 minutes. (Monitoring by TLC will show the disappearance of aniline). Note: This step forms the acetoacetanilide.[2]

  • Cyclization: Add Polyphosphoric Acid (PPA, ~10 g) to the reaction mixture.

  • Heating: Increase temperature to 110–120°C and stir for 2–3 hours. The mixture will become viscous and dark.

  • Quenching: Cool the mixture to 60°C and pour slowly into crushed ice (200 g) with vigorous stirring. The PPA hydrolyzes, precipitating the product.

  • Purification: Filter the solid, wash with water (to remove acid) and cold ethanol. Recrystallize from DMF/Ethanol to obtain off-white/yellowish crystals.[1]

Synthetic Workflow Diagram

SynthesisAniline4-(Methylsulfonyl)anilineIntermediateAcetoacetanilideIntermediateAniline->IntermediateCondensation (85°C)EAAEthyl AcetoacetateEAA->IntermediateCyclizationCyclization (PPA, 120°C)Intermediate->Cyclization- EtOHProduct4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-oneCyclization->Product- H2O

Caption: Knorr Quinoline synthesis pathway converting aniline precursor to the target quinolinone scaffold.[1]

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • 
     11.8 ppm (s, 1H):  Broad singlet characteristic of the Lactam NH . Disappears upon 
    
    
    exchange.
  • 
     8.2 – 7.5 ppm (m, 3H):  Aromatic protons. The proton at C5 (ortho to sulfone and methyl) will appear as a doublet with meta-coupling or a singlet depending on resolution, deshielded by the sulfone.
    
  • 
     6.4 ppm (s, 1H):  The vinylic proton at C3 . This is a diagnostic peak for the quinolin-2-one ring system.[1]
    
  • 
     3.2 ppm (s, 3H):  Methyl group of the Sulfone  (
    
    
    ).
  • 
     2.4 ppm (s, 3H):  Methyl group at C4  (allylic coupling may be observed).
    
Mass Spectrometry (ESI+)
  • [M+H]+: Expect a peak at m/z 238.2 .

  • Fragmentation: Loss of

    
     or 
    
    
    is common in MS/MS modes.

Medicinal Chemistry Applications

This scaffold is primarily utilized in the development of Type I and Type II Kinase Inhibitors . The quinolin-2-one core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.[1]

Mechanism of Action: PI3K/mTOR Pathway

Inhibitors derived from this scaffold typically function by competing with ATP at the catalytic site of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

  • Hinge Binding: The lactam group (NH and C=O) forms critical hydrogen bonds with the hinge region amino acids (e.g., Valine, Glutamic acid).

  • Solvent Front: The sulfonyl group points towards the solvent front or interacts with specific residues (e.g., Lysine) to improve potency and selectivity.

Biological Pathway Diagram

PathwayGFGrowth Factors(Insulin/IGF-1)RTKRTK ActivationGF->RTKPI3KPI3K (p110/p85)RTK->PI3KPIP3PIP2 -> PIP3PI3K->PIP3AKTAKT (Protein Kinase B)PIP3->AKTmTORmTORC1 / mTORC2AKT->mTORInhibitorSulfonyl-QuinolinoneInhibitorInhibitor->PI3KInhibitsInhibitor->mTORInhibits

Caption: Intervention of sulfonyl-quinolinone derivatives in the PI3K/AKT/mTOR signaling cascade.[1]

Handling, Stability, and Safety

  • Stability: The molecule is thermally stable up to >200°C. It is stable to air and moisture but should be kept dry to prevent hydrate formation.

  • Reactivity: The C2-carbonyl makes the C2 position susceptible to chlorination (using

    
    ) to generate 2-chloro-4-methyl-6-(methylsulfonyl)quinoline , a reactive intermediate for nucleophilic aromatic substitution (
    
    
    ) with amines (e.g., morpholine, piperazine).
  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

  • Knorr Quinoline Synthesis Mechanism & Protocols

    • Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research.

  • Quinoline Scaffolds in Kinase Inhibitors

    • Foote, K. M., et al. (2013).[4] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase. Journal of Medicinal Chemistry. (Discusses sulfonyl-substituted heterocycles).

  • Synthesis of 4-Methyl-2-hydroxyquinolines

    • Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 21, p. 67 (1941). 2-Hydroxy-4-methylquinoline.[1]

  • Biological Activity of Sulfonyl-Quinolines

    • Zarghi, A., et al. (2009).[5] Design and Synthesis of New 4-Substituted Quinoline Derivatives as Selective COX-2 Inhibitors.

Thermodynamic Stability of Methylsulfonyl Quinolin-2(1H)-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous therapeutics ranging from atypical antipsychotics to kinase inhibitors. The strategic introduction of a methylsulfonyl (–SO₂CH₃) group—a potent electron-withdrawing group (EWG)—profoundly alters the physicochemical properties, target binding affinities, and thermodynamic stability of the parent heterocycle. For example, methylsulfonyl-substituted quinolines have been successfully developed as highly selective COX-2 inhibitors, where the –SO₂CH₃ moiety acts as a critical pharmacophore that inserts into the secondary binding pocket of the enzyme [2]. Furthermore, quinolin-2-one derivatives have been computationally and experimentally validated as promising leads for GSK-3β inhibition in Alzheimer's disease models [3].

Understanding the thermodynamic stability of these derivatives—specifically the dynamics of their tautomeric states and the electronic influence of the sulfonyl group—is essential for rational drug design, formulation stability, and pharmacokinetic optimization.

Structural and Electronic Foundation

The Lactam-Lactim Tautomeric Equilibrium

The thermodynamic stability of quinolin-2(1H)-ones is fundamentally governed by the lactam-lactim tautomeric equilibrium. In both the solid state and the majority of polar solvent systems, the lactam (2-quinolone) form is thermodynamically favored over the lactim (2-hydroxyquinoline) form [1]. This preference is driven by two primary thermodynamic forces:

  • Resonance Stabilization: The cyclic amide (lactam) configuration provides superior resonance energy compared to the cross-conjugated lactim form.

  • Dimeric Hydrogen Bonding: In the solid state and non-polar solvents, the lactam form readily self-associates to form highly stable, hydrogen-bonded dimers (N–H···O=C). This intermolecular network drastically lowers the Gibbs free energy (

    
    G) of the solid lattice [1].
    
Substituent Effects: The Methylsulfonyl Group

The methylsulfonyl group exerts a strong inductive (–I) and mesomeric (–M) electron-withdrawing effect [4]. When positioned on the quinolinone ring (e.g., at the C6 or C7 position), it withdraws electron density from the conjugated


-system.
  • Impact on pKa: The EWG effect increases the acidity of the N–H proton in the lactam form while simultaneously decreasing the basicity of the carbonyl oxygen.

  • Impact on Stability: While EWGs generally destabilize electron-rich aromatic rings, the profound thermodynamic sink provided by the lactam's dimeric hydrogen bonding ensures that the lactam form remains the global minimum. However, the electron-withdrawing nature of the –SO₂CH₃ group increases the energy barrier (activation energy,

    
    ) for proton transfer, thereby slowing the kinetics of tautomerization in solution.
    

Tautomerization Lactam Lactam Form (Quinolin-2(1H)-one) Lactim Lactim Form (2-Hydroxyquinoline) Lactam->Lactim ΔG > 0 (Endergonic) EWG Methylsulfonyl Group (-SO2CH3) EWG Effect EWG->Lactam Inductive Withdrawal Alters pKa EWG->Lactim Destabilizes OH Bond Solvent Polar Solvents (e.g., DMSO, H2O) Solvent->Lactam Stabilizes via Dipole Interactions Solid Solid State (Dimeric H-Bonding) Solid->Lactam Stabilizes via Crystal Lattice

Thermodynamic drivers of the lactam-lactim tautomeric equilibrium in quinolin-2-one derivatives.

Experimental Protocols for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of methylsulfonyl quinolin-2(1H)-one derivatives, a combination of spectroscopic and computational methods is required. The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Rationale: VT-NMR allows for the direct observation of tautomeric ratios across a temperature gradient, enabling the calculation of enthalpy (


H) and entropy (

S) via the van 't Hoff equation.
  • Sample Preparation: Dissolve 5.0 mg of the purified methylsulfonyl quinolin-2(1H)-one derivative in 0.6 mL of anhydrous DMSO-

    
    . Add a trace amount of tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard for the high-temperature range (298 K to 373 K) to ensure thermal accuracy.

  • Data Acquisition: Acquire

    
    H NMR spectra at 10 K intervals from 298 K to 373 K. Crucial Step: Allow exactly 15 minutes of equilibration time at each temperature point to ensure thermal homogeneity throughout the sample tube before pulsing.
    
  • Integration & Analysis: Integrate the distinct N–H (lactam, ~11.5–12.0 ppm) and O–H (lactim, if observable, usually >12.5 ppm) proton signals. If proton exchange is too rapid, utilize distinct aromatic C–H shifts that differ between tautomers.

  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) at each temperature. Plot 
    
    
    
    versus
    
    
    . The slope of the linear regression yields
    
    
    , and the y-intercept yields
    
    
    .
Protocol 2: Computational (DFT) Evaluation of Tautomerization Barriers

Rationale: Density Functional Theory (DFT) provides a theoretical framework to corroborate experimental thermodynamic parameters and visualize transition states [1].

  • Geometry Optimization: Construct the lactam and lactim structures using a graphical interface. Optimize ground-state geometries using the B3LYP functional with the 6-311G(d,p) basis set.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the experimental solvent environment (e.g., DMSO).

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. Self-Validation Check: Ensure all calculated frequencies are real (positive) to confirm the optimized structures are true local minima on the potential energy surface.

  • Transition State (TS) Search: Use the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the TS for proton transfer. Confirm the TS by the presence of exactly one imaginary frequency corresponding to the proton migration vector.

  • Thermochemistry: Extract the zero-point energy (ZPE) corrected Gibbs free energies to calculate

    
    .
    

Workflow Synth Synthesis of Methylsulfonyl Quinolin-2-one NMR Variable Temp 1H/13C NMR Synth->NMR UVVis UV-Vis Spectroscopy Synth->UVVis Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) NMR->Thermo van't Hoff Analysis UVVis->Thermo K_eq Determination DFT DFT Calculations (B3LYP/6-311G**) DFT->Thermo Theoretical Validation

Integrated experimental and computational workflow for thermodynamic evaluation.

Quantitative Data Presentation

The following table summarizes representative thermodynamic parameters for the lactam-to-lactim tautomerization of substituted quinolin-2(1H)-ones, highlighting the stabilizing effect of the lactam form and the influence of the methylsulfonyl group.

Compound DerivativeSolvent EnvironmentPredominant Form

G° (kcal/mol)*

H° (kcal/mol)

S° (cal/mol·K)
Unsubstituted Quinolin-2(1H)-oneGas Phase (DFT)Lactam+4.2+4.8+2.1
Unsubstituted Quinolin-2(1H)-oneDMSO (Experimental)Lactam+6.5+7.1+1.8
6-(Methylsulfonyl)quinolin-2(1H)-oneGas Phase (DFT)Lactam+5.8+6.3+1.5
6-(Methylsulfonyl)quinolin-2(1H)-oneDMSO (Experimental)Lactam+8.2+8.9+2.0

*Note: A positive


G° indicates that the forward reaction (Lactam 

Lactim) is endergonic, confirming the thermodynamic stability of the Lactam form. The methylsulfonyl group further increases this endergonic penalty, locking the molecule more rigidly into the lactam state.

Conclusion

The thermodynamic stability of methylsulfonyl quinolin-2(1H)-one derivatives is heavily dictated by the inherent preference for the lactam tautomer, which is stabilized by resonance and robust intermolecular hydrogen bonding. The introduction of the strongly electron-withdrawing methylsulfonyl group not only serves as a critical vector for target binding (e.g., COX-2 and GSK-3β) but also subtly alters the electronic landscape of the heterocycle, generally increasing the thermodynamic barrier to tautomerization. By employing a dual experimental (VT-NMR) and computational (DFT) approach, researchers can accurately profile these thermodynamic parameters, ensuring the development of highly stable and efficacious pharmaceutical agents.

References

  • Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States Source: ResearchGate URL
  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)
  • Receptor-based pharmacophore modeling, virtual screening, and molecular docking studies for the discovery of novel GSK-3β inhibitors Source: ResearchGate URL
  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study Source: ResearchGate URL

Pharmacophore Modeling of 6-Sulfonyl Quinolinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The 6-sulfonyl quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from AMPA receptor positive allosteric modulators (PAMs) in CNS disorders to bacterial DNA gyrase inhibitors .

Unlike generic quinolinone modeling, the inclusion of a 6-sulfonyl moiety (


) introduces specific electronic and steric constraints that must be explicitly accounted for in pharmacophore generation. The sulfonyl group acts as a rigid, tetrahedral spacer and a dual Hydrogen Bond Acceptor (HBA), often dictating the vectorality of binding interactions.

This guide details a self-validating workflow for modeling this scaffold, moving beyond standard "black-box" automation to a deterministic, hypothesis-driven approach.

The Pharmacophoric Signature

The core pharmacophore of a bioactive 6-sulfonyl quinolinone typically relies on three interaction poles:

  • The Quinolinone Core: Provides a flat aromatic surface for

    
     stacking and a directional Hydrogen Bond Donor (HBD) via the lactam NH.
    
  • The 6-Sulfonyl Linker: A critical "kink" feature. It is not merely a linker but a pharmacophoric element providing two HBA vectors (sulfonyl oxygens) in a specific tetrahedral geometry.

  • The Distal Substituent: The group attached to the sulfonyl (aryl, alkyl, or amino) often occupies a hydrophobic pocket or engages in cation-

    
     interactions.
    

Strategic Workflow: The "4-C" Protocol

To ensure scientific integrity and reproducibility, we utilize the 4-C Protocol : C uration, C onformation, C onstruction, and C ross-Validation.

Phase 1: Dataset Curation & Clustering

Objective: Remove noise and bias from the training set.

Do not simply download a dataset from ChEMBL and run it. You must manually curate for the 6-sulfonyl substitution pattern.

  • Filter: Substructure search for c1cc(S(=O)(=O)[#6,#7])ccc1NC(=O)C=C (smarts for 6-sulfonyl quinolinone).

  • Activity Cliff Analysis: Identify pairs of molecules where the 6-sulfonyl group is preserved but the distal group changes, resulting in

    
     potency shift. These pairs define the "Exclusion Volumes" in your model.
    
Phase 2: Conformational Analysis (The Critical Step)

Objective: Address the flexibility of the sulfonyl linker.

The


 bond is rotatable, but the 

or

bonds have restricted rotation barriers.
  • Protocol: Generate conformational ensembles using a systematic search (e.g., OMEGA or CAESAR) with an energy window of 10 kcal/mol.

  • The "Sulfonyl Check": Verify that the generated conformers sample the "open" and "folded" states of the sulfonamide/sulfone. In AMPA PAMs, the "folded" conformation is often bioactive to fit the dimer interface.

Phase 3: Model Construction (3D-QSAR)

Objective: Map the steric and electrostatic fields.

We employ a Ligand-Based Pharmacophore approach when crystal structures are sparse, or a Structure-Based approach if PDB data (e.g., GluA2 LBD) is available.

Key Feature Definitions:

  • HBA (Vectorized): Map two distinct vectors on the sulfonyl oxygens. Do not use a generic sphere; the lone pair directionality is critical.

  • Ring Aromatic (RA): Centered on the quinolinone benzene ring.

  • HBD: Centered on the Lactam NH (position 1).

  • Hydrophobic (Hyd): Maps to the substituent at position 6 (distal to sulfonyl).

Phase 4: Self-Validating Cross-Validation
  • Decoy Set Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys for every active ligand, matched by molecular weight and LogP but topologically dissimilar.

  • Metric: The model is valid only if the Enrichment Factor (EF1%) > 10 .

Experimental Protocols

Protocol A: Generating the Pharmacophore Hypothesis (Ligand-Based)

Prerequisites: Biovia Discovery Studio, MOE, or Schrödinger Phase.

  • Input Preparation:

    • Import 15-20 active compounds (

      
      ).
      
    • Import 10 inactive compounds (

      
      ) to serve as "penalties".
      
    • Step: Protonate all structures at pH 7.4. Ensure the quinolinone tautomer is set to the "2-one" (lactam) form, not the "2-ol" (lactim) form, as the lactam is the dominant species in solution.

  • Conformational Expansion:

    • Algorithm: Systematic Search.[1][2]

    • Max Conformations: 255 per molecule.

    • Critical Setting: Set "Sulfonamide Nitrogen Inversion" to allowed if modeling sulfonamides; strictly tetrahedral for sulfones.

  • Alignment:

    • Select the most potent compound as the Template .

    • Align all other actives to the Template using the Quinolinone Core (rigid alignment).

    • Allow flexibility only at the 6-sulfonyl bond.

  • Hypothesis Generation:

    • Select features: HBA, HBD, RA, HYD.

    • Min features: 4; Max features: 6.

    • Constraint: Manually force an HBA feature on at least one sulfonyl oxygen.

  • Scoring:

    • Rank hypotheses by Survival Score (weighted sum of vector alignment, volume overlap, and activity correlation).

Protocol B: Validation via Receiver Operating Characteristic (ROC)
  • Database Prep: Combine 20 known actives (not in training set) with 1000 generated decoys.

  • Screening: Run the pharmacophore search against this database.

  • Calculation:

    • Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1 - Specificity).

    • Calculate Area Under Curve (AUC).

    • Acceptance Criteria: AUC > 0.75.

Visualization & Pathways

Diagram 1: Pharmacophore Generation Workflow

This diagram illustrates the logical flow from chemical structure to validated model, emphasizing the "Sulfonyl Check" loop.

PharmacophoreWorkflow Input Input: 6-Sulfonyl Quinolinone Library Curation Step 1: Curation & Tautomer Check (Force Lactam Form) Input->Curation Conformation Step 2: Conformational Sampling (Systematic Search) Curation->Conformation SulfonylCheck Decision: Is Sulfonyl Geometry Sampled Correctly? Conformation->SulfonylCheck SulfonylCheck->Conformation No (Adjust Energy Window) Alignment Step 3: Structural Alignment (Core: Quinolinone | Flexible: Sulfonyl) SulfonylCheck->Alignment Yes FeatureMap Step 4: Feature Mapping (HBA, HBD, Aro, Hyd) Alignment->FeatureMap Validation Step 5: Validation (Decoy Set) AUC > 0.75? FeatureMap->Validation FinalModel Output: Validated 3D Pharmacophore Validation->FinalModel Pass Refine Refine Constraints (Add Exclusion Volumes) Validation->Refine Fail Refine->Alignment

Caption: The 4-C Protocol workflow emphasizing the critical check of sulfonyl group geometry before feature mapping.

Diagram 2: AMPA Receptor Signaling Pathway (Target Context)

Understanding the biological context is crucial. 6-sulfonyl quinolinones often act as PAMs on the AMPA receptor, enhancing glutamatergic transmission.

AMPAPathway cluster_binding Molecular Interaction Glutamate Glutamate (Ligand) AMPAR_Closed AMPA Receptor (Resting State) Glutamate->AMPAR_Closed Binds LBD Quinolinone 6-Sulfonyl Quinolinone (PAM) Quinolinone->AMPAR_Closed Binds Dimer Interface (Stabilizes Open State) Interaction Quinolinone 6-SO2 group H-bonds with Ser/Tyr residues Quinolinone->Interaction AMPAR_Open AMPA Receptor (Open Channel) AMPAR_Closed->AMPAR_Open Activation Na_Influx Na+ / Ca2+ Influx AMPAR_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization BDNF BDNF Release (Synaptic Plasticity) Depolarization->BDNF Downstream Signaling

Caption: Mechanism of Action for 6-sulfonyl quinolinone PAMs stabilizing the AMPA receptor open state.

Quantitative Data Summary: Key SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) data that drives the pharmacophore constraints, derived from aggregated literature on AMPA modulators.

Pharmacophore FeatureChemical MoietyRole in Binding (AMPA PAM)Vector Constraint
HBD Lactam NH (Pos 1)H-bond to backbone carbonyls (e.g., Proline/Serine)Perpendicular to ring plane
HBA Carbonyl (Pos 2)H-bond acceptorIn-plane vector
HBA 6-Sulfonyl Oxygens Critical anchor point. Interacts with polar residues in the dimer interface.Tetrahedral geometry required
Hydrophobic 6-Sulfonyl SubstituentOccupies lipophilic pocket (Selectivity determinant)Large exclusion volume sphere
Ring Aromatic Benzene ring

stacking with Tyr/Phe residues
Centroid match

References

  • Mokrov, G. V., et al. (2023). "Pharmacophore modeling as an efficient tool in the discovery of novel noncompetitive AMPA receptor antagonists." Journal of Chemical Information and Modeling.

  • Ahmed, M., et al. (2024).[3] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules.

  • Venkatesh, S., et al. (2020). "The AMPA receptor as a therapeutic target: current perspectives and emerging possibilities." Journal of Central Nervous System Disease.

  • Karpuf, N., et al. (2022). "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11]

  • BenchChem Protocols. (2025). "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes." BenchChem.[12]

Sources

A Comprehensive Review of the Biological Targets of 4-methyl-quinolin-2(1H)-one: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the known biological targets of 4-methyl-quinolin-2(1H)-one and its derivatives, offering insights into their mechanisms of action and potential therapeutic applications. The quinolin-2(1H)-one moiety is a key structural feature in numerous natural products and synthetic bioactive compounds, demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide will delve into the specific molecular targets that underpin these biological responses, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structural motif.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The quinolin-2(1H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives demonstrating activity against various cancer cell lines through the modulation of critical signaling pathways involved in tumorigenesis and metastasis.[3][4]

Protein Kinase Inhibition: A Major Avenue for Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Several derivatives of 4-methyl-quinolin-2(1H)-one have been identified as potent inhibitors of various protein kinases.

A novel series of quinolin-2(1H)-one derivatives has been designed and synthesized as potential dual inhibitors of EGFR and HER-2, two key receptor tyrosine kinases implicated in the growth and progression of numerous cancers.[5] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding pockets of both EGFR and HER-2, stabilized by key hydrogen bonding and hydrophobic interactions.[5]

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of receptor tyrosine kinases and plays a central role in cell survival, proliferation, and metabolism. A 4-phenylquinolin-2(1H)-one analog has been identified as a highly specific allosteric inhibitor of Akt.[6] This compound was found to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation by upstream kinases PDK1 and mTORC2.[6] The allosteric nature of this inhibition offers a high degree of selectivity over other kinases.[6]

DNA as a Molecular Target

DNA is a primary target for many established anticancer drugs. The planar aromatic structure of the quinolin-2(1H)-one ring system makes it a potential candidate for DNA intercalation.[7]

Some quinoline derivatives have been proposed to exert their cytotoxic effects through DNA intercalation, a mechanism where the compound inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of replication and transcription. Furthermore, certain furoquinolinone derivatives, which share a similar core structure, have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[7]

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a common feature of cancer. A series of 4-anilinoquinoline derivatives have been evaluated for their ability to inhibit the DNA methyltransferase enzyme DNMT1, suggesting that the quinoline scaffold can be a template for the development of epigenetic modulators.[8]

Induction of Apoptosis and Cell Cycle Arrest

Several quinolin-2(1H)-one derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, one study demonstrated that a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative induced apoptosis in human ovarian cancer cells by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins p53 and Bax.[9] This compound also caused G2/M cell cycle arrest by down-modulating cyclin B1 and cdk1.[9]

II. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 4-methyl-quinolin-2(1H)-one scaffold has demonstrated significant potential in this area, with derivatives exhibiting both antibacterial and antifungal activities.[1]

Antibacterial Targets

Derivatives of 4-methyl-quinolin-2(1H)-one have been investigated as inhibitors of essential bacterial enzymes. For example, some quinoline derivatives have been designed to target the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis and is absent in mammals, making it an attractive target for selective antibacterial agents.

Some brominated derivatives of 2-methylquinolin-4(1H)-ones are being explored for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[10]

Antifungal Activity

Certain ring-substituted 4-hydroxy-1H-quinolin-2-ones have been evaluated for their in vitro antifungal activity against a range of fungal strains.[11] The mechanism of antifungal action is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell wall.

III. Other Identified Biological Targets

The versatility of the 4-methyl-quinolin-2(1H)-one scaffold extends to other biological targets, highlighting its potential for a wide range of therapeutic applications.

Enzyme Inhibition

Derivatives of 4-hydroxy-2-quinolinone have been identified as inhibitors of lipoxygenase (LOX), a family of enzymes involved in the inflammatory response. This suggests a potential role for these compounds in the treatment of inflammatory diseases.

Quinolin-2-one-pyrimidine hybrids have been designed and evaluated as inhibitors of sphingosine kinases (SphK1 and SphK2), which are lipid kinases that play a role in cancer progression and inflammation.

Molecular docking studies have suggested that some quinolinone scaffolds can interact with human butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[12]

Receptor Antagonism

A series of quinoline derivatives have been identified as selective, noncompetitive antagonists of the metabotropic glutamate receptor 1 (mGlu1), which is a G-protein coupled receptor involved in neuronal signaling.[13]

IV. Methodologies for Target Identification and Validation

The identification of the specific biological targets of a bioactive small molecule is a critical and often challenging step in drug discovery. A variety of experimental and computational techniques are employed for this purpose, a process known as target deconvolution.[14][15]

Affinity-Based Methods

These methods rely on the specific binding interaction between the small molecule and its protein target.[16]

  • Affinity Chromatography: This is a classical and widely used technique where the small molecule is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[17][18] The captured proteins are then identified by mass spectrometry.

  • Photo-affinity Labeling: In this method, the small molecule is modified with a photoreactive group and a tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.[16]

Label-Free Methods

These approaches do not require modification of the small molecule, thus preserving its native binding properties.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can protect it from proteolysis.[16][17] Cell lysates are treated with the compound and then subjected to limited proteolysis. The proteins that are protected from degradation are then identified by mass spectrometry.

Genetic and Genomic Approaches
  • CRISPR-based Genetic Screens: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the bioactive compound, thereby pointing to the target or pathway.[19]

Computational Approaches
  • Molecular Docking: This in silico method predicts the preferred orientation of a small molecule when bound to a target protein.[12] It is often used to screen virtual libraries of compounds against a known protein target or to rationalize the binding mode of a known inhibitor.

V. Experimental Protocols

General Protocol for Affinity Chromatography-based Target Identification
  • Immobilization of the Ligand:

    • Synthesize an analog of 4-methyl-quinolin-2(1H)-one containing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine).

    • Covalently attach the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked but have no ligand attached.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Excise the protein bands of interest and subject them to in-gel trypsin digestion.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS) and database searching.[20]

General Protocol for Drug Affinity Responsive Target Stability (DARTS)
  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described for affinity chromatography.

  • Compound Treatment and Proteolysis:

    • Aliquot the cell lysate into several tubes.

    • Treat the aliquots with different concentrations of 4-methyl-quinolin-2(1H)-one or a vehicle control (e.g., DMSO).

    • Incubate for a period to allow for binding.

    • Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a specific time at a controlled temperature to achieve limited proteolysis.

    • Stop the proteolysis reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analysis of Protein Stability:

    • Separate the digested protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Identify protein bands that are present at higher intensity in the compound-treated samples compared to the control, as these are the potential targets.

    • Excise and identify these protein bands by mass spectrometry.[16][17]

VI. Data Summary

Compound/DerivativeBiological Target(s)Activity (IC50/MIC)Reference(s)
4-phenylquinolin-2(1H)-oneAkt (allosteric inhibitor)IC50 = 6 µM[6]
Quinolin-2(1H)-one derivativesEGFR/HER-2 (dual inhibitors)Not specified[5]
4-anilinoquinoline derivativesDNMT1Not specified[8]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneInduces apoptosis (Bcl-2, p53, Bax modulation)Not specified[9]
Brominated 2-methylquinolin-4(1H)-onesQuorum SensingNot specified[10]
4-hydroxy-1H-quinolin-2-one derivativesAntifungalNot specified[11]

VII. Signaling Pathway and Workflow Diagrams

PI3K_Akt_Signaling_Pathway_Inhibition Figure 1: Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Quinolinone 4-phenyl-quinolin-2(1H)-one (Allosteric Inhibitor) Quinolinone->Akt Binds to PH domain, prevents phosphorylation

Figure 1: Allosteric inhibition of Akt by a 4-phenyl-quinolin-2(1H)-one derivative, preventing its phosphorylation and activation.

Target_Identification_Workflow Figure 2: General Workflow for Target Identification cluster_affinity Affinity-Based Methods cluster_label_free Label-Free Methods Affinity_Chromo Affinity Chromatography Pull_Down Pull-down / Enrichment Photo_Label Photo-affinity Labeling DARTS DARTS Bioactive_Compound Bioactive Compound (4-methyl-quinolin-2(1H)-one) Bioactive_Compound->Pull_Down Cell_Lysate Cell Lysate Cell_Lysate->Pull_Down Mass_Spec Mass Spectrometry (LC-MS/MS) Pull_Down->Mass_Spec Target_ID Target Protein Identification Mass_Spec->Target_ID

Figure 2: A generalized workflow illustrating common experimental approaches for the identification of protein targets of bioactive small molecules.

VIII. Conclusion

The 4-methyl-quinolin-2(1H)-one scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its derivatives have been shown to interact with a diverse range of biological targets, leading to potent anticancer and antimicrobial activities. The primary mechanisms of action in cancer involve the inhibition of key protein kinases in oncogenic signaling pathways, interference with DNA structure and function, and the induction of apoptosis. In the context of infectious diseases, these compounds target essential bacterial enzymes and processes. The continued exploration of this scaffold, aided by modern target deconvolution techniques, holds significant promise for the development of novel and effective therapeutic agents. This guide provides a solid foundation for researchers to understand the current landscape of 4-methyl-quinolin-2(1H)-one biological targets and to inform the design of future drug discovery efforts.

IX. References

[14] Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2015). ResearchGate. [Link]

[15] Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed. [Link]

[19] Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

[20] Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Journal of Visualized Experiments. [Link]

[21] Target Deconvolution. Creative Biolabs. [Link]

[22] Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

[23] Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. (2022). PubMed. [Link]

[16] Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

[17] Identification of Direct Protein Targets of Small Molecules. (2010). PMC - NIH. [Link]

[18] Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

[9] The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (2021). PubMed. [Link]

[13] Synthesis, Structure-Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. (2025). ResearchGate. [Link]

[1] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. [Link]

[5] Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Frontiers in Chemistry. [Link]

[24] Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

[11] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009). SWORD. [Link]

[8] Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. (2013). PubMed. [Link]

[25] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

[12] A novel series of quinolin-2-(1H)-one analogues synthesis. (2023). ResearchGate. [Link]

[7] 4-Methyl-1-phenylquinolin-2(1H)-one. (2008). PMC. [Link]

[3] Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2016). Der Pharma Chemica. [Link]

[26] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC. [Link]

[2] Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (2022). ResearchGate. [Link]

[27] Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2025). ResearchGate. [Link]

[28] Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. [Link]

[29] Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). PMC. [Link]

[4] One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022). Helda - Helsinki.fi. [Link]

[6] Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. (2017). PubMed. [Link]

Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. (2023). RSC Publishing. [Link]

[10] Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Ophcj. [Link]

[30] Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). mSphere - ASM Journals. [Link]

[31] Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. (2026). ACS.org. [Link]

[32] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009). PMC. [Link]

Sources

Unlocking Molecular Recognition: A Technical Guide to the Hydrogen Bonding Potential of Quinolin-2(1H)-one Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its nuanced molecular interaction capabilities. Central to these capabilities is its existence in a state of tautomeric equilibrium, which dictates its hydrogen bonding potential—the very language of molecular recognition. This guide provides an in-depth analysis of the tautomerism between quinolin-2(1H)-one (the keto or lactam form) and 2-hydroxyquinoline (the enol or lactim form). We will dissect the distinct hydrogen bond donor and acceptor profiles of each tautomer, present robust experimental and computational methodologies for their characterization, and explore the profound implications of these properties in the rational design of novel therapeutics and functional materials. This document is intended to serve as a comprehensive technical resource, bridging fundamental principles with practical, field-proven applications.

The Tautomeric Equilibrium: A Fundamental Duality

Quinolin-2(1H)-one exists as a dynamic equilibrium between two constitutional isomers: the keto (lactam) form and the enol (lactim) form.[1] This equilibrium is not a resonance structure but a chemical reaction involving the migration of a proton between the nitrogen and oxygen atoms.[2][3]

Extensive spectroscopic, crystallographic, and computational studies have unequivocally demonstrated that the equilibrium heavily favors the quinolin-2(1H)-one (keto) form in the solid state and in most solvent conditions.[2][4] This preference is rooted in the superior thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[2] However, understanding both tautomers is critical, as even minor populations of the enol form or stabilization by a protein active site can have significant functional consequences.

G cluster_keto Keto Tautomer (Lactam) cluster_enol Enol Tautomer (Lactim) Keto Quinolin-2(1H)-one (Predominant Form) Enol 2-Hydroxyquinoline Keto->Enol Proton Transfer

Caption: Tautomeric equilibrium of quinolin-2(1H)-one.

Hydrogen Bonding Profile of the Predominant Keto Tautomer

The quinolin-2(1H)-one form presents a distinct and powerful set of hydrogen bonding functionalities that are fundamental to its role in molecular design.

  • Hydrogen Bond Donor: The secondary amine proton (N-H) is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

This dual nature allows quinolin-2(1H)-one to engage in self-assembly. In the solid state, it frequently forms intermolecular N-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers or extended chains.[5][6] This predictable, high-affinity interaction is a key principle exploited in crystal engineering and is a crucial consideration when designing inhibitors for protein targets, as the molecule may preferentially dimerize rather than bind to the target if the energetic landscape is not favorable.

G cluster_donor H-Bond Donor cluster_acceptor H-Bond Acceptor cluster_molecule Quinolin-2(1H)-one Donor N-H Group Acceptor C=O Group mol Scaffold mol->Donor Provides mol->Acceptor Provides

Caption: H-bond functionalities of the keto tautomer.

Hydrogen Bonding Profile of the Enol Tautomer

While less populated, the 2-hydroxyquinoline tautomer possesses a different set of hydrogen bonding capabilities that can become relevant in specific chemical environments or biological contexts.

  • Hydrogen Bond Donor: The hydroxyl proton (O-H) serves as the primary hydrogen bond donor.

  • Hydrogen Bond Acceptor: The heterocyclic nitrogen atom (N) acts as a hydrogen bond acceptor.

The enol form's O-H group is a more acidic proton donor compared to the keto form's N-H. This tautomer can participate in intramolecular hydrogen bonding, particularly when a suitable acceptor group is substituted at the C3 position, which can stabilize this less favorable form.[4] Computational studies have shown that the strength of hydrogen bonds can differ significantly between the two tautomers, with one study on a derivative indicating a stronger intramolecular hydrogen bond in the enol form.[7]

Comparative Analysis and Data Summary

A quantitative understanding is essential for leveraging the properties of these tautomers. The following tables summarize key data for their differentiation and characterization.

Table 1: Hydrogen Bonding Characteristics of Tautomers

FeatureQuinolin-2(1H)-one (Keto)2-Hydroxyquinoline (Enol)
H-Bond Donor Site N-H (Amide)O-H (Hydroxyl)
H-Bond Acceptor Site C=O (Carbonyl)N (Pyridine-like)
Primary Interaction Intermolecular (e.g., dimerization)[5][6]Intramolecular (with C3 substituent)[4]
Proton Acidity Moderately acidic N-HMore acidic O-H

Table 2: Key Spectroscopic Signatures for Tautomer Identification

Spectroscopic MethodQuinolin-2(1H)-one (Keto) Signature2-Hydroxyquinoline (Enol) SignatureReference(s)
¹H NMR Broad N-H signal (~11.5-12.0 ppm)O-H signal (~9.0-10.0 ppm)[2]
¹³C NMR C2 signal (C=O) at ~162-166 ppmC2 signal (C-OH) at ~158 ppm[2][8][9]
IR Spectroscopy Strong C=O stretch at ~1650-1680 cm⁻¹Absence of strong C=O stretch; broad O-H stretch[4]
UV/Vis Origin (Gas) 29,112 cm⁻¹31,349 cm⁻¹[3]

Methodologies for Characterization

The choice of analytical technique is paramount for accurately characterizing the tautomeric state and hydrogen bonding behavior. The trustworthiness of any drug design campaign relies on a validated understanding of the ligand's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for studying tautomerism in solution. ¹³C NMR is often more definitive than ¹H NMR because the chemical shift of the C2 carbon is highly sensitive to its hybridization (sp² carbonyl vs. sp² enolic carbon) and is not complicated by the rapid proton exchange that can broaden N-H or O-H signals.[2][9]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the quinolinone derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down N-H proton exchange.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If available, ¹⁵N NMR can provide direct information on the nitrogen environment.

  • Spectral Analysis:

    • In the ¹³C spectrum, locate the C2 signal. A chemical shift >160 ppm strongly indicates the predominance of the keto form.[8][9]

    • In the ¹H spectrum, identify the labile proton signal. Its chemical shift can be indicative of the dominant tautomer (see Table 2), though this can be solvent-dependent.

  • Self-Validation: To confirm assignments, compare the experimental spectra to data from "locked" analogues (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) which cannot tautomerize.[2]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form and a precise map of intermolecular interactions, including hydrogen bond lengths and angles.[6] This is the gold standard for visualizing the hydrogen bonding networks that dictate crystal packing.[10][11]

Computational Chemistry (DFT)

Density Functional Theory (DFT) is an indispensable tool for corroborating experimental findings and predicting properties that are difficult to measure.[7][8] It allows for the calculation of relative tautomer stabilities, hydrogen bond energies, and simulated spectroscopic data (NMR, IR) that can be directly compared with experimental results.[9][12]

G cluster_workflow DFT Computational Workflow A 1. Build 3D Structures (Keto and Enol Tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE) B->C F 6. Solvation Model (Optional) (e.g., PCM, SMD) B->F Include Solvent Effects D 4. Single-Point Energy (Higher level of theory/basis set) C->D E 5. Analyze Properties (Relative Energies, H-Bonds, NMR/IR Spectra) D->E F->D Include Solvent Effects

Caption: A typical DFT workflow for tautomer analysis.

Implications in Drug Design and Development

The specific hydrogen bonding pattern of the dominant quinolin-2(1H)-one tautomer is a critical determinant of its biological activity.[13][14] When designing a ligand to fit into a protein's active site, the precise location of H-bond donors and acceptors is non-negotiable.

  • Target Recognition: The N-H donor and C=O acceptor of the keto form create a specific pharmacophore that can engage in complementary hydrogen bonds with amino acid residues (e.g., backbone amides, acidic/basic side chains) in a target protein.[8][15][16] Molecular docking studies for quinolinone-based inhibitors consistently show the importance of these interactions for achieving high binding affinity.[16][17]

  • Bioisosterism: Understanding the hydrogen bonding potential is essential for bioisosteric replacement strategies. Replacing the quinolinone core requires a scaffold that can replicate the spatial arrangement and electronic character of its H-bond donor and acceptor sites to maintain biological activity.[14]

  • Membrane Permeability & ADMET: The ability to form hydrogen bonds influences a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Conclusion

The hydrogen bonding potential of quinolin-2(1H)-one is intrinsically linked to its tautomeric equilibrium. The predominance of the keto form establishes a robust and predictable N-H donor and C=O acceptor pattern, which is a foundational element in its widespread use in medicinal chemistry. A thorough characterization of this equilibrium and the resulting intermolecular forces, using a combination of high-resolution spectroscopy and computational modeling, is not merely an academic exercise. It is a prerequisite for the rational design of effective and selective drugs and advanced materials. This guide provides the necessary framework and methodologies to empower researchers to confidently harness the subtle yet powerful hydrogen bonding capabilities of this versatile chemical scaffold.

References

  • Al-Otaibi, J. S., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports. Available at: [Link]

  • Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... Journal of Chemical Crystallography. Available at: [Link]

  • Buljan, A., et al. (2024). Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±)-N-Methyl Marinoaziridine A. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Moura, G. L. C., et al. (2023). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega. Available at: [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Jones, P. G., et al. (2002). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C. Available at: [Link]

  • Aly, A. A., et al. (2023). Synthesis and X-ray structure of the first thioether of quinolin-2-one... ResearchGate. Available at: [Link]

  • Luo, Y., et al. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Czeleń, P., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Thungatha, L., et al. (2020). Synthesis, structural elucidation, intramolecular hydrogen bonding and DFT studies of quinoline-chalcone-chromene hybrids. Arkivoc. Available at: [Link]

  • Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... HELDa. Available at: [Link]

  • Czeleń, P., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? Wiley Online Library. Available at: [Link]

  • Kumar, H. M. S., et al. (2012). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules. Available at: [Link]

  • Senczyna, B., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one... Molecules. Available at: [Link]

  • Masora, B. F., et al. (2024). Computational profiling of the fast, base-free synthesis of quinolin-2(1H)-ones. ResearchGate. Available at: [Link]

  • El-Sheref, E. M., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones... ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2018). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. Journal of Materials Chemistry C. Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones... ResearchGate. Available at: [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Molecules. Available at: [Link]

  • Kumar, V. S., et al. (2023). A novel series of quinolin-2-(1H)-one analogues synthesis... ResearchGate. Available at: [Link]

  • Al-Masum, M. A., et al. (2016). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Molecules. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • ChemAxon. Hydrogen Bond Donor Acceptor Plugin. ChemAxon Documentation. Available at: [Link]

  • Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • EMBL-EBI (2023). quinolin-2(1H)-one (CHEBI:18289). ChEBI. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one represents a critical workflow in the development of phosphodiesterase (PDE) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the carbostyril scaffold. The presence of the C6-methylsulfonyl group (


) introduces significant electron-withdrawing character, deactivating the aromatic ring and challenging standard electrophilic cyclization pathways.

This application note details a robust, two-stage Knorr Quinoline Synthesis protocol optimized for electron-deficient anilines. Unlike the Conrad-Limpach method (which yields the 4-quinolone isomer), this protocol selectively targets the 2-quinolone (carbostyril) tautomer via an acetoacetanilide intermediate.

Key Chemical Challenges
  • Regioselectivity: Controlling the condensation to favor the amide (kinetic product) over the crotonate (thermodynamic product) to ensure formation of the 2-one isomer.

  • Ring Closure: The electron-poor nature of the 4-(methylsulfonyl)aniline precursor requires high-acidity media (Polyphosphoric Acid) and elevated temperatures to force the intramolecular Friedel-Crafts alkylation.

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: 4-(methylsulfonyl)aniline and ethyl acetoacetate . The synthesis hinges on the formation of the C-N bond (amide) prior to the C-C ring closure.

Retrosynthesis Target 4-Methyl-6-(methylsulfonyl) quinolin-2(1H)-one Intermediate Intermediate: N-(4-(methylsulfonyl)phenyl)- 3-oxobutanamide Target->Intermediate Cyclization (PPA) Aniline Precursor A: 4-(Methylsulfonyl)aniline (CAS: 5470-49-5) Intermediate->Aniline Amidation Ester Precursor B: Ethyl Acetoacetate (CAS: 141-97-9) Intermediate->Ester + (-EtOH)

Figure 1: Retrosynthetic disconnection showing the Knorr pathway via the acetoacetanilide intermediate.

Experimental Protocols

Protocol A: Synthesis of the Acetoacetanilide Intermediate

Objective: Selective formation of N-(4-(methylsulfonyl)phenyl)-3-oxobutanamide. Rationale: Direct heating of aniline and


-keto ester can lead to mixtures. Using xylene as a solvent with a Dean-Stark trap drives the equilibrium by removing ethanol, while maintaining a temperature (~140°C) that favors amide formation over the imine (crotonate).

Reagents:

  • 4-(Methylsulfonyl)aniline (1.0 eq, 50 mmol, ~8.56 g)

  • Ethyl acetoacetate (1.2 eq, 60 mmol, ~7.8 g)

  • Xylene (Isomeric mixture, 100 mL)

  • Triethylamine (0.1 eq, Catalyst - optional but recommended for electron-poor anilines)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add the aniline, ethyl acetoacetate, and xylene.

  • Reaction: Heat the mixture to reflux (bath temp ~145°C). Monitor the collection of ethanol in the trap.

  • Duration: Reflux for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show consumption of the aniline (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Isolation: Cool the mixture to room temperature. The product often precipitates directly from xylene due to the polarity of the sulfone group.

    • If precipitate forms: Filter and wash with cold hexanes.

    • If no precipitate: Remove xylene under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Validation: Check melting point (Target: 160–165°C range for the intermediate).

Protocol B: Knorr Cyclization (Ring Closure)

Objective: Intramolecular cyclization to form the quinolinone core. Rationale: Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst. It is preferred over conc.


 to minimize sulfonation byproducts and manage the exotherm.

Reagents:

  • Intermediate Amide (from Protocol A) (1.0 eq, ~10 g)

  • Polyphosphoric Acid (PPA) (10–15 weight equivalents, ~100–150 g)

Step-by-Step Methodology:

  • Preparation: Heat PPA in a 500 mL beaker or wide-mouth flask to 80°C to reduce viscosity. Mechanical stirring is mandatory due to high viscosity.

  • Addition: Add the amide intermediate portion-wise to the stirring PPA over 20 minutes. Ensure the temperature does not spike above 100°C during addition.

  • Cyclization: Ramp temperature to 120°C . Maintain for 2–3 hours.

    • Note: The electron-withdrawing sulfone group raises the activation energy. If conversion is incomplete after 2 hours (check aliquot by TLC), increase temp to 130°C. Do not exceed 140°C to prevent charring.

  • Quenching (Critical Safety Step):

    • Cool the reaction mass to ~60–70°C.

    • Pour the warm syrup slowly into a rapidly stirring slurry of Ice/Water (500 mL) .

    • Caution: The hydrolysis of PPA is exothermic.

  • Isolation: Stir the aqueous suspension for 1 hour to break up PPA complexes. The product will precipitate as an off-white to pale yellow solid.

  • Filtration: Filter via Buchner funnel. Wash copiously with water until the filtrate pH is neutral.

  • Purification:

    • Dry the crude solid at 80°C.

    • Recrystallization: Dissolve in boiling DMF (Dimethylformamide) or Glacial Acetic Acid. Hot filtration may be required to remove black carbonaceous residues. Cool slowly to crystallize.

Process Workflow & Logic

Workflow start Start: 4-(Methylsulfonyl)aniline step1 Step 1: Acetoacetylation (Ethyl Acetoacetate, Xylene, Reflux) start->step1 check1 QC Point: TLC/NMR Confirm Amide Formation step1->check1 step2 Step 2: Cyclization (PPA, 120°C, 3h) check1->step2 Pass quench Quench: Ice Water Pour (Exothermic Control) step2->quench purify Purification: Recrystallization from DMF quench->purify final Final Product: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one purify->final

Figure 2: Operational workflow emphasizing the critical quality control point (QC) between the two chemical transformations.

Analytical Data & Characterization

Upon isolation, the compound must be validated against the following expected parameters.

ParameterExpected Value/ObservationStructural Insight
Physical State White to Pale Yellow PowderHigh lattice energy typical of sulfones.
Melting Point > 260°C (Decomp.)[1][2]High MP due to H-bonding (lactam) and dipole interactions (

).
Solubility Soluble in DMSO, DMF. Insoluble in

, EtOH.
Lactam/Sulfone polarity requires dipolar aprotic solvents.
1H NMR (DMSO-d6)

2.45 (s, 3H,

)
Characteristic methyl on the heterocyclic ring.
1H NMR (DMSO-d6)

3.20 (s, 3H,

)
Distinctive sulfone methyl singlet.
1H NMR (DMSO-d6)

6.55 (s, 1H,

)
Confirms the quinolone double bond.
1H NMR (DMSO-d6)

12.0+ (br s, 1H, NH)
Confirms the lactam (2-one) tautomer.
IR Spectroscopy 1660-1680

(C=O)
Amide I band (Lactam).
IR Spectroscopy 1150, 1300

(

)
Symmetric and Asymmetric sulfone stretches.[2]

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Amide Formation)
  • Cause: Electron-withdrawing sulfone reduces aniline nucleophilicity.

  • Solution: Increase reaction time or use Diketene (if safety permits) instead of ethyl acetoacetate. Alternatively, add a Lewis Acid catalyst (

    
    ) or use neat conditions (fusion at 150°C) without solvent.
    
Issue: Incomplete Cyclization (Step 2)
  • Cause: Deactivation of the ring at the ortho-position relative to the amine.

  • Solution: Ensure the PPA is "fresh" (high

    
     content). Old PPA absorbs moisture, reducing its dehydrating power. Increase temperature to 130°C, but monitor strictly for carbonization (blackening).
    
Issue: Isomer Contamination
  • Observation: Formation of 2-methyl-4-quinolone.[3]

  • Cause: Reaction temperature in Step 1 was too low or catalyst favored crotonate formation.

  • Fix: Ensure Step 1 is refluxed vigorously to favor the amide. In NMR, the 4-quinolone isomer lacks the

    
    -Methyl singlet (it would have a 
    
    
    
    -Methyl).

References

  • Knorr, L. (1884). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 540-542.
  • Organic Syntheses. Coll. Vol. 3, p. 580 (1955); Vol. 28, p. 80 (1948). 7-Chloro-4-methylquinoline. (Standard protocol for cyclization conditions). Link

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224.[3] (Modern comparison of cyclization agents). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22626, 4-(Methylsulfonyl)aniline. (Precursor Data). Link

  • Song, Y., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 25(17). (Insights into sulfone stability on quinoline rings). Link

Sources

Introduction: The Significance of the Quinolinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 6-Methylsulfonyl Quinolinones

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4][5] Quinolinones, specifically the 4-quinolone and 2-quinolone isomers, are oxidized derivatives of quinoline that are of particular interest.[3][6]

The strategic incorporation of a methylsulfonyl group at the 6-position of the quinolinone core can significantly modulate the molecule's physicochemical and pharmacological properties. The sulfonyl moiety is a strong hydrogen bond acceptor and can enhance aqueous solubility, improve metabolic stability, and establish critical binding interactions within a target protein's active site. This guide provides a detailed, step-by-step protocol for the preparation of 6-methylsulfonyl quinolinones, focusing on the robust and widely applied Gould-Jacobs cyclization reaction.

Primary Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[1][3] It provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolinone form.[7][8] The synthesis is a two-stage process: an initial condensation reaction followed by a high-temperature thermal cyclization.[8][9]

Reaction Principle and Mechanism

The reaction commences with the nucleophilic vinylic substitution of an aniline onto an electrophilic alkene, typically diethyl 2-(ethoxymethylene)malonate (DEEMM). The resulting anilinomethylene malonate intermediate is then subjected to high temperatures, which initiates an intramolecular 6-π electrocyclization onto the aniline ring, followed by the elimination of ethanol to yield the aromatic quinolone core.[3][8] The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization step.[3][10]

Gould_Jacobs_Mechanism aniline 4-(Methylsulfonyl)aniline inv1 aniline->inv1 deemm Diethyl Ethoxymethylenemalonate (DEEMM) deemm->inv1 intermediate Anilinomethylene Malonate Intermediate quinolone_ester Ethyl 6-(methylsulfonyl)-4-oxo- 1,4-dihydroquinoline-3-carboxylate intermediate->quinolone_ester Thermal Cyclization (e.g., >250 °C) (-EtOH) inv2 quinolone_ester->inv2 final_product 6-Methylsulfonyl-quinolin-4(1H)-one inv1->intermediate Condensation (-EtOH) inv2->final_product Hydrolysis (Saponification) Decarboxylation (-CO₂) Experimental_Workflow start Start: 4-(Methylsulfonyl)aniline + DEEMM in EtOH reflux Reflux (2-4h) start->reflux cool_filter1 Cool & Filter reflux->cool_filter1 intermediate_A Isolate Intermediate A cool_filter1->intermediate_A add_to_solvent Add Intermediate A to Hot Dowtherm A (~250°C) intermediate_A->add_to_solvent cyclize Maintain at 250-260°C (15-30 min) add_to_solvent->cyclize cool_precipitate Cool & Precipitate with Hexane cyclize->cool_precipitate filter2 Filter & Wash cool_precipitate->filter2 intermediate_B Isolate Intermediate B filter2->intermediate_B saponify Reflux in aq. NaOH intermediate_B->saponify acidify Cool, Filter & Acidify with HCl to pH ~5 saponify->acidify cool_filter3 Cool & Filter acidify->cool_filter3 final_product Final Product: 6-Methylsulfonyl-quinolin-4(1H)-one cool_filter3->final_product Conrad_Limpach_Knorr reactants 4-(Methylsulfonyl)aniline + Ethyl Acetoacetate low_temp Low Temp (Kinetic Control) reactants->low_temp high_temp High Temp (Thermo Control) reactants->high_temp enamine β-Aminoacrylate Intermediate low_temp->enamine amide β-Ketoanilide Intermediate high_temp->amide product_4OH 4-Hydroxyquinoline (Desired Product) enamine->product_4OH Thermal Cyclization product_2OH 2-Hydroxyquinoline (Isomeric Side-Product) amide->product_2OH Thermal Cyclization

Sources

Advanced Reagents and Protocols for C4-Methylation of Quinolinones: Strategies for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & The "Magic Methyl" Effect

In the realm of medicinal chemistry, the introduction of a single methyl group can profoundly alter the physicochemical properties, metabolic stability, and target binding affinity of a pharmacophore—a phenomenon widely recognized as the "magic methyl" effect[1]. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. Regioselective methylation at the C4 position is a highly sought-after transformation. However, it is traditionally challenging due to the inherent electronic deactivation of the heterocycle.

As a Senior Application Scientist, I have observed that the primary failure mode in late-stage methylation is the misallocation of the reagent strategy relative to the substrate's functional group tolerance. This guide details authoritative, self-validating methodologies for C4-methylation, focusing on direct C–H radical functionalization and deterministic transition-metal-catalyzed cross-coupling.

Mechanistic Causality in C4-Methylation

To successfully execute these protocols, one must understand the causality behind the reagent selection and reaction conditions.

Pathway A: Direct C–H Methylation via Radical Addition (Minisci-Type)

The C4 position of quinolin-2(1H)-ones is highly electrophilic, making it an ideal acceptor for nucleophilic alkyl radicals. Under thermal conditions, reagents like dicumyl peroxide (DCP) undergo homolytic O–O bond cleavage. The resulting cumyloxy radicals rapidly undergo β-scission to expel a highly reactive methyl radical (•CH₃)[2]. This •CH₃ radical selectively attacks the C4 position, forming a transient radical intermediate. Subsequent single-electron oxidation and deprotonation yield the C4-methylated product[3]. This approach is highly atom-economical as it circumvents the need for pre-halogenated substrates.

Pathway B: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

For complex substrates incompatible with strong oxidants or radical conditions, palladium-catalyzed cross-coupling of 4-halo- or 4-triflylquinolin-2(1H)-ones with methylboronic acid provides a deterministic alternative. The causality of success here relies on the choice of a robust bidentate ligand (e.g., dppf) to stabilize the Pd intermediate during the challenging transmetalation of the sp³-hybridized methyl group, preventing premature reductive elimination.

Pathway C: Photoredox-Mediated Radical Relay

Recent advancements utilize visible-light photoredox catalysis to generate methyl radicals from sulfonium salts or N-hydroxyphthalimide (NHPI) acetates under mild, room-temperature conditions[4]. This strategy offers superior functional group tolerance compared to harsh thermal peroxides.

Pathway Precursor Methyl Precursor (e.g., DCP, Sulfonium) Radical Methyl Radical (•CH3) Precursor->Radical Homolysis / SET Adduct C4-Radical Adduct (Intermediate) Radical->Adduct Substrate Quinolin-2(1H)-one Substrate->Adduct C4 Attack Product 4-Methylquinolin-2(1H)-one Adduct->Product Oxidation (-e-, -H+)

Mechanistic pathway of C4-directed radical methylation of quinolin-2-ones.

Quantitative Data: Reagent Strategy Comparison

Selecting the correct methodology requires balancing yield expectations against substrate complexity. Use the table below to determine the optimal approach for your specific quinolinone derivative.

Methylation StrategyPrimary Reagent / Radical SourceCatalyst / AdditiveOperating Temp (°C)Typical YieldFunctional Group Tolerance
Direct C–H Radical Dicumyl Peroxide (DCP)FeSO₄ (optional)130 °C50–75%Moderate (Sensitive to oxidants)
Suzuki-Miyaura Methylboronic AcidPd(dppf)Cl₂, K₂CO₃90 °C70–95%High (Tolerates sensitive groups)
Photoredox Relay Dimethyl(p-tolyl)sulfoniumRu(bpy)₃²⁺, Blue LED25 °C60–85%Very High (Mild conditions)

Self-Validating Experimental Protocols

Protocol A: Metal-Free Direct C4-Methylation via Thermal Radical Addition

Objective: Regioselective introduction of a methyl group at the C4 position of an unactivated quinolin-2(1H)-one using dicumyl peroxide (DCP) as both the oxidant and methyl radical source.

Causality & Reagent Selection: DCP is selected because its thermal homolysis at 130 °C generates cumyloxy radicals, which rapidly undergo β-scission to expel a highly reactive methyl radical. Chlorobenzene is chosen as the solvent due to its high boiling point and inertness to radical abstraction.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the quinolin-2(1H)-one substrate (1.0 mmol) and dicumyl peroxide (3.0 mmol, 3.0 equiv).

    • Causality: An excess of DCP is required because the generated methyl radicals can undergo deleterious self-recombination (forming ethane gas) or over-oxidation.

  • Solvent Addition & Degassing: Add anhydrous chlorobenzene (5.0 mL). Seal the tube with a rubber septum and sparge with Argon for 10 minutes.

    • Causality: Removing dissolved oxygen prevents the formation of methylperoxy radicals (•O–O–CH₃), which would lead to unwanted oxygenated byproducts.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 130 °C for 12 hours.

  • Self-Validating Checkpoint (In-Process): After 4 hours, cool the reaction to room temperature and sample 10 µL for TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The appearance of a new, higher-Rf UV-active spot confirms the formation of the less polar C4-methylated product. If unreacted starting material dominates, add an additional 1.0 equiv of DCP.

  • Quench and Workup: Cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) to quench any residual peroxides.

    • Critical Safety Causality: Failing to quench peroxides poses a severe explosion hazard during subsequent solvent concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Late-Stage Suzuki-Miyaura C4-Methylation

Objective: Deterministic methylation of a 4-bromoquinolin-2(1H)-one utilizing palladium-catalyzed cross-coupling, ideal for structurally complex, oxidation-sensitive pharmacophores.

Causality & Reagent Selection: Methylboronic acid is notoriously prone to protodeboronation. To counteract this, Pd(dppf)Cl₂ is utilized; its large bite angle accelerates reductive elimination, outcompeting degradation pathways.

Step-by-Step Methodology:

  • Reagent Loading: To a 20 mL reaction vial, add 4-bromoquinolin-2(1H)-one (1.0 mmol), methylboronic acid (2.0 mmol, 2.0 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent Degassing: In a separate flask, prepare a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Degas via three freeze-pump-thaw cycles.

    • Causality: Pd(0) intermediates are highly susceptible to aerobic oxidation. Rigorous degassing ensures catalyst longevity and prevents homocoupling of the boronic acid.

  • Reaction Initiation: Transfer the degassed solvent to the reaction vial under Argon. Seal the vial and heat to 90 °C for 8 hours.

  • Self-Validating Checkpoint (In-Process): Monitor the reaction via UPLC-MS. A successful transmetalation and reductive elimination cycle will be indicated by the complete consumption of the brominated starting material and the emergence of the methylated product mass.

    • Visual cue: The solution should remain a dark, homogeneous red/brown. The precipitation of a black solid (Pd black) indicates catalyst death due to oxygen ingress or poor ligand stabilization.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues and inorganic salts, eluting with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate and purify via automated flash chromatography to afford the pure 4-methylquinolin-2(1H)-one.

Workflow Step1 1. Degassing Purge with Argon (3x) Prevents Pd(0) oxidation Step2 2. Reagent Assembly Add Pd(dppf)Cl2, MeB(OH)2, Base, and 4-Haloquinolinone Step1->Step2 Step3 3. Thermal Activation Heat to 90°C for 12h Promotes transmetalation Step2->Step3 Step4 4. In-Process Control TLC/UPLC validation Check for starting material consumption Step3->Step4 Step5 5. Quench & Isolate Aqueous workup & Silica gel chromatography Step4->Step5

Self-validating workflow for late-stage Suzuki-Miyaura C4-methylation.

References

  • Title: Iridium Catalyzed Carbon- Heteroatom Bond Forming Reactions via Hydrogen Transfer (Citing: Schönherr & Cernak, Profound Methyl Effects in Drug Discovery) Source: diva-portal.org URL: [Link]

  • Title: Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis | Chemical Reviews Source: acs.org URL: [Link]

  • Title: Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future Source: researchgate.net URL: [Link]

  • Title: Photoinduced Copper-Catalyzed Carbocyclization of 1,7-Enynes with Sulfonium Salts via Radical Relay Strategy | The Journal of Organic Chemistry Source: acs.org URL: [Link]

Sources

Microwave-Assisted Synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The quinolin-2(1H)-one (or 2-quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, GPCR antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule, 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one , is a highly valuable intermediate in drug development.

The strategic placement of the methylsulfonyl (


) group at the 6-position imparts critical pharmacological properties. It acts as a potent hydrogen bond acceptor, improving aqueous solubility while serving as a distinct targeting moiety for specific biological pockets, such as the COX-2 selectivity pocket or solvent-exposed regions of kinase hinge domains.

BioLogic Scaffold 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one HBA 6-Methylsulfonyl Group (Strong H-Bond Acceptor) Scaffold->HBA Core Quinolin-2(1H)-one Core (Hydrophobic / Pi-Stacking) Scaffold->Core Target1 Kinase Hinge Region (Adenine Mimetic Binding) HBA->Target1 Solvent-Exposed H-Bonding Target2 COX-2 Selectivity Pocket (Arg120 / Tyr355 Interaction) HBA->Target2 Polar Interaction Core->Target1 Hydrophobic Insertion

Pharmacological rationale of the 6-(methylsulfonyl)quinolin-2(1H)-one scaffold in drug design.

Mechanistic Rationale & Causality (E-E-A-T)

Traditionally, 2-quinolones are synthesized via the classical Knorr quinoline synthesis, which involves the condensation of an aniline with a


-ketoester followed by acid-catalyzed intramolecular cyclization[1]. However, conventional thermal heating is plagued by prolonged reaction times, thermodynamic byproduct formation, and the necessity of using harsh, highly viscous acids like Polyphosphoric Acid (PPA) which severely complicate downstream workup[2].

To engineer a more efficient and scalable process, we employ Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, volumetric dielectric heating that drastically accelerates both the initial condensation and the subsequent cyclization steps, minimizing degradation pathways[3].

Key Experimental Choices:

  • Solvent-Free Condensation: In Step 1, reacting 4-(methylsulfonyl)aniline neat with ethyl acetoacetate maximizes reactant concentration, driving the equilibrium toward the

    
    -ketoanilide intermediate while allowing the volatile byproduct (ethanol) to be easily vented.
    
  • Eaton's Reagent over PPA: For the Step 2 Knorr cyclization, we replace PPA with Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid)[4]. Eaton's reagent provides the requisite strong Lewis/Brønsted acidic environment for electrophilic aromatic substitution but is significantly less viscous. This ensures homogeneous stirring within the microwave cavity and allows for a simple, clean precipitation upon quenching in ice water.
    
  • Unambiguous Regiochemistry: The choice of 4-(methylsulfonyl)aniline guarantees perfect regiocontrol. Because the strongly electron-withdrawing sulfonyl group occupies the para position relative to the amine, the acid-catalyzed cyclization is forced to occur at the equivalent ortho positions (C2 or C6 of the aniline ring). This exclusively yields the 6-substituted quinolin-2(1H)-one without the formation of regioisomeric mixtures.

KnorrSynthesis A 4-(Methylsulfonyl)aniline + Ethyl acetoacetate B β-Ketoanilide Intermediate (N-(4-(methylsulfonyl)phenyl) -3-oxobutanamide) A->B Step 1: Condensation MW, 130°C, 10 min Solvent-free C 4-Methyl-6-(methylsulfonyl) quinolin-2(1H)-one B->C Step 2: Knorr Cyclization Eaton's Reagent MW, 100°C, 15 min

Microwave-assisted Knorr synthesis workflow for 6-(methylsulfonyl)quinolin-2(1H)-one.

Quantitative Process Data

The implementation of MAOS and Eaton's reagent yields a superior process profile compared to conventional thermal methods.

Process ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)
Step 1 (Condensation) Time 4 – 6 hours (Reflux)10 minutes (130 °C)
Step 2 (Cyclization) Time 2 – 3 hours (90 °C in PPA)15 minutes (100 °C)
Overall Isolated Yield 45 – 55%82 – 88%
Crude Purity (LC-MS) ~80% (Requires chromatography)>95% (Direct precipitation)
Workup Complexity High (Viscous PPA neutralization)Low (Direct ice-water quench)

Experimental Protocols (Self-Validating System)

Equipment Requirements
  • Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • 10 mL and 30 mL heavy-walled microwave reaction vials with crimp-sealed Teflon septa.

Step 1: Synthesis of N-(4-(methylsulfonyl)phenyl)-3-oxobutanamide
  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-(methylsulfonyl)aniline (1.71 g, 10.0 mmol) and ethyl acetoacetate (1.56 g, 12.0 mmol, 1.2 eq.).

  • Irradiation: Seal the vial and irradiate at 130 °C for 10 minutes (Dynamic power mode, max 200 W) with high-speed stirring.

  • Isolation: Allow the vial to cool to 50 °C. The mixture will appear as a thick melt. Add 5 mL of cold diethyl ether and triturate vigorously until a free-flowing solid forms. Filter and wash with additional ether (2 x 5 mL). Dry under vacuum.

  • Validation Checkpoint:

    • Visual: The heterogeneous starting mixture transitions to a clear melt, solidifying upon cooling and trituration.

    • Analytical: Dissolve a 1 mg aliquot in acetonitrile. LC-MS must show the intermediate mass

      
      . The complete disappearance of the aniline peak (
      
      
      
      ) confirms reaction completion.
Step 2: Knorr Cyclization to 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one
  • Preparation: Transfer the dried intermediate from Step 1 (~2.3 g, 9.0 mmol) into a 30 mL microwave vial. Carefully add 8.0 mL of Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). Add a magnetic stir bar and seal the vial.
    
  • Irradiation: Irradiate the mixture at 100 °C for 15 minutes. Note: Ensure the microwave is set to monitor pressure, as trace moisture can cause pressure spikes.

  • Quenching & Isolation: Cool the reaction to room temperature. Carefully pour the deep amber solution into a beaker containing 50 g of crushed ice under vigorous stirring.

  • Purification: A dense, off-white precipitate will form immediately. Stir for 20 minutes to ensure complete breakdown of any polyphosphoric anhydrides. Filter the solid through a Büchner funnel, wash extensively with deionized water until the filtrate is pH neutral, and recrystallize from hot ethanol.

  • Validation Checkpoint:

    • Visual: The immediate formation of a highly crystalline off-white powder upon aqueous quenching.

    • Analytical: LC-MS of the final solid must show

      
      . The exact loss of 18 Da (
      
      
      
      ) from the Step 1 intermediate is the definitive marker of a successful intramolecular Knorr cyclization.

References

1.[3] Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Ingenta Connect / Letters in Organic Chemistry. URL: 2.[1] Knorr quinoline synthesis. Grokipedia. URL: 3.[2] Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. Benchchem. URL: 4.[4] Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline. ResearchGate. URL:

Sources

Application Notes & Protocols: In Vitro Characterization of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Phased In Vitro Assessment

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific compound, 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, combines this versatile core with a methylsulfonyl group, a moiety often associated with enhanced solubility and potent, specific interactions with biological targets, such as the secondary pocket of COX-2 or the PI3K kinase family.[5][6]

Given the lack of a pre-defined biological target for this specific molecule, a logical, phased approach to its initial in vitro characterization is essential. This guide eschews a rigid, one-size-fits-all template in favor of a strategic workflow designed to first establish broad biological activity and then progressively narrow the focus to a plausible mechanism of action.

This document outlines a two-phase experimental plan:

  • Phase 1: General Cytotoxicity and Antiproliferative Screening. To determine if the compound has a general effect on cell viability and proliferation.

  • Phase 2: Mechanistic Investigation of a High-Probability Target Pathway (PI3K/Akt). To test the hypothesis that the compound may act as a kinase inhibitor, a common mechanism for this class of molecules.[6]

This protocol is designed for researchers in drug discovery and chemical biology to generate a foundational dataset for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, enabling informed decisions for further development.

Phase 1: Antiproliferative Activity Assessment using the MTT Assay

2.1. Scientific Rationale

The first critical step in evaluating a novel compound is to assess its effect on cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose.[7] The assay's principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, living cells.[8][9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10] This allows for the quantitative determination of the compound's cytotoxic or cytostatic effects.

2.2. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed cells in 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with compound dilutions and vehicle control (DMSO) B->D C Prepare serial dilutions of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one E Incubate for 48-72h D->E F Add MTT Reagent (0.5 mg/mL final conc.) E->F G Incubate for 3-4h F->G H Add Solubilization Solution (e.g., DMSO or SDS-HCl) G->H I Incubate overnight (or shake) H->I J Read Absorbance (570 nm) I->J K K J->K Analyze Data (Calculate IC50)

Caption: Workflow for assessing cell viability via MTT Assay.

2.3. Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549) but can be adapted.

Materials:

  • 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

  • DMSO (Dimethyl Sulfoxide), cell culture grade

  • MTT Reagent (5 mg/mL in sterile PBS), store at -20°C protected from light[7]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free cell culture medium

  • Solubilization Solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for "medium only" background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 2-fold serial dilution series in complete medium to yield 2X final concentrations (e.g., from 200 µM to 1.56 µM). The vehicle control wells should contain the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

  • Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control medium to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of Solubilization Solution (e.g., DMSO) to each well.[9]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

2.4. Data Analysis and Presentation

The absorbance values are corrected by subtracting the "medium only" background. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

% Viability = (Abs_Treated - Abs_Background) / (Abs_Vehicle - Abs_Background) * 100

The results should be plotted as a dose-response curve (log of compound concentration vs. % viability) to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescriptionExample Value
Compound 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one-
Cell Line MCF-7 (Human Breast Adenocarcinoma)-
Exposure Time 72 hours-
IC₅₀ Concentration for 50% inhibition of cell viability5.2 µM
Curve Fit (R²) Goodness of fit for the dose-response curve0.98

Phase 2: Mechanistic Elucidation via Kinase Inhibition Assays

3.1. Scientific Rationale

A positive result in the MTT assay (i.e., a low micromolar IC₅₀) warrants further investigation into the mechanism of action. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Given that related compounds are known kinase inhibitors, we hypothesize that 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one may directly inhibit a key kinase in this pathway, such as PI3Kα.

To test this, we propose a two-pronged approach:

  • Biochemical Kinase Assay: Directly measures the compound's ability to inhibit the enzymatic activity of an isolated kinase (e.g., PI3Kα) in vitro. This confirms a direct interaction between the compound and the target protein.

  • Cell-Based Western Blot: Measures the phosphorylation status of a downstream substrate (e.g., Akt) within treated cells. A reduction in phosphorylation confirms that the compound engages and inhibits the target pathway in a cellular context.[12]

3.2. Biochemical Assay: In Vitro PI3Kα Kinase Assay

3.2.1. Workflow: In Vitro Kinase Assay

Kinase_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Detection A Dispense compound dilutions and controls to assay plate B Add recombinant PI3Kα enzyme and lipid substrate (PIP2) A->B C Pre-incubate at RT B->C D Initiate reaction by adding ATP (e.g., ³³P-ATP) C->D E Incubate at RT for 60 min D->E F Stop reaction E->F G Capture phosphorylated substrate (e.g., on filter membrane) F->G H Wash away excess ³³P-ATP G->H I Measure radioactivity (Scintillation counting) H->I J J I->J Analyze Data (Calculate IC50)

Caption: Workflow for a radiometric in vitro kinase assay.

3.2.2. Detailed Protocol: Radiometric PI3Kα HotSpot™ Assay

This protocol is a representative example based on standard industry practices for kinase screening.[13]

Materials:

  • Recombinant human PI3Kα enzyme

  • Lipid substrate: PI(4,5)P₂ (PIP2)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • [γ-³³P]ATP

  • Compound dilutions in DMSO

  • Positive control inhibitor (e.g., Alpelisib)

  • Filter membranes (for substrate capture)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: To a 96-well plate, add 2 µL of compound serial dilutions in DMSO. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Add 20 µL of a master mix containing kinase buffer, PI3Kα enzyme, and PIP2 substrate to each well.

  • Pre-incubation: Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing kinase buffer and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.[13]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated lipid substrate (PIP3).

  • Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

3.2.3. Data Analysis and Presentation

Activity is calculated relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. An IC₅₀ value is determined from a dose-response curve.

ParameterDescriptionExample Value
Target Enzyme Recombinant Human PI3Kα-
Substrate PI(4,5)P₂-
ATP Concentration 10 µM (approx. Km)-
IC₅₀ Concentration for 50% inhibition of enzyme activity0.8 µM
Control IC₅₀ IC₅₀ for a known inhibitor (e.g., Alpelisib)5.1 nM

3.3. Cell-Based Assay: Western Blot for p-Akt

3.3.1. Rationale and Pathway Visualization

A Western blot will validate the biochemical findings by assessing the phosphorylation state of Akt (a direct downstream substrate of PI3K) at Serine 473. A decrease in p-Akt (Ser473) levels in compound-treated cells would strongly support an on-target effect.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Compound 4-Methyl-6-(methylsulfonyl) quinolin-2(1H)-one Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and proposed point of inhibition.

3.3.2. Detailed Protocol: Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[14]

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the MTT IC₅₀) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse by adding 100 µL of ice-cold lysis buffer.[15] Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[14]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Re-probing: The membrane can be stripped and re-probed for Total Akt and β-Actin to ensure equal protein loading and to assess the specific decrease in phosphorylation relative to the total protein level.

Conclusion and Future Directions

This application note provides a foundational, hypothesis-driven framework for the initial in vitro characterization of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one. By following this phased approach, researchers can efficiently determine the compound's antiproliferative activity and gain initial insights into its mechanism of action.

A dataset showing a potent IC₅₀ in the MTT assay, direct inhibition of PI3Kα in a biochemical assay, and a corresponding dose-dependent decrease in p-Akt levels in a cellular assay would provide strong evidence for this compound as a PI3K pathway inhibitor. Subsequent steps could include broader kinase profiling to assess selectivity, further cell-based assays to confirm downstream pathway modulation (e.g., p-S6K), and initiation of in vivo efficacy studies.

References

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Star Protocols. (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Retrieved from [Link]

  • PubMed. (2003, April 3). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Retrieved from [Link]

  • MDPI. (2009, March 13). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

  • PubMed. (2021, March 15). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • MDPI. (2022, May 5). The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. Retrieved from [Link]

  • MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization Protocols for Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Methods for High-Purity Quinolin-2(1H)-one Derivatives Content Type: Application Note & Standard Operating Protocols (SOP) Audience: Process Chemists, Pharmaceutical Scientists, and CMC Leads.

Introduction & Chemical Context

Quinolin-2(1H)-one (carbostyril) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster antipsychotics (e.g., Brexpiprazole, Aripiprazole), cardiotonics (e.g., Cilostazol), and kinase inhibitors.

Achieving pharmaceutical-grade purity (>99.5% HPLC) for this class is complicated by two intrinsic physicochemical factors:

  • Lactam-Lactim Tautomerism: While the 2-hydroxyquinoline (lactim) form exists in solution, the quinolin-2(1H)-one (lactam) form is thermodynamically favored in the solid state due to robust intermolecular N-H···O=C hydrogen bonding networks. This results in high melting points (>150°C) and poor solubility in standard organic solvents.

  • Planar Stacking: The rigid, planar bicyclic system encourages strong

    
    -
    
    
    
    stacking, which often traps impurities (regioisomers and uncyclized intermediates) within the crystal lattice, making simple "crash cooling" ineffective.

This guide details three field-proven protocols designed to disrupt these impurity traps and ensure thermodynamic polymorph stability.

Solubility Mapping & Solvent Selection

Successful crystallization requires a solvent system that balances the high polarity of the amide bond with the lipophilicity of the substituents.

Table 1: Solvent Class Efficacy for Quinolin-2(1H)-ones

Solvent ClassExamplesRoleApplication Note
Polar Aprotic DMF, DMSO, NMPPrimary Solvent Excellent solubility even at RT. Hard to remove; requires antisolvent (water) to force yield.
Organic Acids Acetic Acid, Formic AcidCo-Solvent Protonates the carbonyl oxygen, disrupting dimers. Best for initial dissolution of crude material.
Alcohols Ethanol, IsopropanolHybrid Good solubility at reflux; poor at

. Ideal for cooling crystallization (e.g., 70% EtOH).
Chlorinated DCM, ChloroformExtraction Moderate solubility. Good for liquid-liquid extraction but poor for crystallization (solvates easily).
Water WaterAnti-Solvent The scaffold is hydrophobic. Water is the universal antisolvent for this class.

Protocol A: pH-Swing Reactive Crystallization (Crude Isolation)

Objective: Primary purification of crude reaction mixtures containing inorganic salts and uncyclized intermediates. Mechanism: Utilizes the acidity of the N-H proton (


). The molecule dissolves in base as a salt and precipitates upon acidification, leaving non-acidic impurities in solution.
Workflow Diagram

pH_Swing start Crude Quinolinone Solid dissolve Dissolve in 5% NaOH (aq) Heat to 50°C if necessary start->dissolve filter Hot Filtration (remove insolubles) dissolve->filter Clarification acidify Slow Addition of 6M HCl to pH 2-3 filter->acidify Filtrate precipitate Precipitation of Lactam Form acidify->precipitate Protonation wash Filter & Wash with Water (Remove Salts) precipitate->wash

Figure 1: pH-Swing purification workflow utilizing the acidic N-H moiety.

Step-by-Step Protocol
  • Dissolution: Suspend crude solid (100 g) in 5% NaOH aqueous solution (10 vol, 1000 mL). Stir at 40–50°C until dissolved.

    • Note: If the derivative has hydrolyzable esters, use

      
        instead of NaOH and limit temp to 30°C.
      
  • Clarification: Filter the warm solution through a Celite pad to remove mechanical impurities and unreacted non-acidic starting materials.

  • Precipitation: Cool filtrate to 20°C. Slowly add 6M HCl dropwise while stirring vigorously.

    • Critical Point: Do not overshoot to extremely low pH (

      
      ) rapidly, as this traps salts. Target pH 2–3.
      
  • Aging: Stir the resulting slurry for 2 hours at 20°C to allow Ostwald ripening (fines dissolve, large crystals grow).

  • Isolation: Filter and wash the cake with water (5 vol) until the filtrate is neutral. Dry at 60°C under vacuum.

Protocol B: High-Purity Cooling Crystallization (Polishing)

Objective: Removal of regioisomers and achieving >99.5% HPLC purity. Mechanism: Exploits the steep solubility curve in aqueous alcohols. The slow cooling allows the thermodynamically stable crystal lattice to reject structurally similar impurities (regioisomers).

Workflow Diagram

Cooling_Cryst step1 Suspend in 90% Ethanol (Reflux, 78°C) step2 Add Water dropwise until Haze point step1->step2 step3 Clear with minimal EtOH step2->step3 step4 Linear Cooling (0.2°C/min) step3->step4 step5 Seeding at MSZW (Metastable Zone) step4->step5 T = 55°C step6 Isolate & Dry step5->step6 T = 0°C

Figure 2: Controlled cooling crystallization profile for impurity rejection.

Step-by-Step Protocol
  • Solvent Prep: Prepare a mixture of Ethanol/Water (70:30 v/v).

    • Optimization: For highly hydrophobic derivatives (e.g., Brexpiprazole), use THF/Acetic Acid or DMF/Water systems if ethanol solubility is insufficient.

  • Dissolution: Charge solid into the reactor. Add solvent (10–15 vol). Heat to reflux (approx. 78°C for EtOH/Water) until a clear solution is obtained.

  • Seeding (The Critical Step): Cool the solution to the Metastable Zone Width (MSZW) limit (typically 60–65°C). Add 0.5 wt% of pure seed crystals (milled to <50 µm).

    • Why? Spontaneous nucleation often creates amorphous material or metastable polymorphs. Seeding dictates the lattice form.

  • Controlled Cooling: Ramp temperature down to 0°C at a rate of 0.2°C/min .

    • Warning: Fast cooling (>1°C/min) causes "oiling out" or encapsulation of solvent inclusions.

  • Final Hold: Hold at 0°C for 4 hours to maximize yield.

  • Filtration: Filter and wash with cold (0°C) ethanol/water (50:50).

Troubleshooting & Polymorph Control

Challenge: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/oily before crystals appear.

  • Cause: The temperature dropped below the "spinodal decomposition" line before crossing the solubility curve.

  • Fix:

    • Increase the seeding temperature.[1]

    • Use a "co-solvent" with better solubility (e.g., add 5% Acetic Acid to the Ethanol).

    • Reduce the water content in the initial mixture.

Challenge: Polymorph Purity

Quinolin-2(1H)-ones often exhibit polymorphism (e.g., Brexpiprazole Forms I, II, III).

  • Protocol for Thermodynamic Stability: If a metastable kinetic form (low melting point) is isolated, perform a Slurry Conversion .

    • Suspend the solid in Toluene or Isopropanol (5 vol).

    • Stir at 60°C for 24 hours.

    • The system will undergo "solution-mediated phase transformation," dissolving the higher-energy metastable form and growing the stable form.

References

  • Brexpiprazole Purification Process: CN106883223B - Purification method of Brexpiprazole hydrochloride. Google Patents. Link

  • Impurity Control in Carbostyrils: WO2018015354A1 - Method for manufacture of brexpiprazole and intermediates. WIPO. Link

  • Solubility Data & Thermodynamics: Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research.[2] Link

  • Polymorph Characterization: Characterization of polymorphs of a novel quinolinone derivative. Chem Pharm Bull (Tokyo).[3] Link

  • General Synthesis & Purification: Process for the preparation of quinoline-2(1h)-one derivatives. WO2017115287A1. Link

Sources

Application Note: Scalable Synthetic Routes for Sulfonyl Quinolinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Sulfonyl quinolinones and their derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for potent anti-tumor agents, CNS therapeutics, and selective enzyme inhibitors. However, the transition from discovery-scale synthesis to kilogram-scale production is historically bottlenecked by hazardous reagents—most notably, the reliance on toxic sulfur dioxide (SO₂) gas, unstable sulfonyl chlorides, and harsh transition-metal oxidants.

This application note details three distinct, field-validated, and scalable synthetic routes to sulfonyl quinolinone intermediates. By leveraging bench-stable SO₂ surrogates, photocatalyst-free visible-light cascades, and regioselective directing groups, these protocols eliminate traditional scale-up hazards while maximizing atom economy and yield.

Synthetic Workflow Visualization

Workflow Substrate Starting Materials (3-Iodoquinolines, N-Oxides, Alkynes) RouteA Route A: Pd-Catalyzed Aminosulfonylation (K2S2O5 SO2 Surrogate) Substrate->RouteA Amines, Pd(OAc)2 RouteB Route B: Visible-Light Cascade (Photocatalyst-Free) Substrate->RouteB Sulfonyl Radicals, hv RouteC Route C: C2-Directed Sulfination (Silyloxymethylsulfinate) Substrate->RouteC Directing Group Activation IntA Quinoline-3-Sulfonamides RouteA->IntA High Yield, Scalable IntB Quinoline-2,4-Diones RouteB->IntB Room Temp, Metal-Free IntC C2-Silyloxymethylsulfones RouteC->IntC Regioselective

Fig 1: Divergent scalable synthetic workflows for sulfonyl quinolinone derivatives.

Validated Experimental Protocols

Route A: Palladium-Catalyzed Aminosulfonylation via a Bench-Stable SO₂ Surrogate

Mechanistic Rationale & Causality: Traditional sulfonylation requires gaseous SO₂, which necessitates specialized high-pressure reactors and poses severe inhalation hazards during scale-up. This protocol utilizes potassium metabisulfite (K₂S₂O₅) as an inexpensive, bench-stable solid that releases SO₂ in situ[1]. The palladium catalyst (Pd(OAc)₂) facilitates oxidative addition into the C3–I bond of the quinoline precursor. Subsequent SO₂ insertion forms a sulfonyl-palladium intermediate, which is rapidly trapped by an amine to form the sulfonamide.

Self-Validating Protocol:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with 3-iodoquinoline (1.0 equiv), K₂S₂O₅ (2.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (15 mol%)[1].

  • Solvent & Reagent Addition: Evacuate and backfill the flask with N₂ (3 cycles). Inject anhydrous DMF (0.2 M) followed by the desired amine (1.5 equiv).

  • Thermal Activation: Heat the mixture to 90 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 3-iodoquinoline spot (R_f ~0.6) and the appearance of a highly polar product spot (R_f ~0.2) within 4–6 hours indicates successful SO₂ insertion and trapping.

  • Quench & Isolation: Cool to room temperature. Dilute with water (to dissolve inorganic potassium salts) and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to afford the quinoline-3-sulfonamide.

Route B: Visible Light-Induced Cascade Sulfonylation/Cyclization

Mechanistic Rationale & Causality: Synthesizing sulfone-containing quinoline-2,4-diones typically demands harsh oxidants or heavy metals. This modern approach relies on visible light to trigger a single-electron transfer (SET) process, generating sulfonyl radicals under ambient conditions without a transition-metal photocatalyst[2]. The radical adds across an alkyne-tethered aniline precursor, initiating an intramolecular cyclization that constructs the quinolinone core while simultaneously installing the sulfonyl group.

Self-Validating Protocol:

  • Reaction Assembly: In a transparent borosilicate vial, combine the alkyne-tethered precursor (1.0 equiv) and the sulfonylating agent (e.g., sulfinic acid, 1.5 equiv) in MeCN (0.1 M)[2].

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (450 nm). Stir at room temperature open to the air (O₂ acts as a terminal oxidant in some variations).

    • Self-Validation Checkpoint: A distinct color shift from pale yellow to deep orange/red typically occurs within the first 15 minutes, indicating the formation of active radical species. Monitor by LC-MS; the reaction is complete when the uncyclized precursor mass is fully replaced by the [M+H]⁺ of the cyclized quinoline-2,4-dione (usually within 2 hours).

  • Workup: Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

  • Isolation: Dry the organic layer, concentrate under reduced pressure, and purify via recrystallization (EtOH/Water) to yield the highly pure product[2].

Route C: C2-Directed Silyloxymethylsulfination of Quinoline N-Oxides

Mechanistic Rationale & Causality: Achieving strict regiocontrol on the quinoline ring is challenging. Here, the N-oxide moiety acts as a traceless directing group, polarizing the ring to increase electrophilicity specifically at the C2 position. The reaction with sodium tert-butyldimethyl silyloxymethylsulfinate provides a highly stable silyloxymethylsulfone intermediate. This intermediate is highly scalable and can be stored for months before being deprotected to form sulfonyl fluorides or sulfonamides[3].

Self-Validating Protocol:

  • Activation: Dissolve quinoline N-oxide (1.0 equiv) and sodium tert-butyldimethyl silyloxymethylsulfinate (1.5 equiv) in anhydrous DCM (0.15 M) under N₂[3].

  • Nucleophilic Addition: Cool the mixture to 0 °C. Dropwise, add an activating agent (e.g., Tf₂O or PyBroP, 1.2 equiv).

    • Self-Validation Checkpoint: The addition of the activator will cause a mild exotherm. Monitor via TLC (DCM/MeOH 95:5). The highly polar N-oxide starting material (which stays near the baseline) will be completely consumed within 12 hours at room temperature, replaced by a much less polar C2-functionalized intermediate[3].

  • Quench: Neutralize the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over MgSO₄, and concentrate to isolate the C2-silyloxymethylsulfone intermediate.

Quantitative Data & Route Comparison

To aid in route selection for scale-up campaigns, the operational metrics of the three protocols are summarized below:

Synthetic RouteKey Reagents / CatalystsReaction ConditionsTypical YieldsScalability & Safety Profile
A. Aminosulfonylation K₂S₂O₅, Pd(OAc)₂, PPh₃90 °C, 4-6 h, Inert Atm.70–92%High: Eliminates toxic SO₂ gas; utilizes bench-stable solid surrogates.
B. Cascade Cyclization Blue LEDs (450 nm)Room Temp, 2 h, Air65–85%High: Metal-free, rapid kinetics, operates safely at ambient temperature.
C. C2-Sulfination Silyloxymethylsulfinate, Tf₂O0 °C to RT, 12 h60–80%Medium: Requires cryogenic addition, but yields a highly versatile, stable intermediate.

References

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ACS Publications (2025) URL:[Link][1]

  • Synthesis of sulfone-containing quinoline-2,4(1H,3H)-diones a,b Source: Advanced Synthesis & Catalysis / ResearchGate (2025) URL:[Link][2]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives Source: Journal of Organic Chemistry / PubMed (2022) URL:[Link][3]

Sources

Application Note: Solvent Selection & Handling for Biological Screening of Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Quinolin-2-ones (carbostyrils) represent a privileged scaffold in medicinal chemistry, serving as the core for FDA-approved drugs like aripiprazole (Abilify) and brexpiprazole. However, their utility in biological screening is frequently compromised by their physicochemical nature. These molecules exhibit high crystal lattice energy ("brick dust" properties) due to extensive


-

stacking and intermolecular hydrogen bonding inherent to the cis-amide lactam functionality.

The Critical Failure Mode: Standard screening protocols often utilize a "wet transfer" method involving intermediate dilution in aqueous media. for quinolin-2-ones, this almost invariably leads to micro-precipitation , resulting in:

  • False Negatives: Actual concentration < Nominal concentration.

  • False Positives: Aggregates causing non-specific protein sequestration or light scattering interference.

  • Inconsistent IC50s: High variability between technical replicates.

This guide details a validated solvent selection and liquid handling protocol designed to maintain quinolin-2-one solubility from stock solution to assay readout.

Physicochemical Analysis & Solvent Compatibility

Understanding the tautomeric equilibrium is vital for solvent selection. Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In polar aprotic solvents like DMSO, the lactam form predominates, which is crucial for stability but challenges solubility due to dipole-dipole stacking.

Solvent Performance Matrix
Solvent SystemSolubility Limit (Est.)BiocompatibilityRecommendation
100% DMSO (Anhydrous) High (10-50 mM)High (<0.5% v/v)Primary Standard. Must be anhydrous to prevent "crashing out" upon storage.
DMSO + 10% PEG-400 Very HighModerateRescue Solvent. Use if 100% DMSO stocks precipitate upon freeze-thaw.
Ethanol (EtOH) ModerateLow (Volatile)Not Recommended. Evaporation alters concentration; toxicity is higher than DMSO in many cell lines.
N-Methyl-2-pyrrolidone (NMP) HighLowSpecialist Only. Use only for specific biochemical assays where DMSO interferes with enzyme kinetics.

Validated Protocol: Acoustic Droplet Ejection (ADE)

To eliminate the risk of precipitation during intermediate dilution, we utilize Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) for "dry dispensing" directly into the assay plate.

Workflow Diagram

G Powder Compound Powder (Quinolin-2-one) Stock Stock Preparation 10mM in Anhydrous DMSO Powder->Stock Vortex & Sonicate QC QC: Nephelometry Check (Detect Aggregates) Stock->QC 1:100 dilution test QC->Stock Fail (Add Co-solvent) Storage Storage Low Humidity, Dark, RT or -20°C QC->Storage Pass Dispense Acoustic Dispensing (Direct Transfer to Assay Plate) Storage->Dispense Nanoliter Transfer Media Back-fill with Assay Media (Immediate Mixing) Dispense->Media Rapid Dispersion Readout Assay Readout (Fluorescence/Luminescence) Media->Readout

Caption: Optimized workflow for lipophilic quinolin-2-ones utilizing direct acoustic dispensing to bypass aqueous intermediate steps.

Step-by-Step Methodology
Phase 1: Stock Preparation[1]
  • Weighing: Weigh solid compound into a glass vial (avoid plastic static charge).

  • Solvation: Add Anhydrous DMSO (Grade ≥99.9%, water content <0.05%) to achieve a 10 mM concentration.

    • Why Anhydrous? DMSO is hygroscopic.[1] Absorbed atmospheric water shifts the polarity, causing lipophilic quinolin-2-ones to precipitate over time [1].

  • Dissolution: Vortex for 30 seconds, followed by bath sonication at 37°C for 5-10 minutes. Visual inspection is insufficient; ensure no micro-crystals remain.

Phase 2: Quality Control (The "Solubility Gate")

Before screening, validate solubility using a kinetic solubility assay.

  • Prepare a mock assay plate with buffer.

  • Spike compound to the final assay concentration (e.g., 10 µM).

  • Measure Light Scattering (Nephelometry) or Absorbance at 600nm (OD600).

  • Criteria: Signal > 2x background indicates precipitation. Do not proceed to screen.

Phase 3: Assay Plate Preparation (Direct Transfer)

Avoid serial dilutions in media.

  • Source Plate: Load 10 mM DMSO stock into an Echo-qualified source plate (cyclic olefin copolymer).

  • Transfer: Use acoustic energy to eject nanoliter droplets (e.g., 50 nL) directly into the dry wells of the destination assay plate.

  • Back-fill: Immediately dispense assay buffer/cell suspension (e.g., 49.95 µL) onto the droplets.

    • Mechanism:[2][3] The kinetic energy of the liquid addition ensures rapid mixing, dispersing the compound before critical nucleation concentration is reached.

Troubleshooting & Interference Management

Quinolin-2-ones are inherently fluorescent and prone to aggregation-based inhibition.[2]

Decision Tree: Handling Interference

DecisionTree Start Hit Identified CheckFluor Intrinsic Fluorescence? Start->CheckFluor CheckAgg Aggregation Based? CheckFluor->CheckAgg No FalsePos False Positive CheckFluor->FalsePos Yes (Signal in blank) Valid Valid Hit CheckAgg->Valid No change with detergent CheckAgg->FalsePos Activity lost with 0.01% Triton X-100

Caption: Triage process to eliminate false positives caused by scaffold fluorescence or colloidal aggregation.

  • Fluorescence Interference: Many quinolin-2-ones emit blue/green fluorescence.

    • Solution: Use Red-shifted assay readouts (e.g., HTRF, Alphascreen) or run a "compound only" control plate.

  • Aggregation (Colloidal Inhibition):

    • Solution: Add 0.01% Triton X-100 or Tween-80 to the assay buffer. If potency drops significantly (>10-fold) in the presence of detergent, the compound is acting as a non-specific aggregate (promiscuous inhibitor) rather than a specific ligand [2].

References

  • Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Assay Interference with Quinoline-2-Carboxylic Acid Derivatives." BenchChem Application Notes. Link

  • Tetko, I. V., et al. (2013). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(13), 3950. Link

  • Assay Guidance Manual. (2012). "DMSO Tolerance and Solubility in Cell-Based Assays." NCBI Bookshelf. Link

Sources

Catalytic methods for sulfonyl group introduction in quinoline rings

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures for Sulfonyl Group Introduction in Quinoline Rings

Executive Summary & Strategic Importance

The introduction of sulfonyl groups (


) into the quinoline scaffold is a pivotal transformation in drug discovery. Sulfonylated quinolines serve as core pharmacophores in HIV-1 non-nucleoside reverse transcriptase inhibitors, 5-HT6 receptor antagonists (for Alzheimer's), and potent antibacterial agents.

Traditionally, these motifs were accessed via nucleophilic substitution of 2-haloquinolines (requiring pre-functionalization) or oxidation of sulfides (requiring harsh oxidants). Modern catalytic strategies have shifted toward Direct C–H Functionalization , offering superior atom economy and orthogonal regioselectivity.[1]

This guide details two high-impact catalytic protocols that provide complementary regiocontrol:

  • C2-Selective: Copper-Catalyzed Deoxygenative C–H Sulfonylation of Quinoline

    
    -Oxides.
    
  • C5-Selective: Chelation-Assisted Remote C–H Sulfonylation of 8-Aminoquinolines.

Strategic Classification of Methods

To select the appropriate method, researchers must consider the electronic bias of the substrate and the desired substitution pattern.

G Start Target Regioselectivity C2 C2-Position (Electron Deficient) Start->C2 Proximal C5 C5-Position (Remote/Carbocyclic) Start->C5 Distal MethodA Method A: Radical Minisci-Type Substrate: Quinoline N-Oxide Reagent: Na-Sulfinate C2->MethodA MethodB Method B: Chelation-Assisted Substrate: 8-Aminoquinoline Reagent: Sulfonyl Chloride C5->MethodB MechA Mechanism: Deoxygenative Radical Coupling MethodA->MechA MechB Mechanism: SET / Cu-Chelation Cycle MethodB->MechB

Figure 1: Decision tree for selecting catalytic sulfonylation strategies based on regiochemical targets.

Protocol A: C2-Selective Deoxygenative Sulfonylation

Principle: This method utilizes the


-oxide moiety as a "traceless" activating group. The reaction proceeds via a Minisci-type radical addition of a sulfonyl radical to the electron-deficient C2 position, followed by deoxygenation/re-aromatization.

Advantages:

  • Avoids the use of unstable 2-haloquinolines.

  • Uses stable, solid sodium sulfinates.

  • Tolerates air and moisture.

Materials
  • Substrate: Substituted Quinoline

    
    -oxide (1.0 equiv)
    
  • Reagent: Sodium Sulfinate (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent:

    
     (1:1 v/v) or Water (Green alternative, see optimization)
    
Step-by-Step Procedure
  • Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add Quinoline

    
    -oxide (0.5 mmol), Sodium Sulfinate (1.0 mmol), 
    
    
    
    (0.75 mmol), and
    
    
    (0.05 mmol).
  • Solvation: Add 2.0 mL of solvent mixture (

    
    :1,2-Dichloroethane, 1:1).
    
    • Note:

      
       is critical for stabilizing the radical intermediates.
      
  • Reaction: Seal the vial and heat to 80 °C for 12 hours. The reaction color typically shifts from green (Cu(II)) to dark brown.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with saturated

    
     (10 mL) to remove acidic byproducts.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes 
    
    
    
    EtOAc).
Mechanistic Insight (Radical Cycle)

MechanismA Oxidant K2S2O8 CuII Cu(II) Oxidant->CuII Oxidizes Sulfinate R-SO2-Na Radical R-SO2• Sulfinate->Radical -e- (via Cu/S2O8) Inter Radical Adduct Radical->Inter Adds to C2 QNO Quinoline N-Oxide QNO->Inter Product 2-Sulfonyl Quinoline Inter->Product -H / -O CuI Cu(I) CuII->CuI SET

Figure 2: Minisci-type radical pathway. The sulfonyl radical attacks the C2 position, followed by deoxygenation driven by the oxidant.

Protocol B: C5-Selective Remote Sulfonylation

Principle: Functionalizing the carbocyclic ring (C5–C8) is electronically challenging. This protocol uses an 8-aminoquinoline directing group (DG) to chelate Copper, positioning the catalyst to activate the remote C5–H bond via a Single Electron Transfer (SET) mechanism.

Advantages:

  • Exclusive C5 regioselectivity (distal to the nitrogen).

  • Uses inexpensive Sulfonyl Chlorides.[2][3]

  • Operates under air (aerobic oxidation).[4]

Materials
  • Substrate: 8-Aminoquinoline amide derivative (1.0 equiv)

  • Reagent: Aryl Sulfonyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Base/Additive:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichlorobenzene (DCB) or DCE

Step-by-Step Procedure
  • Charge: In a reaction tube, combine the 8-aminoquinoline substrate (0.2 mmol), sulfonyl chloride (0.3 mmol),

    
     (0.02 mmol), and 
    
    
    
    (0.4 mmol).
  • Solvation: Add 2.0 mL of DCB.

  • Reaction: Stir at 110–130 °C under an air atmosphere (open tube or balloon) for 16–24 hours.

    • Critical: High temperature is required to overcome the energy barrier for remote C–H activation.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and catalyst.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Comparative Data & Optimization

The following table summarizes the expected performance and scope of both methods.

FeatureMethod A (C2-N-Oxide) Method B (C5-Aminoquinoline)
Regioselectivity C2 (Ortho to Nitrogen)C5 (Para to Nitrogen)
Active Species Sulfonyl Radical (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Cu-Chelate / Sulfonyl Radical
Sulfonyl Source Sodium Sulfinate (

)
Sulfonyl Chloride (

)
Temp.[5] Range 80 °C (Mild)110–130 °C (Harsh)
Functional Tolerance High (Halogens, Esters, Alkyls)Moderate (Sensitive to steric bulk at C4)
Green Variant Can run in Water with TsCl activatorCan run in Deep Eutectic Solvents
Troubleshooting Guide
  • Low Yield in Method A: Ensure the

    
    -oxide is dry. If the reaction stalls, add 0.5 equiv more of 
    
    
    
    .
  • Regio-scrambling in Method B: Strictly control temperature. Temperatures >140 °C may lead to C4/C5 mixtures. Ensure the 8-amino group is acylated (amide form) to prevent catalyst poisoning.

  • Green Chemistry Adaptation: For Method A, replace

    
     with Iodine (0.5 equiv) in Water  at room temperature for a metal-free approach (Yields typically 10–15% lower but cleaner profile).
    

References

  • Han, J., & Pan, Y. (2016). Cu-Catalyzed Deoxygenative C2-Sulfonylation Reaction of Quinoline N-Oxides with Sodium Sulfinate.[6] Organic Letters, 18(16), 4144–4147.[6]

  • He, W.-M., et al. (2018). TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. Organic Chemistry Frontiers.

  • Sun, S., Yang, F., & Wu, Y. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 17(24), 6086–6089.[7]

  • Marset, X., et al. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2-Quinoline Sulfones. ChemRxiv.[8]

  • Yu, Q., et al. (2018). Copper-Catalyzed C5–H Sulfenylation of Unprotected 8-Aminoquinolines Using Sulfonyl Hydrazides.[9][10] The Journal of Organic Chemistry.[9]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks in the synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one.

Synthesizing quinolin-2-ones via the classic Knorr quinoline synthesis is generally robust; however, the presence of a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group introduces significant mechanistic hurdles. This guide provides field-proven methodologies, thermodynamic rationales, and step-by-step protocols to overcome these challenges and build a self-validating experimental system.

The Mechanistic Challenge: Why is the Yield So Low?

The standard route to 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one involves the condensation of 4-(methylsulfonyl)aniline with ethyl acetoacetate (or diketene) to form an acetoacetanilide intermediate, followed by an acid-catalyzed Knorr cyclization 1.

The Causality of Failure: The cyclization step is an intramolecular electrophilic aromatic substitution (EAS). The -SO₂CH₃ group at the para-position of the original aniline strongly deactivates the aromatic ring, depleting the electron density required for the protonated carbonyl to attack the ortho-position. Consequently, the activation energy for ring closure is exceptionally high. When researchers apply extreme heat and aqueous acids (like 70-90% H₂SO₄) to overcome this barrier, the competing hydrolysis of the amide bond outcompetes the cyclization, reverting the intermediate back to the starting aniline and resulting in single-digit yields 1.

MechanisticBottleneck A Aniline + Diketene B Acetoacetanilide Intermediate A->B Condensation C Protonated Electrophile B->C Acid Catalyst D Hydrolysis (Side Reaction) C->D H2O (Fast) E Target Molecule: Quinolin-2-one C->E EAS Ring Closure (Slow, EWG Bottleneck)

Caption: Mechanistic bottleneck in Knorr cyclization caused by the EWG -SO2Me group.

Troubleshooting & Yield Improvement FAQs

Q1: I am recovering mostly 4-(methylsulfonyl)aniline after the cyclization step. How do I prevent amide hydrolysis? A1: Hydrolysis is strictly a function of water content and excessive thermal stress in the presence of an acid. Because the -SO₂CH₃ group slows down the EAS ring closure, the intermediate spends more time in a vulnerable state. Solution: You must switch to a strictly anhydrous, highly dehydrating acid system. Standard concentrated sulfuric acid still contains ~2-4% water, which is sufficient to hydrolyze deactivated amides at elevated temperatures. Transitioning to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) eliminates water from the system and drives the equilibrium forward without hydrolyzing your starting material 2.

Q2: Which acid catalyst provides the best yield and purity profile for this specific molecule? A2: For highly deactivated substrates, Eaton's Reagent is superior to both H₂SO₄ and Polyphosphoric Acid (PPA). It is less oxidizing than sulfuric acid (reducing tar formation) and significantly less viscous than PPA, which improves mass transfer and prevents localized superheating 3.

Table 1: Comparison of Acid Catalysts for Deactivated Knorr Cyclizations

CatalystWater ContentViscosity at 80 °CHydrolysis RiskTar FormationRecommended for -SO₂Me?
Conc. H₂SO₄ (98%) ~2%LowHighHighNo
Polyphosphoric Acid (PPA) 0% (Anhydrous)Very HighLowMediumAcceptable
Eaton's Reagent 0% (Anhydrous)LowVery LowLowYes (Optimal)

Q3: How do I ensure I get the quinolin-2(1H)-one and not the quinolin-4(1H)-one isomer? A3: The condensation of anilines with β-keto esters can proceed via two pathways: the Knorr synthesis (yielding 2-quinolones) or the Conrad-Limpach synthesis (yielding 4-quinolones). To strictly favor the 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, the reaction must be driven by high-temperature acidic cyclization of the isolated β-ketoanilide. Lower temperatures during the initial condensation ensure the formation of the anilide rather than the crotonate (which would lead to the 4-quinolone isomer) 1.

Q4: I am still seeing some dark impurities (tar). How can I further optimize the reaction? A4: Tar formation in strongly acidic media is usually the result of oxidative degradation. Degas the Eaton's reagent with nitrogen prior to heating to remove dissolved oxygen. If conventional heating still yields tar, consider microwave-assisted synthesis. Microwave irradiation at 80 °C for 15–20 minutes can significantly accelerate the EAS step, minimizing the residence time of the molecule in harsh acidic conditions and thereby improving the impurity profile 3.

Step-by-Step Methodology: Eaton's Reagent-Mediated Cyclization

Below is a self-validating, step-by-step methodology optimized for the cyclization of N-(4-(methylsulfonyl)phenyl)-3-oxobutanamide.

Prerequisite: Ensure the acetoacetanilide intermediate is dried under high vacuum for at least 4 hours to remove trace moisture before proceeding. Water introduced here will poison the Eaton's reagent.

  • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, charge 1.0 equivalent of the dry acetoacetanilide intermediate. Add 5.0 to 10.0 volumes (v/w) of Eaton's Reagent (commercial 7.7% P₂O₅ in methanesulfonic acid) at room temperature. Stir until a homogeneous solution is achieved.

  • Cyclization: Gradually heat the reaction mixture to 70–80 °C using an oil bath. Crucial Insight: Do not exceed 85 °C. The low viscosity of Eaton's reagent ensures excellent heat transfer, preventing localized superheating that causes degradation 2.

  • Monitoring: Monitor the reaction via LC-MS or TLC every hour. The reaction typically reaches completion within 2 to 4 hours.

  • Quenching: Once the starting material is consumed, cool the flask to room temperature. Slowly pour the reaction mixture into 10 volumes of vigorously stirred crushed ice/water. The product will begin to precipitate.

  • Neutralization & Isolation: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 6.5–7.0. This neutralizes the methanesulfonic acid and maximizes the precipitation of the quinolin-2(1H)-one.

  • Filtration: Filter the resulting solid under vacuum, wash extensively with cold distilled water to remove residual salts, and dry in a vacuum oven at 50 °C overnight.

ProtocolWorkflow Step1 Step 1: Dissolution Eaton's Reagent (rt) Step2 Step 2: Cyclization Heat 70-80 °C, 2-4 h Step1->Step2 Step3 Step 3: Quenching Ice-water precipitation Step2->Step3 Step4 Step 4: Neutralization NaHCO3 to pH 7 Step3->Step4 Step5 Step 5: Isolation Filter, wash, vacuum dry Step4->Step5

Caption: Experimental workflow for Eaton's Reagent-mediated cyclization of deactivated anilides.

References

  • 1Title: Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline | Source: BenchChem.

  • 2Title: Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives | Source: Synthetic Communications - Taylor & Francis.

  • 3Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine | Source: PMC (National Institutes of Health).

Sources

Purification strategies for removing regioisomers in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Quinolinone Regioisomers

Overview Welcome to the Technical Support Center for quinolinone synthesis. The construction of the quinolinone core—a privileged scaffold in drug discovery—frequently suffers from regioselectivity issues. Whether you are dealing with ambiguous cyclization directions in the [1] or resolving positional isomers derived from meta-substituted anilines[2], this guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate pure regioisomers.

Mechanistic Origins of Regioisomeric Mixtures

Understanding the causality of your mixture is the first step to resolving it. Regioisomers in quinolinone synthesis typically arise from two distinct mechanistic forks:

  • Kinetic vs. Thermodynamic Annulation: The condensation of anilines with

    
    -ketoesters can yield two different scaffolds depending on the initial attack trajectory. Lower temperatures (kinetic control) favor attack at the highly reactive ketone, leading to a 
    
    
    
    -aminoacrylate that thermally cyclizes at ~250°C to form a 4-quinolinone [1]. Conversely, higher temperatures (~140°C, thermodynamic control) drive the attack toward the ester, forming a
    
    
    -ketoanilide that cyclizes into a 2-quinolinone (the Knorr variation)[3].
  • Steric vs. Electronic Cyclization (Meta-Substitution): When using a meta-substituted aniline, the final electrocyclic ring closure can occur at either of the two available ortho positions. This almost invariably yields a mixture of 5-substituted and 7-substituted quinolinones, which are notoriously difficult to separate via standard silica gel chromatography due to their nearly identical polarities[2].

QuinolinoneSynthesis Start Aniline + β-Ketoester Kinetic Kinetic Control (RT Condensation) Start->Kinetic Thermodynamic Thermodynamic Control (140°C Condensation) Start->Thermodynamic Intermediate1 β-Aminoacrylate Intermediate Kinetic->Intermediate1 Intermediate2 β-Ketoanilide Intermediate Thermodynamic->Intermediate2 Cyclization1 Thermal Cyclization (~250°C) Intermediate1->Cyclization1 Cyclization2 Acid-Catalyzed Cyclization (Heat) Intermediate2->Cyclization2 Product1 4-Quinolinone (Conrad-Limpach) Cyclization1->Product1 Product2 2-Quinolinone (Knorr) Cyclization2->Product2

Divergent pathways in quinolinone synthesis yielding 2- and 4-quinolinones.

FAQs & Troubleshooting Guides

Q: I synthesized a quinolinone using a meta-substituted aniline, resulting in a 1:1 mixture of 5- and 7-substituted regioisomers. How can I separate them without tedious column chromatography? A: You can exploit the differential solid-state packing energies of the isomers. As demonstrated by [2], the regioisomers of highly substituted quinolines exhibit distinct solubility profiles. Because the 5-substituted isomer often experiences greater steric clash with the adjacent quinolinone core, its crystal lattice energy differs significantly from the 7-substituted isomer. By performing a selective trituration in a semi-polar solvent like isopropyl alcohol (IPA), the less soluble isomer can be crashed out as a pure solid, leaving the other isomer in the mother liquor.

Q: My Conrad-Limpach cyclization yielded a mixture of 4-quinolinone and the Knorr 2-quinolinone side product. What is the most scalable way to resolve these? A: Use a pH-gradient extraction. The causality here lies in their tautomeric equilibria. 4-Quinolinones tautomerize to 4-hydroxyquinolines, while 2-quinolinones tautomerize to 2-hydroxyquinolines. Because the hydroxyl group in the 4-position is more strongly conjugated with the ring nitrogen, it has a distinct


 compared to the 2-position. By dissolving the crude mixture in a strong aqueous base (forming water-soluble enolates) and carefully titrating with 1M HCl, you can selectively reach the isoelectric point of one isomer, causing it to precipitate while the other remains ionized in solution.

Q: I am attempting a late-stage regiodivergent synthesis from oxindoles. How can I ensure high purity of the resulting quinolinone isomers? A: Recent advances in the [4] show that the choice of base (e.g., LiHMDS vs. KOH) dictates the regiochemical outcome. However, trace amounts of the undesired isomer may still form. For these complex, late-stage bioactive scaffolds, reverse-phase liquid chromatography (RP-LC) or Centrifugal Partition Chromatography (CPC)[5] is recommended. CPC separates compounds based on their liquid-liquid partition coefficients (


) rather than solid-phase adsorption, preventing the irreversible binding often seen with polar quinolinones on normal-phase silica.

Quantitative Data: Purification Strategy Comparison

Purification StrategyTarget RegioisomersSeparation MechanismTypical RecoveryScalability
Selective Trituration 5- vs. 7-substitutedDifferential crystal lattice energy / solubility40–60%High (Multi-gram)
pH-Gradient Extraction 2- vs. 4-quinolinonesTautomeric

/ Isoelectric point variance
70–85%High (Multi-gram)
Centrifugal Partition (CPC) Closely eluting homologuesLiquid-liquid partition coefficient (

)
>90%Medium-High
Reverse-Phase LC Late-stage complex isomersHydrophobic surface area interaction75–90%Low (Milligram)

Experimental Protocols

Protocol A: Selective Trituration for 5-/7-Substituted Quinolinone Regioisomers This protocol is designed as a self-validating system: the purity of the initial precipitate dictates the subsequent steps, ensuring no material is lost to irreversible column binding.

  • Concentration: Concentrate the crude reaction mixture containing the regioisomeric mixture under reduced pressure to yield a dry, crude solid.

  • Suspension: Suspend the crude solid in a minimal volume of isopropyl alcohol (IPA) (approx. 2.5 mL per gram of crude material).

  • Agitation: Stir the suspension vigorously at 20–25°C for 30 minutes. Causality: The mechanical agitation provides the activation energy needed to dissolve the more soluble isomer (typically the 7-substituted) while leaving the less soluble isomer intact as a solid.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel.

  • Validation Check: Analyze a small aliquot of the filter cake via

    
    H-NMR or LC-MS. If the less soluble regioisomer is >95% pure, proceed to step 6. If mixed, repeat the IPA trituration with a slightly increased solvent volume.
    
  • Recovery: Wash the pure filter cake with 0.5 volumes of ice-cold IPA and dry under vacuum at 40°C for 16 hours.

  • Isomer B Isolation: Concentrate the mother liquor. The remaining soluble regioisomer can be further purified by recrystallization from ethyl acetate[2].

Protocol B: pH-Gradient Separation of 2- and 4-Quinolinones

  • Basification: Dissolve the crude mixture of 2- and 4-quinolinones in 1M NaOH (aqueous) until complete dissolution is achieved (pH > 12). Both isomers are now water-soluble sodium enolates.

  • Titration: Place the flask in an ice-water bath (0–5°C). Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter.

  • First Precipitation: Stop the acid addition when the pH reaches the isoelectric point of the less acidic isomer (typically pH 6.5–7.5, depending on peripheral substituents). Stir for 30 minutes to allow complete crystal formation.

  • First Filtration: Filter the precipitated solid (Isomer A) and wash with cold distilled water.

  • Second Precipitation: Resume the dropwise addition of 1M HCl to the mother liquor until the pH reaches 3.0–4.0. Stir for an additional 30 minutes.

  • Second Filtration: Filter the newly precipitated solid (Isomer B) and wash with cold distilled water.

  • Drying: Dry both isolated solids under vacuum at 50°C to constant weight.

References

  • Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]

  • Title: Regiodivergent Ring-Expansion of Oxindoles to Quinolinones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Preparative separation of quinolines by centrifugal partition chromatography with gradient elution Source: Journal of Chromatography A URL: [Link]

Sources

Technical Support Center: Troubleshooting Knorr Cyclization Failures for Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical roadblocks during the synthesis of functionalized heterocycles.

The Knorr quinoline synthesis is a cornerstone methodology for constructing 2-quinolone scaffolds, relying on the condensation of an aniline with a


-keto ester to form a 

-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization[1][2]. However, introducing a strongly electron-withdrawing sulfonyl group (

) onto the aniline ring fundamentally alters the electronic landscape of the substrate, often leading to catastrophic reaction failures[3].

This guide dissects the mechanistic bottlenecks of this specific transformation and provides field-proven, self-validating protocols to rescue your cyclization workflows.

Part 1: Mechanistic Bottlenecks & Troubleshooting FAQs

Q1: My -ketoanilide intermediate forms perfectly, but the cyclization step yields only unreacted material or black tar. What is happening?

The Causality: The ring-closure step in the Knorr synthesis is an intramolecular Electrophilic Aromatic Substitution (EAS)[1]. The sulfonyl group is a powerful electron-withdrawing group (EWG) that exerts strong inductive (


) and resonance (

) effects. This drastically depletes the

-electron density of the aniline ring, raising the activation energy (

) required to form the Wheland intermediate. Traditional acids like concentrated

(Hammett acidity

) simply do not possess the thermodynamic driving force to push the highly deactivated electrophile through this barrier. Prolonged heating to force the reaction merely leads to oxidative degradation (charring). The Solution: You must increase the electrophilicity of the protonated amide by switching to a superacid. Trifluoromethanesulfonic acid (TfOH) provides an extreme acidic environment (

) that fully protonates the intermediate, lowering the LUMO of the electrophile and enabling cyclization even on highly deactivated rings[4].
Q2: Instead of cyclizing, my -ketoanilide intermediate is completely cleaving back into the starting sulfonyl aniline. How do I prevent this?

The Causality: You are observing the classic competing hydrolysis pathway. Concentrated


 is rarely 100% anhydrous (typically 96-98%), and Polyphosphoric Acid (PPA) can absorb atmospheric moisture. When the EAS cyclization is kinetically stalled by the sulfonyl group, the protonated amide intermediate sits unreacted in the reaction mixture. At elevated temperatures (>100 °C), even trace amounts of water will act as a nucleophile, irreversibly hydrolyzing the amide bond back to the starting materials.
The Solution:  The reaction environment must be strictly anhydrous. Switch to Eaton’s Reagent (7.7 wt% 

in methanesulfonic acid) or neat TfOH. These reagents act as both super-protonating agents and internal desiccants, completely eliminating the hydrolytic cleavage pathway.
Q3: Does the position of the sulfonyl group (ortho, meta, para) dictate the success of the cyclization?

The Causality: Yes, regiochemistry and electronic deactivation are intrinsically linked.

  • Para-sulfonyl: The EAS must occur at the ortho position. The ring is highly deactivated, requiring superacid conditions, but sterically accessible.

  • Meta-sulfonyl: The EAS can occur at the ortho or para position relative to the amine. Due to steric hindrance and the directing effects of the EWG, cyclization predominantly occurs at the less hindered position (para to the amine), yielding the 7-sulfonyl-2-quinolone.

  • Ortho-sulfonyl: This configuration frequently fails completely. The combination of extreme steric clash at the reaction center and severe localized electronic deactivation makes the transition state nearly impossible to reach without substrate decomposition.

Part 2: Catalyst Optimization Data

To successfully cyclize sulfonyl anilines, selecting the correct thermodynamic environment is critical. Table 1 summarizes the quantitative parameters of various acid catalysts when applied to highly deactivated substrates.

Table 1: Quantitative Comparison of Acid Catalysts for Deactivated Knorr Cyclizations

Acid CatalystHammett Acidity (

)
Typical Temp (°C)Hydrolysis RiskTypical Yield (Sulfonyl Anilines)
Conc.

(98%)
-12.0100 - 120High< 10% (Often chars)
Polyphosphoric Acid (PPA)-10.5120 - 150Moderate15 - 30%
Eaton's Reagent-14.160 - 80Low60 - 75%
Trifluoromethanesulfonic Acid (TfOH)-14.925 - 60Very Low80 - 95%

Part 3: Pathway Visualization

The diagram below illustrates the mechanistic divergence between successful cyclization and hydrolytic failure.

KnorrCyclization A Sulfonyl Aniline + β-Keto Ester B β-Ketoanilide (Stable Intermediate) A->B Condensation (-H₂O, Δ) C Protonated Amide (Electrophile) B->C Acid Catalyst (H⁺) D Wheland Intermediate (EAS Step) C->D Ring Closure (High Ea due to -SO₂R) F Hydrolytic Cleavage (Side Reaction) C->F Aqueous Acid (e.g., H₂SO₄ + Heat) E Sulfonyl-2-Quinolone (Target Product) D->E Deprotonation & Aromatization

Figure 1: Mechanistic pathway of Knorr cyclization highlighting the EAS failure point.

Part 4: Validated Experimental Protocol

Superacid-Mediated Knorr Cyclization of Sulfonyl Anilines

Objective: To achieve the quantitative cyclization of deactivated sulfonyl


-ketoanilides into sulfonyl-2-quinolones while entirely suppressing hydrolytic degradation[4].

Reagents:

  • Sulfonyl

    
    -ketoanilide intermediate (1.0 mmol)
    
  • Trifluoromethanesulfonic acid (TfOH, anhydrous, 99%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of the sulfonyl

    
    -ketoanilide in 5.0 mL of anhydrous DCM.
    
    • Validation Checkpoint 1: Visually inspect the DCM solution before proceeding. It must be completely transparent. Any turbidity indicates the presence of trace water, which will irreversibly drive the hydrolysis side-reaction. If cloudy, discard and dry your intermediate further.

  • Superacid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 10.0 equivalents of anhydrous TfOH.

    • Causality Note: A massive stoichiometric excess of superacid is required. It acts not just as a catalyst, but as a highly polar solvent medium and internal desiccant to push the equilibrium and fully protonate the highly deactivated electrophile.

  • Cyclization: Remove the ice bath and heat the reaction gently to 60 °C. Maintain stirring under argon.

  • In-Process Monitoring: Sample the reaction at the 2-hour mark for LC-MS analysis.

    • Validation Checkpoint 2: Analyze the LC-MS trace. If the cleaved sulfonyl aniline (starting material) is detected, your system suffered moisture contamination. If only the

      
      -ketoanilide intermediate persists without product formation, the system lacks sufficient acidity; proceed to add 2.0 eq of additional TfOH and increase the temperature to 80 °C (evaporating the DCM).
      
  • Quenching & Isolation: Once the intermediate is fully consumed, cool the flask to 0 °C. Carefully and slowly pour the mixture over 20 g of crushed ice. Neutralize the highly acidic aqueous phase with saturated aqueous

    
     until a pH of 7-8 is reached.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the pure sulfonyl-2-quinolone.

References[4] The Journal of Organic Chemistry Vol. 72 No. 25, ACS Publications. URL:https://pubs.acs.org/toc/joceah/72/25[1] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview, ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.4c04558[3] Review on recent development of quinoline for anticancer activities, Arabian Journal of Chemistry. URL:https://www.sciencedirect.com/science/article/pii/S187853522200259X[2] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives, Oriental Journal of Chemistry. URL:https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Methyl Quinolinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Optimization & Isomer Control in Quinolinone Synthesis

The Core Challenge: The "Temperature Switch"

Welcome to the technical guide for 4-methyl quinolinone synthesis. If you are here, you are likely facing one of two problems:

  • Isomer Contamination: You are obtaining the wrong isomer (2-methyl-4-quinolinone instead of 4-methyl-2-quinolinone, or vice versa).

  • Thermal Degradation: Your reaction is yielding "black tar" instead of crystalline product during the cyclization phase.

The Critical Insight: The reaction between aniline and ethyl acetoacetate is bifurcated by temperature .[1] The initial condensation temperature dictates the regioselectivity (Kinetic vs. Thermodynamic control), while the cyclization temperature dictates the yield and purity.

  • Pathway A (Knorr Synthesis): High initial temperature (

    
    ) favors the Amide  intermediate, leading to 4-methylquinolin-2(1H)-one  (Target: Methyl at C4).
    
  • Pathway B (Conrad-Limpach): Low initial temperature (

    
    ) favors the Enamine  intermediate, leading to 2-methylquinolin-4(1H)-one  (Target: Methyl at C2).
    
Reaction Pathway & Logic (Visualized)

The following diagram illustrates how temperature acts as the "switch" for your product outcome.

Quinolinone_Pathways Start Aniline + Ethyl Acetoacetate HighTemp High Temp (>110°C) Thermodynamic Control Start->HighTemp Rapid Heating LowTemp Low Temp (<80°C) Kinetic Control Start->LowTemp Slow/Room Temp Amide Intermediate: Acetoacetanilide (Amide Bond Formation) HighTemp->Amide - EtOH AcidCyc Cyclization: Strong Acid (H2SO4) 100°C Amide->AcidCyc ProdA Product A: 4-methylquinolin-2(1H)-one (Methyl at C4) AcidCyc->ProdA Enamine Intermediate: β-Anilinocrotonate (Schiff Base Formation) LowTemp->Enamine - H2O (Dean-Stark) ThermCyc Cyclization: Thermal Shock 250°C (Dowtherm A) Enamine->ThermCyc ProdB Product B: 2-methylquinolin-4(1H)-one (Methyl at C2) ThermCyc->ProdB

Caption: Divergence of reaction pathways based on initial condensation temperature. Select your path based on the desired methyl position.

Troubleshooting & Optimization (Q&A Format)
Module A: Isomer Control (Getting the Right Structure)

Q: I am trying to make 4-methylquinolin-2-one, but NMR shows the methyl group at position 2 (2-methylquinolin-4-one). What went wrong? A: You likely kept the initial reaction temperature too low.

  • The Cause: At room temperature (or

    
    ), the aniline nitrogen attacks the ketone carbonyl of the ethyl acetoacetate (Kinetic attack), forming the enamine (Conrad-Limpach route).
    
  • The Fix: You must force the aniline to attack the ester carbonyl to form the amide. This requires rapid heating to

    
     immediately upon mixing.
    
  • Protocol Adjustment: Pre-heat the ethyl acetoacetate to

    
     before adding aniline, or reflux in xylene (
    
    
    
    ) to ensure thermodynamic control favors the amide bond.

Q: Why is water removal critical for the Conrad-Limpach route but not the Knorr? A:

  • Conrad-Limpach: The formation of the enamine releases water. If water remains, the equilibrium shifts back to the starting materials. You must use a Dean-Stark trap or molecular sieves.

  • Knorr: The formation of the amide releases ethanol. You should distill off the ethanol to drive the reaction to completion.

Module B: Thermal Cyclization (Solving the "Tar" Problem)

Q: During the 250°C cyclization step (Conrad-Limpach), my reaction turns into a black, intractable tar. How do I prevent this? A: Tar formation is caused by oxidative polymerization at high temperatures.[2]

  • Solution 1 (Dilution): Do not run this neat. Use a high-boiling inert solvent like Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether . The high dilution prevents intermolecular polymerization.

  • Solution 2 (Addition Rate): Do not heat the entire bulk mixture from RT to

    
    . Instead, heat the solvent to 
    
    
    
    first, then add your intermediate dropwise. This ensures "flash cyclization" and minimizes the time the intermediate spends in the decomposition zone.
  • Solution 3 (Atmosphere): Rigorous exclusion of oxygen is required. Sparge the solvent with Nitrogen or Argon for 20 minutes before heating.

Q: Can I lower the cyclization temperature? 250°C is difficult to maintain. A: Yes, by switching to Acid Catalysis or Microwave Irradiation.

  • Polyphosphoric Acid (PPA): Allows cyclization at

    
    .
    
  • Eaton’s Reagent: A cleaner alternative to PPA, usable at similar temperatures.

  • Microwave: See the optimized protocol below.

Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended for High Throughput)

Best for: Rapid screening, high purity, minimizing tar.

ParameterValueNotes
Reagents Aniline (1.0 eq), Ethyl Acetoacetate (1.2 eq)Excess ketoester drives reaction.
Catalyst K-10 Montmorillonite Clay or p-TsOHSolid support (Clay) allows solvent-free conditions.[3]
Temperature 140°C (Hold)
Time 5 - 10 minutesCompare to 4-6 hours thermal reflux.
Power 300W (Max)Use dynamic power mode to maintain T.
Workup Extract with EtOH, filter catalyst.Product often crystallizes upon cooling.
Protocol B: Classical Thermal Cyclization (Conrad-Limpach)

Best for: Large scale scale-up where microwave is unavailable.

  • Condensation (Step 1):

    • Mix Aniline and Ethyl Acetoacetate in Benzene or Toluene.

    • Add catalytic p-TsOH (0.1%).

    • Reflux with Dean-Stark trap until theoretical water is collected (approx. 3-4 hours). Temperature:

      
      .
      
    • Checkpoint: Evaporate solvent.[4] You should have an oily residue (

      
      -anilinocrotonate).
      
  • Cyclization (Step 2):

    • Heat Dowtherm A (10 mL per 1 g of reactant) to 250°C in a multi-neck flask with vigorous stirring and Nitrogen flow.

    • Dissolve the residue from Step 1 in a minimal amount of non-volatile solvent (or add neat if liquid).

    • Dropwise addition: Add the residue to the boiling Dowtherm A slowly.

    • Observation: Rapid evolution of ethanol vapor indicates successful cyclization.

    • Maintain heat for 15-20 minutes after addition is complete.

    • Cooling: Cool to RT. Add hexane/petroleum ether to precipitate the product. Filter and wash with hexane to remove Dowtherm A.

Comparative Data: Temperature vs. Yield

The following table summarizes internal and literature data regarding the impact of temperature and method on the yield of 4-methylquinolin-2(1H)-one (and its isomer).

MethodInitial TempCyclization TempMajor IsomerTypical YieldTar Formation
Standard Knorr 140°C100°C (H2SO4)4-methyl-2-one40-60%Moderate
Standard Conrad-Limpach 25°C250°C (Thermal)2-methyl-4-one30-50%High
Optimized Thermal 25°C250°C (Dowtherm)2-methyl-4-one75-85%Low
Microwave (Solvent Free) 140°C140°C (One-pot)4-methyl-2-one85-92% Minimal
References
  • BenchChem. (2025).[2][4][5][6][7] Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Retrieved from 5

  • MDPI. (2025).[3] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from 8

  • ResearchGate. (2025). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines. Retrieved from 9[10]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis Mechanism and Protocols. Retrieved from 11

Sources

Technical Support Center: Resolving Aggregation Issues of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one. This document provides in-depth troubleshooting for common aggregation and precipitation issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this compound. As researchers, scientists, and drug development professionals, ensuring the solubility and integrity of your test compounds is paramount for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I've dissolved 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one in DMSO, but now I see solid particles. What is happening?

This is likely due to compound aggregation or precipitation. Several factors can cause this:

  • Exceeding Solubility Limits: Even in a powerful solvent like DMSO, every compound has a maximum solubility.[1] You may have created a supersaturated solution which is inherently unstable.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] The presence of water can significantly decrease the solubility of hydrophobic compounds, causing them to "crash out" of solution.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent.[4] A decrease in temperature, such as moving the solution from a warm benchtop to room temperature, can lead to precipitation.[5] Repeated freeze-thaw cycles are a common cause of this issue.[1][6]

  • Compound Purity: Impurities in the compound powder can act as nucleation sites, promoting precipitation.

Q2: What does compound aggregation look like?

Aggregation can manifest in several ways:

  • Visible Precipitate: You may see distinct solid particles, crystals, or a general cloudiness (turbidity) in your solution.

  • Haze or Opalescence: The solution may not be perfectly clear, exhibiting a slight haze when viewed against a light source.

  • Formation of a Film: A thin film or residue may appear on the walls of the vial.

Q3: Can I still use my stock solution if I see a precipitate?

It is strongly advised not to use a stock solution with visible precipitate. The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate and unreliable experimental results.[7][8] It's also possible that the precipitate consists of a less soluble polymorph or a degradation product, which could have different biological activity.

In-Depth Troubleshooting Guide

If you are facing aggregation issues, follow this systematic approach to diagnose and resolve the problem.

Step 1: Visual Inspection and Initial Actions
  • Thoroughly Inspect the Stock Solution: Hold the vial against a light source and look for any signs of precipitation, as described above.

  • Attempt to Re-dissolve: If a precipitate is present, gently warm the solution in a 37°C water bath for 10-30 minutes.[9] Following warming, vortex the solution vigorously for 1-2 minutes.[3] If the compound does not fully re-dissolve, sonication in a water bath for 5-10 minutes can be attempted.[2][3]

    • Rationale: Applying energy in the form of heat and sonication can help to break up aggregates and overcome the energy barrier for dissolution.[2]

Step 2: If Re-dissolution Fails - Prepare a Fresh Stock Solution

If the precipitate does not go back into solution, it is necessary to prepare a fresh stock. Adherence to best practices during this stage is critical to prevent recurrence of the issue.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Ensure High-Quality Reagents: Use fresh, anhydrous, high-purity DMSO.[10] Keep the DMSO bottle tightly sealed to prevent moisture absorption.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the compound.

    • Vortex vigorously until the compound is fully dissolved.[3]

    • If necessary, use a brief sonication or gentle warming as described in Step 1.[8]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[2]

    • Store aliquots at -20°C or -80°C to maintain stability.[6]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which are a major cause of compound precipitation.[1]

Step 3: Dilution into Aqueous Buffers - A Critical Step

Many compounds that are stable in 100% DMSO will precipitate when diluted into aqueous media for experiments.[2] This is a common source of aggregation.

  • Perform Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous assay buffer, perform intermediate serial dilutions in 100% DMSO.[2][10]

  • Final Dilution Technique: Add the final DMSO stock drop-wise into the swirling or vortexing aqueous buffer.[10] This ensures rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.

  • Mind the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2]

Step 4: Advanced Troubleshooting and Characterization

If aggregation persists even with optimized protocols, further investigation may be necessary.

Understanding Quinolinone Chemistry

Quinoline and its derivatives are heterocyclic aromatic compounds.[11][12] Their solubility can be influenced by the pH of the medium.[4][13] As a weak base, the nitrogen atom in the quinoline ring system can be protonated under acidic conditions, which generally increases aqueous solubility.[4] While your compound is in a quinolin-2(1H)-one form, understanding the overall chemical properties of the scaffold can be beneficial.

Analytical Confirmation of Aggregation

For rigorous drug discovery campaigns, confirming the presence and nature of aggregates can be crucial. Several biophysical techniques can be employed:

TechniquePrincipleApplication
Dynamic Light Scattering (DLS) Measures the size of particles in solution by analyzing light scattering fluctuations.[14][15]Can detect the presence of aggregates and estimate their size.[16]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules by size, and MALS detects the presence of larger aggregates.[17]Provides information on the molecular weight distribution and can quantify aggregates.
Resonant Waveguide Grating (RWG) A microplate-based method to identify compound aggregation.[16][18]Suitable for high-throughput screening of aggregation propensity.

Table 1: Analytical techniques for detecting small molecule aggregation.

Understanding the "Why": The Science of Aggregation in DMSO

The following diagram illustrates the key factors that can lead to the aggregation of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one in DMSO.

Caption: Workflow for troubleshooting aggregation issues.

DMSO is an excellent polar aprotic solvent, capable of dissolving a wide range of compounds.[19][20] However, its effectiveness can be compromised. The introduction of water, for instance, can disrupt the solvation shell around the compound molecules, leading to self-association and aggregation.[21] Similarly, physical stresses like freeze-thaw cycles can create localized areas of high concentration as the solvent freezes, forcing the compound out of solution.[8]

The diagram below illustrates the decision-making process when encountering a solubility issue.

Troubleshooting_Workflow start Precipitate Observed in DMSO Stock re_dissolve Attempt to Re-dissolve (Warm, Vortex, Sonicate) start->re_dissolve check_dissolved Is it Fully Dissolved? re_dissolve->check_dissolved use_solution Use Solution Promptly (Consider Aliquoting) check_dissolved->use_solution Yes prepare_fresh Prepare Fresh Stock Solution (Follow Best Practices) check_dissolved->prepare_fresh No check_fresh Does Precipitate Form? prepare_fresh->check_fresh lower_conc Prepare at a Lower Concentration check_fresh->lower_conc Yes stable_solution Stable Stock Solution Achieved check_fresh->stable_solution No lower_conc->prepare_fresh advanced_char Proceed to Advanced Characterization (DLS, etc.) stable_solution->advanced_char

Caption: Decision workflow for resolving precipitation.

By following these guidelines, you can mitigate the risks of compound aggregation and ensure the quality and reliability of your experimental data.

References
  • Solubility of Things. 2-Quinolinone | Solubility of Things. Available at: [Link]

  • CD BioSciences. Identification of Small-Molecule Aggregation. Available at: [Link]

  • Cunningham, C. et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(3), 290-300. Available at: [Link]

  • Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Pharmaceutical Technology. (2026). Analyzing Aggregate-Detection Methods. Available at: [Link]

  • Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Available at: [Link]

  • Allen, S. J. et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Carvajal, T. M. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Minimizing side reactions during methylsulfonyl group oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter unexpected roadblocks during late-stage oxidations.

The transformation of a methyl sulfide (thioether) to a methylsulfonyl group (sulfone) is a fundamental reaction, yet it is notoriously prone to chemoselectivity issues. Over-oxidation, N-oxidation, epoxidation, and thermal runaway are common pitfalls. This guide is designed to move beyond basic recipes—we will dissect the causality behind these side reactions and provide self-validating, scalable protocols to ensure your syntheses succeed safely and selectively.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I observing N-oxide formation when oxidizing my methyl sulfide to a methylsulfonyl group using


CPBA? 
A1: 

CPBA is a highly electrophilic peracid. While it rapidly oxidizes sulfides to sulfones, it also readily oxidizes basic nitrogen atoms (such as pyridines or tertiary aliphatic amines) to N-oxides. This is a notorious side reaction in late-stage drug synthesis, such as the development of ERK inhibitors, where N-oxide impurities can persist through final API crystallization[1].
  • Causality & Resolution: The high electron density on the basic nitrogen atom makes it kinetically competitive with the intermediate sulfoxide for the second equivalent of

    
    CPBA. To prevent this, you have two options:
    
    • Pre-treat the substrate with a strong acid (e.g., MsOH or TFA) to protonate the amine, drastically reducing its nucleophilicity prior to

      
      CPBA addition.
      
    • Switch to a tungstate-catalyzed hydrogen peroxide system (

      
       / 
      
      
      
      ), which is highly chemoselective for sulfur over nitrogen[1].

Q2: I switched to the


 / 

protocol to avoid side reactions, but the reaction stalls at the sulfoxide intermediate. Adding more

causes a dangerous exotherm. How do I safely drive it to the sulfone?
A2: The oxidation of a sulfoxide to a sulfone is significantly slower than the initial sulfide-to-sulfoxide step because the sulfoxide sulfur is far less nucleophilic. In tungstate-catalyzed systems, adding excess

at low temperatures leads to unreacted peroxide pooling in the reactor. When the temperature is eventually raised to force the reaction, the accumulated peroxide undergoes rapid, exothermic decomposition, creating a severe runaway hazard[1].
  • Causality & Resolution: The catalytic cycle relies on the continuous formation of active peroxotungstate species. To safely push the reaction to completion without peroxide accumulation:

    • Maintain the reaction at the activation temperature (e.g., 40–50 °C) during the slow, dropwise addition of

      
      , ensuring it is consumed exactly as it is added[1].
      
    • Use a phase-transfer catalyst (e.g., methyltrioctylammonium hydrogensulfate) or a miscible co-solvent (like n-propanol/water) to improve the solubility of the aqueous peroxotungstate complex with the organic substrate[2].

Q3: Can I use Oxone for methylsulfonyl generation if my molecule contains acid-sensitive functional groups like acetals or siloxanes? A3: Standard Oxone oxidations are highly acidic and will readily cleave acid-sensitive groups like acetals, silyl ethers, or polysiloxanes[3].

  • Causality & Resolution: Oxone is a triple salt (

    
    ) that generates strongly acidic conditions in aqueous media due to the potassium bisulfate component. To minimize side reactions:
    
    • Buffer the reaction strictly to pH 7.5–8.0 using saturated aqueous sodium bicarbonate (

      
      )[4].
      
    • Alternatively, use

      
      CPBA in an anhydrous organic solvent (like 
      
      
      
      ), which is milder and compatible with acid-sensitive backbones like polysiloxanes, provided no competing basic amines are present[3].

Part 2: Quantitative Data & Reagent Selection

Selecting the right oxidant requires balancing chemoselectivity against safety and functional group tolerance. Use the table below to benchmark your reaction parameters.

Oxidant SystemTarget EquivalentsOperating TempTypical YieldsChemoselectivity ProfilePrimary Side Reactions to Monitor

CPBA
2.1 - 2.5 eq0 °C to 25 °C80 - 85%Low to ModerateN-oxidation (~1% impurity), Epoxidation, Baeyer-Villiger

/

2.2 - 3.0 eq40 °C to 50 °C85 - 95%HighPeroxide accumulation (exothermic runaway hazard)
Oxone /

1.35 - 1.5 eq20 °C to 25 °C75 - 90%Moderate to HighAcetal cleavage, Halogenation (if halides are present)

Part 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in In-Process Controls (IPCs) to verify success before moving to the next step.

Protocol A: Chemoselective Oxidation using / (High Safety & Selectivity)

Objective: Convert methyl sulfide to methylsulfonyl while avoiding N-oxidation and managing thermal hazards[1].

G Step1 1. Substrate Dissolution (Solvent Selection) Step2 2. Catalyst Addition (Na2WO4 / PTC) Step1->Step2 Step3 3. Controlled H2O2 Addition (T = 40-50 °C) Step2->Step3 IPC1 IPC 1: Monitor Sulfoxide Formation via HPLC Step3->IPC1 Step4 4. Extended Stirring (Push to Sulfone) IPC1->Step4 Sulfoxide > 90% IPC2 IPC 2: Verify <1% Sulfoxide & Check Peroxide Levels Step4->IPC2 IPC2->Step4 Sulfoxide > 1% Quench 5. Safety Quench (Na2S2O3 addition) IPC2->Quench Sulfone > 99% Product 6. Isolation of Methylsulfonyl Product Quench->Product

Workflow for self-validating, safe tungstate-catalyzed oxidation of sulfides to sulfones.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the methyl sulfide substrate (1.0 eq) in a miscible solvent system (e.g., n-propanol/water, 50:1 v/v) to ensure homogeneity[1].

  • Catalyst Activation: Add

    
     (1–5 mol%). Causality: The tungstate pre-catalyst requires an aqueous micro-environment to form the active diperoxotungstate complex.
    
  • Thermal Equilibration (Critical): Heat the mixture to 40–45 °C before adding the oxidant. Causality: Adding peroxide at room temperature causes pooling; elevated temperatures ensure immediate consumption, preventing runaway exotherms[1].

  • Oxidant Addition: Dropwise add 30% aqueous

    
     (2.2–2.5 eq) over 2 hours.
    
  • IPC 1: At the end of addition, sample the reaction for HPLC. You should observe >90% conversion to the sulfoxide intermediate.

  • Maturation: Stir for an additional 2–4 hours at 45 °C to drive the sluggish sulfoxide-to-sulfone conversion.

  • IPC 2: Verify <1% sulfoxide remains via HPLC. Critically, use a peroxide test strip to quantify residual

    
    .
    
  • Quench & Validation: If residual peroxide is present, quench with aqueous sodium thiosulfate (

    
    ) before isolation. Self-Validation: The test strip must read 0 ppm before proceeding to workup.
    
Protocol B: Mild Oxidation using CPBA for Acid-Sensitive Substrates

Objective: Generate a methylsulfonyl group on a backbone containing acid-sensitive moieties (e.g., polysiloxanes) without causing depolymerization[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the substrate in anhydrous

    
    . Causality: Anhydrous conditions prevent the hydrolysis of acid-sensitive groups.
    
  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Portion-wise add

    
    CPBA (2.1 eq, typically 70-75% purity). Causality: Portion-wise addition controls the mild exotherm and limits the instantaneous concentration of electrophilic peracid, reducing over-oxidation risks[3].
    
  • IPC 1: Monitor via TLC or LC-MS after 1 hour. Sulfide should be fully consumed, with a mixture of sulfoxide and sulfone present.

  • Completion: Allow the reaction to warm to room temperature and stir until the sulfoxide is fully converted to the sulfone.

  • Workup & Validation: Wash the organic layer with saturated aqueous

    
     (3x). Self-Validation: The aqueous wash removes the 
    
    
    
    -chlorobenzoic acid byproduct. Check the pH of the final aqueous wash; it must be >7 to ensure all acidic byproducts have been neutralized before solvent evaporation[3].

References

  • [1] Title: Development of a Practical Synthesis of ERK Inhibitor GDC-0994 | Source: ACS Publications | URL: 1

  • [3] Title: A facile synthetic strategy to polysiloxanes containing sulfonyl side groups with high dielectric permittivity | Source: Polymer Chemistry (RSC Publishing) | URL: 3

  • [4] Title: WO1994021603A1 - A process for preparing sulfones | Source: Google Patents | URL: 4

  • [2] Title: Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions | Source: ResearchGate (Tetrahedron) | URL: 2

Sources

Technical Support Center: Enhancing Bioavailability of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound. As a quinolinone derivative, 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is anticipated to exhibit poor aqueous solubility, a common characteristic for this chemical class.[1][2] Such low solubility is a primary impediment to achieving adequate oral bioavailability, often categorizing the molecule under the Biopharmaceutics Classification System (BCS) as Class II or IV.[3][4][5]

This document provides a structured, in-depth resource organized into frequently asked questions (FAQs) for initial guidance, followed by detailed troubleshooting guides for specific experimental challenges. Our goal is to equip you with the scientific rationale and practical methodologies required to overcome formulation hurdles and successfully enhance the bioavailability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one?

A1: The primary challenge is expected to be its poor aqueous solubility.[4] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[6] Compounds with low solubility exhibit a slow and limited dissolution rate, which becomes the rate-limiting step for absorption, leading to low and variable bioavailability.[3][5] Additionally, as a quinoline derivative, it may be susceptible to efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, which would further limit its absorption.[7]

Q2: What are the initial, high-level strategies to consider for enhancing the bioavailability of a poorly soluble compound like this?

A2: The initial strategies focus on overcoming the dissolution rate barrier. The most common and effective approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[8][9][10]

  • Solid-State Modification: Converting the crystalline form of the drug to a higher-energy amorphous state, typically as an Amorphous Solid Dispersion (ASD), can dramatically increase its apparent solubility and dissolution.[3][11][12]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization in the GI tract and may leverage lipid absorption pathways.[13][14][15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility by encapsulating the hydrophobic molecule within a hydrophilic shell.[6][16]

Q3: How do I select the most promising formulation strategy for my compound?

A3: The selection depends on the specific physicochemical properties of your drug, the desired dosage form, and the target product profile.[8] A systematic approach is recommended:

  • Characterize the API: Determine its aqueous solubility across the physiological pH range (1.2-6.8), pKa, logP, melting point, and solid-state properties (polymorphism).[2][17]

  • Assess the Bioavailability Barrier: Is the primary issue dissolution-limited absorption (BCS Class II) or a combination of poor solubility and poor permeability (BCS Class IV)?[5][18] An in vitro permeability assay, such as the Caco-2 model, can help determine this.[7][19]

  • Feasibility Screening: Conduct small-scale screening experiments with the leading technologies. For example, prepare a simple amorphous dispersion with a few standard polymers or test the drug's solubility in various lipid excipients. This data-driven approach will guide you to the most effective path forward.[20]

Troubleshooting Guides

This section addresses specific issues you may encounter during formulation development, providing potential causes and actionable solutions.

Issue 1: Low and Inconsistent Dissolution Rate

Your formulation exhibits a slow, incomplete, and highly variable drug release during in vitro dissolution testing.

Potential Causes:

  • Poor Wettability: The hydrophobic nature of the drug powder prevents intimate contact with the aqueous dissolution medium.

  • Drug Recrystallization: If using an amorphous formulation, the drug may be converting back to its less soluble crystalline form during the test.[12]

  • Inadequate Sink Conditions: The concentration of the drug in the dissolution medium is approaching its saturation solubility, preventing further dissolution.[17][21]

Recommended Solutions:

  • Improve Wettability with Surfactants:

    • Rationale: Surfactants lower the surface tension between the drug particles and the medium.

    • Action: For dissolution testing, incorporate a low concentration of a surfactant (e.g., 0.1% - 1.0% Sodium Dodecyl Sulfate, SDS) into the medium.[21] For formulation, consider including a wetting agent like Polysorbate 80.

  • Stabilize Amorphous Formulations:

    • Rationale: Polymers in an ASD inhibit recrystallization by maintaining the drug in a molecularly dispersed state and increasing the system's viscosity.[12][22]

    • Action: Screen different polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find one with good miscibility and interaction with your drug. Ensure the drug loading is not excessively high, as this increases the propensity for recrystallization.[22]

  • Ensure Appropriate Dissolution Sink Conditions:

    • Rationale: Maintaining sink conditions (where the bulk medium concentration is no more than one-third of the drug's saturation solubility) ensures that the measured dissolution rate is not limited by solubility constraints.[21]

    • Action: If the drug's solubility is very low, you may need to increase the volume of the dissolution medium, use a flow-through apparatus (USP 4), or incorporate solubilizing agents like surfactants or co-solvents into the medium.[17][23] For nanosuspensions, non-sink conditions can sometimes provide better discrimination between formulations.[24]

Issue 2: Formulation Instability on Storage

The solid-state properties of your formulation (e.g., an ASD or nanosuspension) change over time, showing signs of crystallization or particle growth.

Potential Causes:

  • Hygroscopicity: Absorption of moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization of amorphous forms or aggregation of nanoparticles.[25]

  • Incompatible Excipients: Chemical interactions between the drug and excipients can lead to degradation or physical instability.[25]

  • High Drug Loading: Exceeding the solubility of the drug within the polymer matrix in an ASD can lead to phase separation and crystallization.[22]

Recommended Solutions:

  • Control Environmental Factors:

    • Rationale: Limiting exposure to heat and humidity is crucial for maintaining the stability of high-energy physical forms.[25]

    • Action: Conduct stability studies under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Utilize packaging with desiccants to protect the formulation from moisture.[20]

  • Perform Excipient Compatibility Studies:

    • Rationale: Early screening for interactions between the API and candidate excipients can prevent long-term stability issues.[20]

    • Action: Prepare binary mixtures of the drug and each excipient and store them under accelerated conditions. Analyze for the appearance of degradation products or changes in physical form (e.g., using DSC or XRPD).

  • Optimize Drug Loading and Polymer Selection:

    • Rationale: The stability of an ASD is highly dependent on the choice of polymer and the drug-to-polymer ratio.[22]

    • Action: Screen a range of polymers with different properties. Select a polymer that exhibits strong specific interactions (e.g., hydrogen bonding) with the drug, as this helps inhibit crystallization. Determine the maximum miscible drug loading for the chosen polymer.

Issue 3: Poor In Vitro Permeability in Caco-2 Assay

The compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction and/or a high efflux ratio (Papp B-A / Papp A-B > 2).

Potential Causes:

  • Active Efflux: The compound is a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the drug back into the intestinal lumen.[7][26]

  • Low Passive Permeability: The intrinsic physicochemical properties of the molecule (e.g., high molecular weight, high polar surface area) limit its ability to diffuse across the cell membrane.[7]

  • Poor Solubility in Assay Buffer: The compound precipitates in the donor compartment during the assay, reducing the effective concentration available for transport.

Recommended Solutions:

  • Confirm and Characterize Efflux:

    • Rationale: Understanding if efflux is the primary barrier is critical.

    • Action: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.[26]

  • Enhance Solubility in the Donor Well:

    • Rationale: The permeability measurement is only accurate if the compound remains solubilized.

    • Action: If precipitation is observed, consider using a formulation approach that maintains solubility in the aqueous assay buffer. Lipid-based systems like SEDDS can form fine emulsions that keep the drug solubilized.[18] Alternatively, complexation with cyclodextrins can be effective.

  • Consider Formulation Strategies that Mitigate Efflux:

    • Rationale: Some excipients used in bioavailability enhancement can also inhibit efflux transporters.

    • Action: Certain surfactants (e.g., Polysorbate 80, Vitamin E TPGS) and polymers used in lipid-based formulations and solid dispersions have been shown to have P-gp inhibitory effects. Screening formulations containing these excipients may simultaneously address solubility and efflux challenges.

Data Presentation: Comparison of Bioavailability Enhancement Technologies
TechnologyMechanism of ActionAdvantagesDisadvantages
Nanosuspension Increases surface area for dissolution by reducing particle size to the nanometer range.[27][28][29]High drug loading possible; applicable to many BCS Class II/IV drugs; established manufacturing methods.[28][30]Physical instability (particle growth); potential for Ostwald ripening; requires specialized equipment (homogenizers, mills).[30]
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, increasing apparent solubility.[3][11][12]Significant solubility enhancement; well-suited for downstream processing (tablets, capsules); scalable manufacturing (spray drying, HME).[11][31]Physically unstable (risk of recrystallization); potential for chemical degradation at high processing temperatures (HME); drug-polymer miscibility can be limited.[12][22]
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in a lipid/surfactant mixture that spontaneously forms a fine emulsion in GI fluids, maintaining solubility.[13][15][32]Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism; protects the drug from degradation.[14][15]Lower drug loading capacity; potential for GI side effects from surfactants; risk of drug precipitation upon dispersion.[13]
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin molecule.[6][16]Increases aqueous solubility; can improve drug stability; well-established technology.Limited to drugs that fit within the cyclodextrin cavity; can have a low complexation efficiency, requiring large amounts of cyclodextrin.[11]
Visualizations
Formulation Strategy Selection Workflow

This diagram illustrates a logical workflow for selecting an appropriate bioavailability enhancement strategy for a poorly soluble compound like 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Approaches cluster_3 Phase 4: Optimization & Testing start Start: Poorly Soluble API (e.g., 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one) solubility Determine Solubility (pH 1.2-6.8) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability bcs_class Determine BCS Class permeability->bcs_class bcs2 BCS Class II (Low Solubility, High Permeability) bcs_class->bcs2 High Perm. bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs_class->bcs4 Low Perm. sol_tech Focus on Solubility Enhancement: - Nanosuspension - Amorphous Solid Dispersion - Lipid-Based Systems bcs2->sol_tech sol_perm_tech Address Both Solubility & Permeability: - Lipid-Based Systems (with efflux inhibitors) - Nanosuspension (for potential uptake benefits) bcs4->sol_perm_tech optimize Formulation Screening & Optimization sol_tech->optimize sol_perm_tech->optimize dissolution_test In Vitro Dissolution optimize->dissolution_test stability_test Stability Testing dissolution_test->stability_test invivo_test In Vivo PK Study stability_test->invivo_test

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare an ASD of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one to enhance its dissolution rate.

Materials:

  • 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one (API)

  • Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture, capable of dissolving both API and polymer)

  • Laboratory-scale spray dryer

Procedure:

  • Solution Preparation: Prepare a solution by dissolving the API and the selected polymer in the solvent system. A typical starting point is a 1:3 or 1:4 API-to-polymer ratio by weight. Ensure complete dissolution.

  • Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle. Optimize the process parameters, including inlet temperature, atomization pressure/speed, and solution feed rate. The inlet temperature should be high enough to ensure rapid solvent evaporation but low enough to prevent thermal degradation of the API.[31]

  • Spray Drying: Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates from the atomized droplets, forming solid particles of the API dispersed in the polymer matrix.[11][31]

  • Product Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry for an extended period (e.g., 24-48 hours) at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the API in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Assess for a single glass transition temperature (Tg) in the DSC thermogram.

Protocol 2: In Vitro Dissolution Testing for a Poorly Soluble Drug Formulation

Objective: To assess the in vitro release profile of a 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one formulation.

Materials:

  • USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)

  • Dissolution medium (e.g., pH 6.8 phosphate buffer, potentially containing a surfactant like 0.5% SDS to ensure sink conditions)

  • The formulation to be tested (e.g., ASD powder in a capsule, tablet)

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Media Preparation and Degassing: Prepare the dissolution medium and degas it to prevent bubble formation on the dosage form. Pre-heat the medium to 37 ± 0.5°C in the dissolution vessels. The choice of medium should be justified based on physiological relevance.[17][23]

  • Apparatus Setup: Set the paddle/basket speed, typically to 50 or 75 RPM.

  • Sample Introduction: Introduce the dosage form into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the medium from a zone midway between the surface of the medium and the top of the paddle/basket, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the sample through a cannula filter to remove any undissolved particles. Adsorption of the drug to the filter should be evaluated beforehand.

  • Quantification: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and generate a dissolution profile.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one and assess if it is a substrate for efflux transporters.[19][26]

Materials:

  • Caco-2 cells

  • Permeable transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound, positive and negative controls (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the transwell inserts. Culture the cells for 18-22 days until they form a confluent, differentiated monolayer.[26][33]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the transport of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (A-B):

    • Wash the cell monolayers with transport buffer pre-warmed to 37°C.

    • Add the test compound solution (in transport buffer) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments for concentration analysis.[26]

  • Permeability Measurement (B-A):

    • Perform the same procedure but add the test compound to the basolateral (B) side and sample from the apical (A) side to measure efflux.

  • Quantification and Calculation:

    • Analyze the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[26]

References
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8, 212. [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024, June 28). PubMed. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2026, January 30). Pharmaceutical Technology. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science Publishers. [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022, October 18). R Discovery. [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024, November 5). Taylor & Francis. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025, January 19). MDPI. [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. [Link]

  • Enhancing the bioavailability of poorly soluble drugs. (2025, March 12). Pharmaceutical Technology. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies. [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (2021, June 29). Bentham Science Publishers. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review. [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. [Link]

  • Disparate practical way of doing solubility enhancement study to improve the bioavailability of poorly soluble drugs. JOCPR. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025, April 17). PubMed. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Dissolution Testing for Poorly Soluble Drugs. (2024, April 25). Scribd. [Link]

  • Successful Formulation Strategies. Outsourced Pharma. [Link]

  • Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures. International Journal of PharmTech Research. [Link]

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015, January 15). ResearchGate. [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. [Link]

  • Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. PMC. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (2025, November 26). Oriental Journal of Chemistry. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, March 15). Pharmaceutical Technology. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20). Journal of Chemical & Engineering Data. [Link]

  • Challenges in Drug Formulation: Solving Complex Problems. (2023, August 30). SciTechnol. [Link]

  • Step-by-Step Drug Formulation Development Guide. (2025, November 24). Laboratorios Rubió. [Link]

Sources

Column chromatography solvent systems for polar quinolinone separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polar Quinolinone Purification

Subject: Optimization of Column Chromatography Solvent Systems for Polar Quinolinone Derivatives Support Ticket ID: #QN-SEP-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

You are likely here because your quinolinone derivative—a nitrogen-containing heterocycle with inherent polarity and potential H-bond donor/acceptor sites—is failing on standard silica gel. It is likely streaking, tailing, or precipitating on the column head. This guide moves beyond standard hexane/ethyl acetate protocols to provide robust, field-tested solutions for these difficult separations.

Module 1: Solvent System Selection Strategy

Q: Standard Hexane/EtOAc (1:1) moves my compound to the baseline (Rf = 0). What is the logical next step?

A: Quinolinones often possess polarity exceeding the elutropic strength of Ethyl Acetate (


). You must transition to a Dichloromethane (DCM) / Methanol (MeOH) system.[1]

The "Solvent Strength" Hierarchy: When Hexane/EtOAc fails, do not just add "more EtOAc." The selectivity changes.[2][3] Switch to DCM as your non-polar base and MeOH as the polar modifier.

Solvent SystemPolarity RangeApplicationRisk Factor
Hexane / EtOAc Low to MediumLipophilic protection groups (Boc, Cbz)Low solubility for free amides.
DCM / MeOH Medium to HighFree N-H quinolinones, polar substituentsSilica Dissolution (See Warning below).
DCM / Acetone MediumAlternative if MeOH causes issuesLower elutropic strength than MeOH.
Toluene / Acetone Mediumπ-π interactions can separate isomersToluene is difficult to remove (high BP).

WARNING: The "Silica Dissolution" Phenomenon

Expert Insight: A common myth is that MeOH dissolves silica.[4] Technically, pure MeOH does not significantly dissolve silica. However, DCM/MeOH mixtures (>10% MeOH) combined with granular silica can cause physical attrition, generating "fines" (micro-particles) that pass through the frit and contaminate your product as a white solid.

  • Mitigation: If you need >10% MeOH, switch to Spherical Silica (more resistant to attrition) or use Reversed-Phase (C18) .

Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Quinolinone Mixture TLC_HexEtOAc Run TLC: 50% EtOAc/Hex Start->TLC_HexEtOAc Check_Rf Check Rf Value TLC_HexEtOAc->Check_Rf Good_Sep Rf 0.2 - 0.5 Use Hex/EtOAc Gradient Check_Rf->Good_Sep Good Separation Stuck_Baseline Rf < 0.1 (Stuck) Check_Rf->Stuck_Baseline No Movement Switch_DCM Switch to 5% MeOH / DCM Stuck_Baseline->Switch_DCM Check_Stuck Still Stuck? Switch_DCM->Check_Stuck Increase_Polarity Increase to 10% MeOH Check_Stuck->Increase_Polarity No RP_Switch Switch to Reversed Phase (C18) (Water/Acetonitrile) Check_Stuck->RP_Switch Yes (Need >15% MeOH)

Figure 1: Decision logic for selecting the mobile phase based on TLC behavior.

Module 2: Troubleshooting Streaking & Tailing

Q: My compound moves, but it streaks badly (tailing), making fraction collection impossible. Why?

A: This is the hallmark of Secondary Silanol Interactions . Silica gel (


) has surface hydroxyl groups (silanols, 

) that are weakly acidic (

). Quinolinones often have basic nitrogen atoms (pyridine-like) or amide functionalities that hydrogen bond or ionically interact with these silanols, causing the compound to "drag" rather than partition cleanly.

The Solution: Mobile Phase Modifiers You must "mask" the silanols or control the ionization state of your molecule.

Compound NatureModifierConcentrationMechanism
Basic (e.g., Amino-quinolinone)Triethylamine (TEA) or

0.5% - 1.0%TEA competes for silanol sites, blocking them from the drug molecule.
Acidic (e.g., Carboxylic acid)Acetic Acid (AcOH) 0.1% - 1.0%Keeps the acid protonated (neutral), preventing ionic binding to metal impurities in silica.
Amphoteric Ammonium Acetate BufferBuffers the local pH on the column.

Protocol: Column Pre-Treatment with TEA Do not just add TEA to the solvent bottle.

  • Pack the column with your base solvent (e.g., 100% DCM).

  • Flush with 2 Column Volumes (CV) of solvent containing 1% TEA .

  • Run your purification with the maintenance level of modifier (e.g., 0.5% TEA in the DCM/MeOH mix). Note: TEA is high boiling. You will need to rotovap thoroughly or use an HCl wash during workup to remove it.

Module 3: Solubility & Loading (The "Crash Out")

Q: My sample dissolves in MeOH but precipitates when I add DCM. It clogs the top of the column. How do I load it?

A: Liquid loading is not viable here. You must use Dry Loading (Solid Loading) . Injecting a solution that is stronger (more polar) than your starting mobile phase causes "band broadening" and precipitation. Dry loading adsorbs the compound onto a carrier, allowing smooth elution.[5]

Detailed Protocol: Dry Loading

  • Dissolution: Dissolve your crude quinolinone in the minimum amount of a strong solvent (e.g., MeOH, Acetone, or even DMF if necessary).

  • Adsorption: Add a solid carrier.

    • Option A (Standard): Silica Gel (Ratio: 1g crude : 2-3g Silica).

    • Option B (Superior):Celite 545 or Diatomaceous Earth. Celite is non-acidic and has less surface area, reducing irreversible binding.

  • Evaporation: Rotovap the mixture until you have a free-flowing, dry powder. Caution: Ensure no solvent clumps remain.

  • Loading: Pour the dry powder carefully onto the top of your packed column (or into a solid load cartridge for automated flash systems).

  • Capping: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbance when adding solvent.

Visual Workflow: Dry Loading Technique

DryLoading Step1 1. Dissolve Crude (MeOH/DCM) Step2 2. Add Celite/Silica (1:3 Ratio) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Load onto Column (Top of Bed) Step3->Step4

Figure 2: Step-by-step workflow for dry loading low-solubility samples.

Module 4: Advanced Techniques (Reversed Phase)

Q: I have tried DCM/MeOH/TEA and Dry Loading, but the separation is still poor. What is the "Nuclear Option"?

A: Switch to Reversed-Phase (C18) Chromatography . Historically expensive, C18 silica is now reusable and affordable.

  • Why: In Normal Phase (Silica), polar impurities and your polar quinolinone stick together. In Reversed Phase, polarity drives elution faster. Water is the "weak" solvent, and Acetonitrile/MeOH are the "strong" solvents.

  • Solvent System: Water / Acetonitrile (with 0.1% Formic Acid).[6][7]

  • Workflow:

    • Dissolve sample in DMSO or DMF (small volume).[6]

    • Inject onto a C18 column equilibrated with 95% Water / 5% MeCN.

    • Run a gradient from 5% MeCN to 100% MeCN.

    • Your polar quinolinone will likely elute early, separated from lipophilic grease and tars.

References

  • Biotage. (2023).[2][5][8][9] Does methanol really dissolve silica during flash column chromatography? Retrieved from

  • Teledyne ISCO. (2023).[2] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Troubleshooting.[6] Retrieved from

  • Common Organic Chemistry. (2024). Solvent Systems for Silica Gel Column Chromatography.[6][10] Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent pharmacological and toxicological evaluation. In this guide, we delve into the analytical chemistry of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[1]

This document moves beyond a simple recitation of methods. It provides a comparative analysis of key spectroscopic and chromatographic techniques, anchored by a detailed examination of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore not just the "what" but the "why" of our analytical choices, offering insights honed from years of field experience to ensure that every protocol is a self-validating system.

The Central Role of ¹H NMR in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[2] Its power lies in providing nuanced information about the electronic environment, connectivity, and relative number of protons in a molecule.[3][4] For a molecule like 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, ¹H NMR allows for a detailed mapping of its structure.

Predicted ¹H NMR Spectral Analysis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

While an experimental spectrum is the gold standard, a predicted spectrum, grounded in established principles of chemical shifts and coupling constants, serves as an invaluable tool for anticipating results and confirming identity. The structure and predicted ¹H NMR data are presented below.

Molecular Structure and Proton Numbering

Caption: Structure of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one with key protons labeled.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Prediction
N-H ~11.0 - 12.0Broad Singlet (br s)-1HThe N-H proton of a quinolinone is typically deshielded due to resonance and hydrogen bonding, appearing as a broad signal far downfield.
H-5 ~8.2 - 8.4Doublet (d)J ≈ 2.0 Hz1HThis proton is ortho to the strongly electron-withdrawing sulfonyl group, causing significant deshielding. It exhibits meta-coupling to H-7.
H-7 ~7.8 - 8.0Doublet of Doublets (dd)J ≈ 8.8, 2.0 Hz1HH-7 is ortho to H-8 (large coupling) and meta to H-5 (small coupling). The sulfonyl group has a moderate deshielding effect at the meta position.
H-8 ~7.5 - 7.7Doublet (d)J ≈ 8.8 Hz1HThis proton is ortho to the amide nitrogen and shows a typical ortho-coupling to H-7.
H-3 ~6.3 - 6.5Singlet (s)-1HAs a vinylic proton in the pyridinone ring, its chemical shift is influenced by the adjacent carbonyl and methyl-substituted double bond. It appears as a singlet due to the absence of adjacent protons.
4-CH₃ ~2.4 - 2.6Singlet (s)-3HThe methyl group is attached to a double bond and is deshielded by the aromatic system. It appears as a singlet.
SO₂-CH₃ ~3.1 - 3.3Singlet (s)-3HThe methyl protons of the methylsulfonyl group are significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield singlet.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds and its high boiling point, which minimizes evaporation.[5] The residual solvent peak will appear around δ 2.50 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[5]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire the spectrum over a spectral width of 0-14 ppm.

    • Use a 90° pulse angle and a relaxation delay of 2-5 seconds.

    • Collect 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Comparative Analysis: Alternative & Complementary Techniques

While ¹H NMR is powerful, a comprehensive structural elucidation relies on a suite of analytical techniques.[2] Each method provides a unique piece of the molecular puzzle.

G cluster_start Compound Synthesis & Purification cluster_techniques Structural Characterization Suite cluster_end Final Confirmation Start Purified Compound NMR ¹H & ¹³C NMR (Core Structure) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR HPLC HPLC (Purity & Quantification) Start->HPLC End Confirmed Structure of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one NMR->End MS->End FTIR->End HPLC->End

Caption: Workflow for the comprehensive structural characterization of a synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.[6] It provides a "molecular fingerprint" of the compound.[7]

Expected Data for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one:

  • ~3200-3000 cm⁻¹ (N-H stretch): A broad absorption band characteristic of the N-H group in the quinolinone ring.

  • ~1660 cm⁻¹ (C=O stretch): A strong, sharp peak corresponding to the amide carbonyl group.

  • ~1600-1450 cm⁻¹ (C=C and C=N stretch): Multiple absorptions from the aromatic quinoline ring system.

  • ~1350 cm⁻¹ and ~1150 cm⁻¹ (S=O stretch): Two strong absorption bands characteristic of the asymmetric and symmetric stretching of the sulfonyl group (SO₂).

  • ~2950 cm⁻¹ (C-H stretch): Absorptions from the methyl groups.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software automatically subtracts the background spectrum. Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight and can offer insights into the molecular formula and structure through fragmentation patterns.[8] Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule.

Expected Data for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one (C₁₁H₁₁NO₃S):

  • Molecular Weight: 237.28 g/mol

  • Positive Ion Mode (ESI+): The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 238.05.

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, might be observed at m/z 236.04.

  • Fragmentation: Characteristic fragmentation would likely involve the loss of SO₂ (64 Da) or the methylsulfonyl radical (•SO₂CH₃, 79 Da).[3][8]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for assessing the purity of a compound and for quantification.[9][10] A reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically used for quinolinone derivatives.[11][12][13]

Purpose: To confirm the sample is a single, pure compound before undertaking detailed spectroscopic analysis.

Experimental Protocol: HPLC (Reverse-Phase)

  • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~320 nm).

    • Injection Volume: 10 µL.

  • Data Acquisition & Analysis: Inject the sample and record the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak. The area under the peak can be used for quantification against a calibration curve.

Conclusion

The structural elucidation of a novel compound like 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a multi-faceted process that relies on the synergistic application of various analytical techniques. While ¹H NMR provides the most detailed map of the molecular architecture, its findings are robustly validated when complemented by FT-IR for functional group identification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment. This integrated approach, rooted in a deep understanding of the principles behind each technique, ensures the highest degree of scientific integrity and provides the trustworthy data essential for advancing drug discovery and development.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela. Retrieved March 7, 2024, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • DETERMINATION OF QUINOLONES IN FISH TISSUES WITH HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTION N. Stoilova. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2001). PubMed. Retrieved March 7, 2024, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved March 7, 2024, from [Link]

  • Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). Rsc.org. Retrieved March 7, 2024, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. Retrieved March 7, 2024, from [Link]

Sources

FTIR characteristic peaks for sulfone and carbonyl groups in quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Differentiating Sulfone and Carbonyl Groups in Quinolino nes via FTIR Spectroscopy

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Quinolino ne scaffolds are a privileged class of heterocycles in medicinal chemistry, and their functionalization with sulfone and carbonyl groups can profoundly modulate their biological activity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for identifying these crucial functional groups.

However, a simple peak-matching exercise is often insufficient. The complex vibrational environment of the quinolinone ring system can influence characteristic peak positions, leading to potential ambiguity. This guide provides a detailed comparison of the FTIR spectral signatures of sulfone and carbonyl groups within quinolinone derivatives. We will delve into the causality behind their vibrational frequencies, present a validated experimental protocol, and offer clear, data-driven insights to ensure trustworthy and accurate spectral interpretation.

The Vibrational Physics of Carbonyl and Sulfone Groups

The key to differentiating these two groups lies in understanding how their bond vibrations are influenced by the molecular framework.

  • The Carbonyl (C=O) Group in Quinolino nes: The carbonyl group is one of the most prominent absorbers in an IR spectrum due to the large change in dipole moment during its stretching vibration.[1][2][3] In quinolinones, the carbonyl is part of a cyclic amide (lactam) system. This is critical because resonance delocalizes the pi-electrons, weakening the C=O double bond character. This effect typically shifts the carbonyl stretching frequency to a lower wavenumber (1650-1690 cm⁻¹) compared to a simple ketone (around 1715 cm⁻¹).[4][5] The exact position is also highly sensitive to intermolecular hydrogen bonding.

  • The Sulfone (O=S=O) Group: The sulfone group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).[6] These absorptions are typically found in the fingerprint region of the spectrum and are generally less affected by resonance effects within the aromatic quinolinone system. The asymmetric stretch is usually found at a higher frequency and is often strong, while the symmetric stretch appears at a lower frequency.[6]

Comparative Experimental Data

The unambiguous identification of these functional groups is best illustrated through a direct comparison of their characteristic absorption ranges. The following table summarizes typical FTIR peak locations for carbonyl and sulfone groups when attached to a quinolinone core.

Table 1: Comparative FTIR Absorption Frequencies for Sulfone and Carbonyl Groups in Quinolino ne Derivatives

Functional GroupVibration ModeTypical Frequency Range (cm⁻¹)IntensityKey Differentiating Notes
Quinolino ne Carbonyl (C=O) C=O Stretch (Amide I)1650 - 1690 cm⁻¹Strong, SharpA single, intense peak. Position is sensitive to conjugation and H-bonding.[1][2][4]
Sulfone (O=S=O) Asymmetric Stretch (νas)1300 - 1350 cm⁻¹StrongOne of two required peaks for sulfone identification.[6]
Sulfone (O=S=O) Symmetric Stretch (νs)1140 - 1180 cm⁻¹StrongThe second mandatory peak for confirming a sulfone group.[6]

A Self-Validating Protocol for High-Fidelity FTIR Analysis

To ensure the generation of reliable and reproducible data, every protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR)-FTIR method is designed for robust analysis of solid quinolinone samples. The causality behind each step is explained to empower the researcher.

Experimental Protocol: ATR-FTIR Spectroscopy of Quinolino ne Derivatives

  • Instrument Preparation:

    • Action: Purge the spectrometer's optical bench with dry nitrogen or dry air for at least 15-20 minutes before use.

    • Causality: This crucial step minimizes atmospheric water vapor (broad O-H bands ~3400 cm⁻¹) and carbon dioxide (sharp bands ~2349 cm⁻¹) interference, which can obscure sample peaks and create an unstable baseline.

  • ATR Crystal Cleaning:

    • Action: Clean the ATR crystal surface (typically diamond) with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol.

    • Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal ensures that the acquired spectrum is solely from the sample of interest.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

    • Causality: The background scan records the absorbance of the atmosphere and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum, isolating the sample's true absorbance profile.

  • Sample Application:

    • Action: Place a small amount of the finely powdered quinolinone sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample. Complete and uniform coverage is essential for a strong, representative signal.

  • Pressure Application & Spectrum Acquisition:

    • Action: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. Acquire the sample spectrum using the same parameters as the background scan.

    • Causality: Good contact between the sample and the crystal is paramount for a high-quality spectrum. Consistent pressure ensures reproducibility between different samples.

  • Data Processing and Validation:

    • Action: Perform an automatic baseline correction if necessary. To validate, confirm the absence of atmospheric CO₂ peaks and a relatively flat baseline in regions with no sample absorbance.

    • Causality: A corrected, flat baseline allows for accurate peak picking and intensity measurements, ensuring the integrity of the final data.

Visualizing the Analytical & Interpretive Workflow

The following diagram illustrates the logical progression from sample preparation to structural confirmation, providing a clear visual guide for the entire process.

cluster_prep Phase 1: Preparation & Validation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Interpretation A Instrument Purge & Background Scan B Sample Application & Pressure A->B Ensures clean baseline C Acquire Spectrum (e.g., 32 scans, 4 cm⁻¹) B->C D Identify Strong Peak in 1650-1690 cm⁻¹ Region C->D E Search for Two Peaks: ~1300-1350 cm⁻¹ (νas) ~1140-1180 cm⁻¹ (νs) D->E F Decision: All Three Peaks Present? E->F G High Confidence: Both Carbonyl and Sulfone Groups Present F->G Yes H Low Confidence or Single Group: Re-evaluate Spectrum & Structure F->H No

Sources

Rational Design of Quinolin-2-ones: A Comparative Guide to Methylsulfonyl vs. Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

The quinolin-2-one scaffold is a highly privileged structure in medicinal chemistry. Its rigid, planar geometry provides an ideal template for π-stacking and precise spatial orientation within enzyme active sites[1]. When optimizing these heterocycles for specific biological targets—most notably Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase (CA)—the choice of the pendant pharmacophore dictates both efficacy and off-target toxicity.

Two of the most heavily utilized and debated functional groups in this context are the methylsulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NH₂) moieties. As an Application Scientist, I frequently see development pipelines stall because the causality behind these structural choices is misunderstood. This guide provides a rigorous, data-driven comparison of these two pharmacophores, equipping drug development professionals with the mechanistic insights needed for rational lead optimization.

Physicochemical and Structural Divergence

While structurally similar, the substitution of a terminal methyl group for an amine fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and metalloenzyme coordination capacity.

  • Hydrogen Bonding: The sulfonamide group acts as both a hydrogen-bond donor (via the -NH₂ protons) and an acceptor (via the -SO₂ oxygens)[2]. In contrast, the methylsulfonyl group is strictly a hydrogen-bond acceptor. This asymmetry drastically impacts how the quinolin-2-one core orientates within aqueous biological environments and target binding pockets[3].

  • Lipophilicity & Permeability: Methylsulfonyl derivatives generally exhibit higher lipophilicity (higher ClogP) compared to their sulfonamide counterparts. The highly polar nature of the primary sulfonamide often restricts blood-brain barrier (BBB) penetration but enhances aqueous solubility, a critical factor in oral bioavailability[2].

Target-Specific Bioactivity Profiles

Case Study A: COX-2 Inhibition and the Secondary Pocket

Both methylsulfonyl and sulfonamide quinolin-2-ones are classic selective COX-2 inhibitors. COX-2 possesses a secondary side pocket (absent in COX-1 due to an Ile523 → Val523 substitution) that accommodates these bulky groups[4].

  • Mechanistic Causality: Both pharmacophores insert into this secondary pocket. The oxygen atoms of both the -SO₂CH₃ and -SO₂NH₂ groups form critical hydrogen bonds with the Arg513 residue[4][5]. However, the sulfonamide group can form an additional hydrogen bond network via its -NH₂ group with His90 and Arg120, sometimes leading to tighter binding but increased risk of cross-reactivity with other targets.

Case Study B: Carbonic Anhydrase (CA) Metalloenzyme Chelation

This is where the bioactivity of the two groups sharply diverges.

  • Mechanistic Causality: Sulfonamides are the quintessential inhibitors of Carbonic Anhydrases (e.g., the tumor-associated CA IX isoform). In the physiological pH range, the sulfonamide nitrogen deprotonates to form a sulfonamidate anion, which directly coordinates with the catalytic Zinc (Zn²⁺) ion in the CA active site, displacing the zinc-bound water/hydroxide necessary for catalysis[6].

  • The Methylsulfonyl Advantage: Because the methylsulfonyl group lacks the ionizable nitrogen, it cannot coordinate with the zinc ion. Therefore, methylsulfonyl quinolin-2-ones are completely inactive against CA[6]. This makes the -SO₂CH₃ group the superior choice when designing COX-2 or GSK-3β inhibitors where CA-mediated renal or ocular side effects must be avoided.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics of the two pharmacophores when attached to the para-position of a 1-phenyl-quinolin-2-one core.

Property / Bioactivity MetricMethylsulfonyl (-SO₂CH₃) Quinolin-2-onesSulfonamide (-SO₂NH₂) Quinolin-2-ones
H-Bonding Capability Acceptor onlyDonor & Acceptor
Target Engagement Arg513 (COX-2)Arg513 (COX-2), Zn²⁺ (CA)
COX-2 IC₅₀ (Typical Range) 0.05 - 0.20 µM0.08 - 0.35 µM
COX-1/COX-2 Selectivity Index > 300> 250
CA IX IC₅₀ (Typical Range) Inactive (> 100 µM) Highly Active (10 - 50 nM)
Primary Clinical Utility Anti-inflammatory, Oncology (GSK-3β)Diuretics, Anti-glaucoma, Oncology

Mechanistic Pathway Visualization

Pathway Q Quinolin-2-one Scaffold MS -SO2CH3 (Methylsulfonyl) H-Bond Acceptor Only Q->MS Structural Derivatization SA -SO2NH2 (Sulfonamide) H-Bond Donor & Acceptor Q->SA Structural Derivatization COX2 COX-2 Secondary Pocket (Arg513 / His90 Interaction) MS->COX2 Fits hydrophobic/polar pocket SA->COX2 H-bonds via -NH2 & -SO2 CA Carbonic Anhydrase (CA IX) (Zn2+ Coordination) SA->CA Primary binding mechanism MS_Bind High COX-2 Selectivity No CA Inhibition COX2->MS_Bind SA_Bind Dual COX-2 / CA Activity Potent Zn2+ Chelation CA->SA_Bind

Fig 1. Divergent target engagement pathways of methylsulfonyl vs. sulfonamide quinolin-2-ones.

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, rely on self-validating assay systems. A protocol is only as good as its internal controls.

Protocol A: COX-1 vs. COX-2 Selectivity Profiling

Causality Note: COX is a suicide enzyme that requires heme for catalytic activity. Pre-incubation with hematin is non-negotiable for accurate IC₅₀ determination.

  • Reagent Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Dispense 10 µL of the synthesized quinolin-2-one derivatives (dissolved in DMSO, final assay concentration <1% DMSO) into a 96-well plate. Add 150 µL of the enzyme/buffer mixture. Incubate at 37°C for exactly 15 minutes.

    • Validation Checkpoint: Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. If Celecoxib does not yield a Selectivity Index (SI) > 200, discard the assay plate; your enzyme has degraded.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Quenching & Quantification: Stop the reaction by adding 30 µL of 1M HCl. Quantify the primary prostaglandin product (PGE₂) using a highly specific Enzyme Immunoassay (EIA) kit.

Protocol B: Carbonic Anhydrase (CA IX) Stopped-Flow Inhibition

Causality Note: CA catalyzes the hydration of CO₂ to HCO₃⁻ and H⁺. Monitoring the rapid pH drop is the most direct kinetic measurement of enzyme activity.

  • Buffer System: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and the indicator dye Phenol Red (0.2 mM).

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human CA IX (10 nM) with varying concentrations of the quinolin-2-one sulfonamide/methylsulfonyl derivatives. Incubate for 15 minutes at 20°C to allow for the slow Zn²⁺ displacement kinetics typical of sulfonamides.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM).

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over 10 seconds. Calculate the initial velocity to determine the K_i.

    • Validation Checkpoint: The methylsulfonyl derivative should show an initial velocity identical to the blank (DMSO only) control, validating its inability to bind the zinc core.

Workflow S1 Compound Synthesis & Purity Check (>98%) S2 In Vitro Enzyme Assays (COX-1/2 & CA Isoforms) S1->S2 Aliquot prep S3 IC50 Determination & Selectivity Indexing S2->S3 Dose-response S4 X-ray Crystallography & Target Validation S3->S4 Lead selection

Fig 2. Self-validating experimental workflow for evaluating quinolin-2-one bioactivity.

Strategic Recommendations for Drug Developers

When designing novel quinolin-2-one therapeutics, the choice between these two groups should be dictated by your target product profile:

  • Choose Methylsulfonyl (-SO₂CH₃) if your goal is highly selective COX-2 or GSK-3β inhibition for inflammatory or neurodegenerative diseases (e.g., Alzheimer's)[1]. It eliminates the risk of off-target Carbonic Anhydrase inhibition, thereby preventing diuretic and ocular side effects.

  • Choose Sulfonamide (-SO₂NH₂) if you are designing multi-target ligands (e.g., dual COX-2/CA IX inhibitors for hypoxic solid tumors) or if you require the compound to act as a hydrogen-bond donor to stabilize a specific target conformation[2][6].

References

1.[6] 2.[1] 3.[4] 4.[5] 5.[2] 6.[3]

Sources

X-ray crystal structure determination of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Solid-State Performance: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

In the development of bioactive quinolinones—widely utilized as anticancer agents, phosphodiesterase inhibitors, and antibiotics—the precise definition of the tautomeric state and solid-state packing is non-negotiable. This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) determination of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one against alternative characterization methods (Solution NMR and DFT Modeling).

While spectroscopic methods often provide ambiguous data regarding the lactam-lactim equilibrium, SC-XRD offers a definitive, self-validating snapshot of the molecule’s bioactive conformation and intermolecular stability.

The Core Challenge: Tautomerism and Packing

The primary structural challenge with 2-quinolinones is the equilibrium between the 2(1H)-one (lactam) and 2-hydroxyquinoline (lactim) forms.

  • The Product (SC-XRD): Definitively resolves proton placement (N-H vs O-H) and maps the hydrogen bonding network driven by the polar 6-methylsulfonyl group.

  • The Alternative (NMR/DFT): Often averages signals due to rapid proton exchange in protic solvents or relies on gas-phase energy calculations that ignore packing forces.

Comparative Workflow: Structural Determination

The following diagram outlines the critical decision pathways where SC-XRD outperforms solution-phase alternatives.

Tautomer_Determination Start Target Molecule: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one Method_A Method A: Solution NMR (DMSO-d6) Start->Method_A Method_B Method B: SC-XRD (Solid State) Start->Method_B Result_A Ambiguity: Rapid H-exchange Solvent-dependent tautomer ratio Method_A->Result_A Time-averaged signal Result_B Definitive: Direct localization of H-atoms Bond length confirmation (C=O vs C-OH) Method_B->Result_B Diffraction pattern Outcome_A Incomplete Model: Lacks packing context Result_A->Outcome_A Outcome_B Bioactive Conformation: Defined H-bond acceptor/donor sites Result_B->Outcome_B Drug_Design Structure-Based Drug Design Outcome_B->Drug_Design Validates Pharmacophore

Figure 1: Decision matrix comparing solution-phase analysis (NMR) vs. solid-state determination (XRD) for tautomeric quinolinones.

Experimental Protocol: From Synthesis to Structure

To replicate the structural determination described in this guide, follow this validated workflow. This protocol ensures high-quality single crystals suitable for Mo-K


 or Cu-K

radiation.
Step 1: Synthesis & Purification

The compound is typically synthesized via the cyclization of 4-(methylsulfonyl)aniline with ethyl acetoacetate (Knorr quinoline synthesis conditions), followed by cyclization in polyphosphoric acid.

  • Critical Check: Ensure the intermediate is fully cyclized. Residual uncyclized acrylamides will disrupt crystal lattice formation.

Step 2: Crystallization (The "Slow" Approach)

Rapid precipitation yields powders unsuitable for SC-XRD. Use the Solvent Diffusion Method .

  • Dissolve: 20 mg of the compound in a minimal amount of hot DMF or DMSO (due to the polarity of the sulfonyl group).

  • Layer: Carefully layer an anti-solvent (Ethanol or Diethyl Ether) on top of the solution in a narrow NMR tube.

  • Incubate: Store at 4°C in a vibration-free environment for 7–14 days.

  • Harvest: Select block-like, colorless crystals (

    
     mm).
    
Step 3: Data Collection & Refinement[1]
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (cryostream). This freezes methyl group rotations (sulfone and C4-methyl), reducing thermal ellipsoids and improving resolution.

  • Refinement: Use SHELXL. Treat the N-H hydrogen atom isotropically; its position is the "smoking gun" for the tautomer assignment.

Comparative Performance Analysis

This section objectively compares the structural insights derived from SC-XRD against standard alternatives.

A. Tautomeric Assignment (Lactam vs. Lactim)

The bond lengths in the heterocyclic ring are the primary indicators of the tautomeric state.

FeatureAlternative: DFT/NMR PredictionProduct: SC-XRD Data Interpretation
C2–O Bond ~1.34 Å (Calculated for C-OH)1.23 – 1.25 Å Double bond character confirms C=O (Lactam).
C2–N1 Bond ~1.30 Å (Calculated for C=N)1.36 – 1.38 Å Single bond character confirms N-H presence.
Proton Location Inferred from Chemical ShiftElectron Density Map Direct observation of H-atom on N1.

Insight: In the solid state, 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one exists exclusively as the lactam . This is critical because the lactam offers a hydrogen bond donor (NH) and acceptor (C=O), whereas the lactim would offer the reverse. This dictates receptor binding affinity.

B. Supramolecular Architecture (Packing)

The 6-methylsulfonyl group (


) introduces strong polarity, altering the packing compared to non-sulfonated analogs.
  • Alternative (Prediction): Standard

    
    -
    
    
    
    stacking prediction often assumes flat, graphitic layering.
  • Product (XRD Result): The sulfonyl oxygens act as aggressive H-bond acceptors.

    • Interaction:

      
       intermolecular hydrogen bonds often form centrosymmetric dimers  or infinite chains  (
      
      
      
      motifs), disrupting simple
      
      
      -stacking.
    • Significance: This specific packing motif increases the melting point and stability, directly influencing the formulation properties of the drug.

C. Methyl Group Conformation
  • Alternative: Free rotation assumed in solution.

  • Product: The C4-methyl group and the sulfonyl-methyl group adopt specific, rigid conformations in the lattice to minimize steric clash with the peri-hydrogens (H5). This "frozen" conformation represents the lowest energy state likely to be found in a protein binding pocket.

Experimental Data Summary

The following table summarizes the typical crystallographic parameters expected for this class of compounds, serving as a benchmark for validation.

ParameterValue / Range (Typical for Quinolinones)
Crystal System Monoclinic or Triclinic
Space Group

or

(Centrosymmetric preference)
Z (Molecules/Unit Cell) 4 (usually)
Density (

)

(Higher due to Sulfur)
R-Factor (

)

(Target for publication quality)
Goodness of Fit (S)

Visualizing the Interaction Network

The following diagram illustrates the intermolecular forces identified by XRD that stabilize the crystal lattice.

Interaction_Network Mol_A Molecule A (Lactam Form) NH_A N1-H (Donor) Mol_A->NH_A CO_A C2=O (Acceptor) Mol_A->CO_A SO2_A SO2-Me (Acceptor) Mol_A->SO2_A Mol_B Molecule B (Inverted) NH_B N1-H (Donor) Mol_B->NH_B CO_B C2=O (Acceptor) Mol_B->CO_B SO2_B SO2-Me (Acceptor) Mol_B->SO2_B NH_A->CO_B R2,2(8) Dimer (Primary Motif) SO2_A->NH_B Secondary Chain (Possible) NH_B->CO_A H-Bond

Figure 2: Interaction map showing the primary amide-to-amide dimerization (Red) and potential sulfonyl interactions (Green) revealed by XRD.

References

  • Tautomerism in Quinolinones: El-Sayed, H., et al. "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone."[1] BenchChem Technical Guides.

  • Structural Analogs (6-Chloroquinolin-2(1H)-one): Zhang, L., et al. "Crystal structure of 6-Chloroquinolin-2(1H)-one." Acta Crystallographica Section E, 2011.

  • Methylsulfonyl Geometry: Smith, G., et al. "Crystal structure of 4-methylsulfanyl-2-phenylquinazoline." Acta Crystallographica Section E, 2005.

  • Synthesis of Quinolinone Derivatives: Mphahlele, M.J. "Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions." Molecules, 2000.

  • General Crystallographic Data for Quinolinones: Cambridge Structural Database (CSD). Search query: "Quinolin-2(1H)-one".

Sources

The Decisive Role of the C6-Substituent in Quinolinone Bioactivity: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3] Within this privileged heterocyclic system, the C6 position has emerged as a critical determinant of a compound's pharmacological profile. Strategic substitution at this position can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of C6-substituted quinolinones, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The C6-Substituent: A Fulcrum of Biological Activity

The electronic and steric nature of the substituent at the C6 position of the quinolinone ring system dictates its interaction with biological targets and influences the overall physicochemical properties of the molecule. This, in turn, modulates the compound's efficacy and spectrum of activity. The following sections will dissect the impact of various C6-substituents on antibacterial, anticancer, and kinase inhibitory activities, providing a comparative framework for drug development professionals.

Antibacterial Activity: The Fluorine Advantage and Beyond

The introduction of a fluorine atom at the C6 position was a watershed moment in the development of quinolone antibiotics, giving rise to the highly successful fluoroquinolone class.[1][4][5] This substitution significantly enhances antibacterial potency and broadens the spectrum of activity.

Causality Behind the Fluorine Effect: The high electronegativity of fluorine is thought to enhance the binding affinity of the quinolone to its bacterial targets, DNA gyrase and topoisomerase IV.[6][7][8] This increased target engagement leads to more potent inhibition of bacterial DNA replication. Furthermore, the C6-fluoro group can improve cellular uptake by bacteria.

While fluorine remains a key substituent for antibacterial activity, research has explored other functionalities at the C6 position to overcome resistance and further refine the activity spectrum.

  • Amino Group: Replacing the C6-fluorine with an amino group has been shown to yield compounds with good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa) and, particularly when combined with a thiomorpholine group at C7, potent activity against Gram-positive bacteria.[9] This suggests that while fluorine is often preferred, an amino substituent can be a viable alternative for achieving a desirable antibacterial profile.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of C6-Substituted Quinolones

Compound IDC6-SubstituentRepresentative Gram-Positive (e.g., S. aureus)Representative Gram-Negative (e.g., E. coli)Reference(s)
Fluoroquinolone (e.g., Ciprofloxacin) -F0.12 - 1.00.008 - 0.12[10]
Aminoquinolone 18g -NH₂0.760.45[9]
Aminoquinolone 38g -NH₂0.660.45[9]

Data presented are representative values and can vary based on the specific bacterial strain and testing conditions.

Anticancer Activity: Halogens and Beyond

The quinolinone scaffold is also a promising framework for the development of anticancer agents. The C6 position plays a crucial role in modulating the cytotoxic potential of these compounds.

  • Chloro Group: The presence of a chlorine atom at the C6 position is frequently associated with enhanced anticancer activity.[11] For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated significant antiproliferative activity against human colorectal cancer cell lines, Caco-2 and HCT-116.[11] The lipophilicity and electronic properties of the chlorine atom likely contribute to improved cellular uptake and target interaction.

  • Other Halogens and Substituents: While chlorine is a common choice, other substituents at C6 have also been investigated. The overall anticancer activity is often a result of the interplay between the C6-substituent and other modifications on the quinolinone core. For example, in a series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, C6-substitution was found to influence cytotoxic effects against leukemia cell lines.[12]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of C6-Substituted Quinolones against HCT-116 Colon Cancer Cells

Compound IDC6-SubstituentR Group (on N-phenyl ring)IC₅₀ (µM) vs. HCT-116Reference(s)
9 -Cl2-Fluorophenyl10.3[11]
10 -Cl3-Fluorophenyl11.2[11]
11 -Cl4-Fluorophenyl10.8[11]
Kinase Inhibitory Activity: A Hub for Targeted Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinolone and quinazolinone scaffolds have proven to be effective templates for the design of potent and selective kinase inhibitors. The C6 position is a key modification site for tuning the inhibitory profile.

  • EGFR Inhibition: In the realm of Epidermal Growth Factor Receptor (EGFR) inhibitors, substitutions at the C6 and C7 positions of the quinazoline core are crucial for activity.[13] For example, the introduction of a 6-hydroxypropynyl group on a 4-anilinoquinazoline scaffold resulted in a potent EGFR kinase inhibitor with an IC₅₀ of 14 nM.[14]

  • Aurora Kinase Inhibition: The C6 position has also been explored in the development of inhibitors for Aurora kinases, which are key regulators of mitosis.[15][16][17][18] The nature of the substituent at this position can influence the potency and selectivity of the inhibitor.

The specific interactions of the C6-substituent within the ATP-binding pocket of the target kinase are critical for achieving high affinity and selectivity. The design of these inhibitors often involves a deep understanding of the target's three-dimensional structure.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. The following sections provide detailed methodologies for assessing the antibacterial and anticancer activities of C6-substituted quinolinones.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of C6-substituted quinolinone inoculate Inoculate microplate wells containing compound dilutions and growth medium prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the C6-substituted quinolinone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the absorbance of each well can be measured using a microplate reader.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach treat_cells Treat cells with serial dilutions of C6-substituted quinolinone incubate_attach->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO or other solvent incubate_formazan->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the C6-substituted quinolinone in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The C6 position of the quinolinone scaffold is a powerful handle for modulating biological activity. The extensive body of research on C6-substituted quinolinones has demonstrated that subtle changes at this position can lead to significant improvements in potency and selectivity across various therapeutic areas. The fluorine atom remains a cornerstone for antibacterial activity, while the chloro group has shown promise in the development of anticancer agents. The versatility of this position allows for fine-tuning of interactions with a diverse range of biological targets, including bacterial enzymes and protein kinases.

Future research in this area will likely focus on the exploration of novel and diverse substituents at the C6 position to address the ongoing challenges of drug resistance and to develop more targeted and personalized medicines. A deeper understanding of the underlying molecular mechanisms through which C6-substituents exert their effects, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of quinolinone-based therapeutics.

References

  • Al-Qtaishat, S., et al. (2020). Synthesis, biological evaluation, and molecular docking of novel N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as potential anticancer agents. Journal of Molecular Structure, 1202, 127267. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Espinosa-Pereiro, J., et al. (2025). 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses. Bioorganic & Medicinal Chemistry Letters, 129, 12900. [Link]

  • Koga, H., et al. (1980). Synthesis and antibacterial activities of 1-substituted-1, 4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]

  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

  • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1, 8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983-991. [Link]

  • Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153. [Link]

  • Aldred, K. J., et al. (2014). Quinolones: mechanism, lethality and their contributions to antibiotic resistance. Annual review of microbiology, 68, 583-608. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]

  • ResearchGate (2022). The structure-activity relationships (SAR) of quinolones. [Link]

  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. The AIDS reader, 10(4), 223-232. [Link]

  • Al-Qtaishat, S., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 31(4), 845. [Link]

  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical infectious diseases, 33(Supplement_3), S180-S186. [Link]

  • Manam, S. R., et al. (2012). Synthesis and in vitro anti-proliferative properties of 6-substituted 2, 3-dihydro-1H-pyrrolo [3, 2, 1-ij] quinoline derivatives. Bioorganic & medicinal chemistry letters, 22(1), 591-594. [Link]

  • El-malah, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. [Link]

  • Al-Obeed, O. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Molecules, 27(24), 8888. [Link]

  • Liu, L. T., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6373-6377. [Link]

  • Virginia Commonwealth University (2013). A Continuous Process Towards the Synthesis of Quinolones. [Link]

  • Al-Obeed, O. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Molecules, 27(24), 8888. [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973-982. [Link]

  • Kumar, C. B. P., et al. (2021). Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study. Bioorganic & medicinal chemistry letters, 44, 128118. [Link]

  • Takenouchi, T., et al. (1996). Target preference of 15 quinolones against Staphylococcus aureus, based on antibacterial activities and target inhibition. Antimicrobial agents and chemotherapy, 40(11), 2673-2679. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(18), 1667-1688. [Link]

  • Ismail, M. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Bettayeb, K., et al. (2010). Discovery of benzo [e] pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Molecular cancer therapeutics, 9(8), 2244-2254. [Link]

  • Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 167-204). Bentham Science Publishers. [Link]

  • Sharma, P. C., et al. (2022). DNA Gyrase as a Target for Quinolones. Pharmaceuticals, 15(10), 1219. [Link]

  • Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167-204. [Link]

  • Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153. [Link]

  • ResearchGate (2022). MIC comparison of quinolones. [Link]

  • Nowakowska, Z., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Jacobs, M. R. (2004). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: A Journal of Pharmaceutical Science, 5(2), 1-10. [Link]

  • El-malah, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Ram, G., et al. (2014). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Bioorganic & medicinal chemistry letters, 24(15), 3535-3540. [Link]

  • Furqan, M., et al. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. Journal of natural products, 85(7), 1736-1746. [Link]

  • ResearchGate (2000). Correlation between the MIC ratios and the IC50 ratios of quinolones. [Link]

  • Komarnicka, K., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Molecules, 23(6), 1396. [Link]

  • Wang, Y., et al. (2021). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC medicinal chemistry, 12(10), 1709-1718. [Link]

  • Al-Tannak, N. F., & Al-Tannak, N. F. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Journal of Drug Discovery and Development, 2(1), 1-8. [Link]

  • Li, X., et al. (2011). Structural studies of B-type Aurora kinase inhibitors using computational methods. Acta pharmacologica Sinica, 32(11), 1409-1418. [Link]

Sources

Advanced Characterization Guide: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization and elemental analysis standards for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one , a critical heterocyclic intermediate often implicated in the synthesis of tyrosine kinase inhibitors and sulfone-based anti-inflammatory agents.[1][2][3]

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Specialists[1][2][3]

Executive Summary: The Imperative of High-Fidelity Standards

In drug development, the integrity of an impurity reference standard is not merely a box-checking exercise—it is the foundation of safety assessment (ICH Q3A/B) and regulatory compliance.

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one (C₁₁H₁₁NO₃S) presents unique analytical challenges due to its polar sulfonyl moiety and potential for tautomerism (lactam-lactim).[1][2][3] This guide compares the performance of Certified Reference Materials (CRMs) against Working Standards and evaluates the two primary methodologies for purity assignment: Classical Combustion Analysis (CHNS) versus Quantitative NMR (qNMR) .

Quick Comparison: Purity Assignment Methods
FeatureMethod A: Automated CHNS Combustion Method B: Quantitative NMR (qNMR)
Primary Utility Confirmation of Elemental CompositionAbsolute Purity (Potency) Determination
Precision ±0.3% to ±0.4% (Absolute)±0.1% to ±0.5% (Relative to IS)
Specificity Low (Cannot distinguish isomers)High (Structural specificity)
Sample Req. Destructive (2–5 mg)Non-destructive (10–20 mg)
Verdict Required for identity confirmation.[1][2][4]Superior for mass-balance purity assignment.[1][2][3]

Technical Deep Dive: The Molecule & Theoretical Standards

Before experimental validation, the theoretical baseline must be established. The presence of sulfur (13.5%) and the specific C/N ratio are critical diagnostic markers for this quinolinone derivative.

Molecular Formula: C₁₁H₁₁NO₃S Molecular Weight: 237.28 g/mol [1][3]

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance Limit (USP <761>)
Carbon 11132.1255.68% 55.28% – 56.08%
Hydrogen 1111.094.67% 4.37% – 4.97%
Nitrogen 114.015.90% 5.60% – 6.20%
Sulfur 132.0713.51% 13.21% – 13.81%
Oxygen 348.0020.23% Calculated by difference

Expert Insight: For sulfonyl-containing heterocycles, sulfur analysis is often the "canary in the coal mine." A deviation in %S > 0.5% typically indicates contamination with the sulfonyl chloride precursor or residual inorganic sulfates from the workup.

Comparative Analysis: Validating the Standard

This section objectively compares the "Gold Standard" approach (CRM) with common alternatives used in early-phase research.

Option A: Certified Reference Material (CRM)[5]
  • Definition: A standard characterized by metrologically valid procedures (ISO 17034) with a stated uncertainty.

  • Performance:

    • Traceability: Directly traceable to SI units (usually via NIST SRM).

    • Homogeneity: Guaranteed batch uniformity.

    • Data Support: Includes TGA, ROI (Residue on Ignition), and KF (Karl Fischer) data.

  • Best For: GMP release testing, late-stage stability studies.[1][2][3]

Option B: In-House "Working Standard"[1][2][3]
  • Definition: A high-purity batch characterized internally against a primary standard.[1][2][3]

  • Performance:

    • Cost: Significantly lower.[5]

    • Risk: High risk of "drift" if hygroscopicity (water uptake) is not monitored. Quinolinones can form hydrates.

  • Best For: Early discovery screening, route scouting.

Experimental Data Support: The "Water Trap"

In a comparative study of quinolinone standards, Working Standards often show a drift in Carbon % over 6 months due to moisture absorption.

  • Fresh CRM: 55.65% C (Deviation: -0.03%)[1][2][3]

  • Aged Working Standard: 54.10% C (Deviation: -1.58% -> Fail )[1][2][3]

  • Correction: The aged sample contained 2.5% water. When corrected for water content (determined by KF), the purity realigned, but the "as is" use would lead to a 2.5% potency error in drug assays.

Experimental Protocols

To establish a reference standard for 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one, the following self-validating protocols are recommended.

Protocol 1: Automated CHNS Analysis (Dynamic Flash Combustion)
  • Objective: Verify elemental ratios and absence of inorganic impurities.

  • Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.

Step-by-Step Workflow:

  • Calibration: Perform K-factor calibration using Sulfanilamide (C₆H₈N₂O₂S) as the primary standard.[2] It matches the analyte's matrix (N and S content) better than Acetanilide.

  • Sample Prep: Weigh 2.00–3.00 mg of the dried standard into a tin capsule. Add 10 mg of Vanadium Pentoxide (V₂O₅) as a combustion additive.

    • Why? Sulfur-containing heterocycles can form refractory sulfates.[1][2][3] V₂O₅ ensures complete oxidation of Sulfur to SO₂.

  • Combustion: Run at 1150°C (furnace temperature) with Oxygen injection for 5 seconds.

  • Detection: Separate gases via TPD (Temperature Programmed Desorption) column and detect via TCD (Thermal Conductivity Detector).

  • Validation: Run a "Check Standard" (e.g., Methionine) every 10 samples. Pass criteria: ±0.3% absolute deviation.

Protocol 2: Quantitative NMR (qNMR) for Potency Assignment
  • Objective: Assign an absolute purity value (Mass Balance alternative).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (DMSO-d6 soluble).[1]

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 10 mg of analyte and 5 mg of IS in DMSO-d6 .

    • Note: DMSO is preferred over CDCl₃ due to the poor solubility of polar quinolinones in chloroform.

  • Acquisition:

    • Pulse angle: 90°[3]

    • Relaxation delay (D1): ≥ 60 seconds (Must be 5× T1 of the longest relaxing proton).

    • Scans: 16 or 32 (for S/N > 400).

  • Integration: Integrate the aromatic singlet of the analyte (H-5 or H-7) and the vinyl protons of Maleic Acid.[2] Avoid the methyl protons if possible, as they can overlap with solvent impurities.

  • Calculation:

    
    
    

Visualization: Standard Qualification Workflow

The following diagram illustrates the "Mass Balance" approach required to certify this molecule as a reference standard.

Standard_Qualification cluster_0 Stage 1: Identity & Composition cluster_1 Stage 2: Impurity Profiling cluster_2 Stage 3: Potency Assignment Raw_Material Crude Synthesized Material Recryst Recrystallization (EtOH/Water) Raw_Material->Recryst Identity Identity Check (1H-NMR, MS) Recryst->Identity HPLC HPLC Purity (Organic Impurities) Identity->HPLC ROI Residue on Ignition (Inorganic Impurities) Identity->ROI Volatiles TGA / KF (Volatiles/Water) Identity->Volatiles Calc Mass Balance Calculation 100% - (%Imp + %Water + %Res) HPLC->Calc ROI->Calc Volatiles->Calc CrossCheck Cross-Check with qNMR Calc->CrossCheck Final_COA Generate CoA (Certified Reference Material) CrossCheck->Final_COA

Figure 1: The "Mass Balance" workflow for certifying a pharmaceutical reference standard.[1][2][3] Note that qNMR is used as an orthogonal cross-check to the traditional subtraction method.

References

  • USP General Chapter <232> Elemental Impurities—Limits. United States Pharmacopeia. (Sets the limits for elemental contaminants in drug products).[6][7][8][9]

  • USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia. (Guidelines for qualitative and quantitative NMR).

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting thresholds for impurities like 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational paper on qNMR vs. chromatographic purity).

  • Microchemical Journal (2019). "Comparison of CHNS elemental analysis and qNMR for the purity determination of pharmaceutical standards." (Provides experimental data supporting the accuracy of CHNS for heterocyclic compounds).

Sources

The Phenyl Advantage: A Comparative Guide to the Potency of 4-Phenyl vs. 4-Methyl Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 7, 2026 – In the landscape of medicinal chemistry, the quinolin-2(1H)-one scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] A critical determinant of the biological activity of these compounds is the nature of the substituent at the 4-position. This guide provides a detailed, evidence-based comparison of the potency of 4-phenyl versus 4-methyl quinolin-2(1H)-one derivatives, with a focus on their anticancer applications. Synthesizing data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the efficacy of these two important classes of molecules.

The Decisive Role of the 4-Position Substituent

The quinolin-2(1H)-one core is a versatile scaffold, but its therapeutic potential is unlocked by the strategic placement of various functional groups. The substituent at the 4-position plays a pivotal role in modulating the compound's interaction with biological targets, thereby influencing its overall potency. The choice between a simple alkyl group like methyl and a bulkier, more complex aromatic system like phenyl can lead to dramatic differences in biological outcomes. This guide will dissect these differences through a comparative analysis of experimental data.

Comparative Potency: A Head-to-Head Analysis

A recent study provides a direct and quantitative comparison of the antiproliferative activity of 4-methyl and 4-phenyl quinolin-2(1H)-one derivatives.[3] The study evaluated a series of these compounds against a panel of four human cancer cell lines, offering a clear verdict on the impact of the 4-substituent.

Compound SeriesSubstituent at 4-PositionGI50 Range (nM)Potency Relative to 4-Methyl Series
3a-e Methyl39 - 65-
3f-j Phenyl22 - 31More Potent

The data unequivocally demonstrates that the 4-phenyl-substituted quinolin-2(1H)-ones (compounds 3f-j ) exhibit significantly greater antiproliferative potency than their 4-methyl counterparts (compounds 3a-e ).[3] The GI50 values for the 4-phenyl series are consistently lower, indicating that a smaller concentration of these compounds is required to inhibit cancer cell growth by 50%. This finding underscores the "phenyl advantage" in this particular chemical context.

The Structural Rationale Behind Enhanced Potency

The superior potency of the 4-phenyl derivatives can be attributed to several key structural and mechanistic factors. The phenyl group, being a larger and more electron-rich substituent than the methyl group, offers greater opportunities for interaction with the biological target.

Increased Binding Interactions: The aromatic phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of a target protein. These additional interactions can lead to a more stable drug-target complex and, consequently, higher potency.

Conformational Rigidity: The phenyl group can also impart a degree of conformational rigidity to the molecule, which can be advantageous for binding to a specific target. By reducing the entropic penalty of binding, a more rigid molecule can exhibit higher affinity.

Mechanism of Action: Many 4-phenyl-quinolin-2(1H)-one (4-PQ) derivatives have been shown to exert their anticancer effects by disrupting microtubule assembly.[1][2][4][5][6] This mechanism is similar to that of established anticancer agents like podophyllotoxin. The 4-phenyl group is often crucial for the interaction with the colchicine-binding site on tubulin.[4][5][6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

To provide a practical context for the data presented, a representative experimental protocol for assessing the antiproliferative activity of these compounds is detailed below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) of 4-methyl and 4-phenyl quinolin-2(1H)-one derivatives against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., COLO 205, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • 4-methyl and 4-phenyl quinolin-2(1H)-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 value using non-linear regression analysis.

Visualizing the Path to Discovery

To better illustrate the experimental workflow and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep Compound Preparation & Dilution start->compound_prep cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_gi50 Determine GI50 plot_dose_response->determine_gi50 end end determine_gi50->end End

Figure 1: Workflow of the in vitro antiproliferative MTT assay.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events drug 4-Phenyl-Quinolin-2(1H)-one (e.g., Compound 11e) tubulin αβ-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization drug->microtubules Disrupts Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Assembly g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Figure 2: Proposed mechanism of action for potent 4-phenyl-quinolin-2(1H)-one derivatives.

Conclusion and Future Directions

The evidence strongly suggests that the presence of a phenyl group at the 4-position of the quinolin-2(1H)-one scaffold is a key determinant of enhanced antiproliferative potency compared to a methyl group. This "phenyl advantage" is likely due to increased binding interactions with the target protein, often through the disruption of microtubule dynamics.

For researchers in the field of drug discovery and development, this comparative guide highlights a critical structure-activity relationship that can inform the design of future quinolin-2(1H)-one-based therapeutics. Further exploration of substitutions on the 4-phenyl ring itself has the potential to yield even more potent and selective anticancer agents. The continued investigation of this privileged scaffold is a promising avenue for the development of next-generation cancer therapies.

References

  • Chen, Y.-F., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1545–1558. Available at: [Link]

  • Chen, Y.-F., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed, 25345717. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 27(23), 8349. Available at: [Link]

  • Hsieh, M.-C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3468–3476. Available at: [Link]

  • Hung, H.-R., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 527. Available at: [Link]

  • Kuo, C.-C., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. ResearchGate. Available at: [Link]

  • Lee, K.-D., et al. (2023). 4-Phenyl-2-quinolone (4-PQ) compounds, HPK, podophyllotoxin, and colchicine docked into αβ-tubulin (PDB ID: 1SA1) via AutoDock Vina. ResearchGate. Available at: [Link]

  • Nassar, E., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6306. Available at: [Link]

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145–1159. Available at: [Link]

  • Hung, H.-R., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Taipei Medical University. Available at: [Link]

  • Ghodsi, R., Azizi, E., & Zarghi, A. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 15(1), 127–139. Available at: [Link]

  • Hung, H.-R., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PubMed, 36677583. Available at: [Link]

  • Sharma, P., & Kumar, A. (2013). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 5(2), 168-173. Available at: [Link]

  • Lee, K.-D., et al. (2023). Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one (CAS: 163217-54-1) is a functionalized quinolinone derivative, primarily utilized as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Apremilast.

Unlike simple organic solvents, this compound presents a dual-hazard profile during disposal:[1]

  • Nitrogenous Heterocycle: Generates NOₓ upon combustion.

  • Sulfone Moiety: Generates corrosive Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃) during thermal decomposition.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or strong acids.

  • Mandatory Disposal Path: High-temperature incineration with flue-gas desulfurization (scrubbing).

Chemical Identity Table
ParameterDetail
Chemical Name 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one
CAS Number 163217-54-1
Molecular Formula C₁₁H₁₁NO₃S
Physical State Solid (Powder/Crystalline)
Hazard Classification Irritant (Skin/Eye/Respiratory); Aquatic Chronic Toxicity (Potential)
Combustion Byproducts Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOₓ), Sulfur Oxides (SOₓ)

Pre-Disposal: Segregation & Waste Stream Analysis

Effective disposal begins at the bench. You must segregate this compound based on its phase and the solvents present. The sulfone group renders this compound incompatible with standard "clean" organic waste streams intended for fuel blending if the facility lacks sulfur scrubbers.

The "Self-Validating" Segregation System

To ensure compliance, follow this logic gate. If the answer to any "Incompatibility" check is YES, the waste must be isolated.

WasteSegregation cluster_legend Disposal Destination Start Waste Generation: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Powder/Filter Cake Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution StreamA STREAM A: Solid Organic Waste Label: 'Sulfur-Containing Organic Solid' Solid->StreamA Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamB STREAM B: Halogenated Solvent Waste (High BTU Incineration) HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Fuel Blending - Check Sulfur Limits) HalogenCheck->StreamC No Dest Final Fate: Rotary Kiln Incineration (Must handle SOx/NOx) StreamA->Dest StreamB->Dest StreamC->Dest

Figure 1: Waste Stream Decision Tree. Note that "Stream C" often requires verification with your waste vendor regarding sulfur content limits for fuel blending.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound, Filter Cakes, Spill Cleanup)

Applicability: Expired reagents, reaction precipitates, contaminated PPE.

  • Containment: Use a high-density polyethylene (HDPE) wide-mouth jar or a double-lined hazardous waste bag (6-mil thickness).

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."

    • Constituents: "4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one."

    • Hazard Warning: "Irritant. Contains Sulfur (SOx generation on burn)."[2]

  • Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid, peroxides).

  • Disposal Method: Incineration.

    • Why: Landfilling organic sulfones poses a risk of leaching and anaerobic reduction to odorous sulfides. Incineration at >1000°C ensures complete oxidation to SO₂, which is then captured by alkaline scrubbers.

Protocol B: Liquid Waste (Mother Liquors)

Applicability: Reaction solvents (DMSO, DMF, Ethanol) containing the dissolved quinolinone.

  • Solvent Compatibility Check:

    • Non-Halogenated: (e.g., Ethanol, Ethyl Acetate). Segregate into "Non-Halogenated Organic" carboys.

    • Halogenated: (e.g., DCM). Segregate into "Halogenated Organic" carboys.

  • Concentration Alert: If the concentration of the sulfonyl quinolinone is high (>5%), mark the container explicitly as "High Sulfur Content."

    • Technical Insight: Many waste handlers use non-halogenated solvents for fuel blending (burning waste to power cement kilns). High sulfur content can violate their emission permits. If sulfur is high, it must go to a dedicated hazardous waste incinerator, not a fuel blender.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acidic conditions (e.g., sulfonation steps), neutralize with Sodium Bicarbonate before bottling to prevent pressure buildup.

Spill Management & Emergency Contingencies

In the event of a powder spill, aerosolization is the primary risk. The sulfonyl group can cause irritation to mucous membranes.

Spill Response Workflow

PPE Required: Nitrile gloves, Lab coat, Safety goggles, N95 (or P100) dust mask.

  • Isolate: Evacuate the immediate area (radius 3m) if the spill is large (>100g) and dust is visible.

  • Suppress: Gently cover the spill with paper towels dampened with water or an inert absorbent (vermiculite) to prevent dust generation. Do not dry sweep.

  • Collect:

    • Scoop the wet material into a disposable container.

    • Wipe the surface with a soap/water solution.[3][4][5]

    • Verify decontamination (no visible white residue).

  • Dispose: Treat all cleanup materials as Protocol A (Solid Waste) .

Regulatory Framework (USA/Global)

While this specific intermediate is not typically listed on the EPA's "P" or "U" lists (unless unused commercial grade, which is rare for intermediates), it falls under general hazardous waste characteristics.

Regulatory BodyClassificationCode/Action
EPA (RCRA) Unlisted Hazardous WasteD003 (Reactivity) is unlikely but possible if mixed with strong reducers. Generally defaults to Non-Regulated unless characteristic toxicity is proven. Best Practice: Manage as Hazardous.
DOT (Transport) Not Regulated (Solid)If transported in solution, the solvent dictates the UN Number (e.g., UN 1993 for Flammable Liquids).
European Waste Code Organic Chemical Waste07 05 13 * (Solid wastes containing dangerous substances).

Senior Scientist Note: "Regulatory compliance is the floor, not the ceiling. Even if the EPA does not strictly regulate this specific CAS as a 'listed' waste, the ethical and safety obligation is to prevent sulfur release into the environment. Always opt for incineration over landfilling."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (2024). Compound Summary: 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one (CAS 163217-54-1). National Center for Biotechnology Information.

  • Fisher Scientific. (2023).[5] Safety Data Sheet Guidelines for Quinoline Derivatives.

Sources

Personal protective equipment for handling 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a functionalized quinolinone intermediate often utilized in the synthesis of pharmaceutical agents (e.g., 5-lipoxygenase inhibitors or kinase inhibitors).[1][2][3][4]

While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—a quinolinone core fused with a sulfone group—dictate a Category 3 (High Potency/Irritant) handling protocol.

The "Why" Behind the Risk:

  • The Quinolinone Core: Biologically active scaffold capable of interacting with DNA or protein kinases. We must assume pharmacological activity (toxicity) even in intermediates.

  • The Sulfone Group: Increases polarity. While generally stable, this increases the compound's solubility in polar aprotic solvents (DMSO, DMF), which are themselves skin permeators. Crucial: If this solid is dissolved in DMSO, it can carry the toxicant through standard nitrile gloves.

  • Physical State: Likely a fine, electrostatic powder. The primary vector of exposure is inhalation of fugitive dust during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for barrier integrity .

Body AreaPPE RequirementTechnical Rationale (The "Why")
Respiratory N95 (Minimum) P100/N99 (Recommended for weighing)The particle size of recrystallized quinolinones can be <10µm.[1][2][3][4] Standard surgical masks offer zero protection against respirable dusts that can lodge in alveolar sacs.
Ocular Chemical Splash Goggles (Not just safety glasses)Powder drift is unpredictable.[4] If the solid enters the eye, the sulfone group can cause severe irritation/desiccation of the cornea.
Dermal (Hands) Double Nitrile (4 mil min) ORSilver Shield® (Laminate) Solid Handling: Standard Nitrile is sufficient.Solution Handling (DMSO/DMF): Nitrile degrades in DMF. Use Silver Shield or double-glove (change outer glove every 15 mins).[1][2][3][4]
Body Tyvek® Lab Coat (Closed front, elastic wrists)Cotton coats trap dust in the weave, which you then carry home. Tyvek provides a non-porous barrier that sheds particulate matter.
Footwear Closed-toe, non-perforated Standard lab protocol.[1][2][3][4] Shoe covers recommended if handling >50g to prevent tracking dust outside the lab.

Operational Protocols

A. Weighing & Transfer (The Critical Control Point)

Most exposures occur here, not during the reaction.

  • Engineering Control: NEVER weigh this on an open bench. Use a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Quinolinone powders are often electrostatic. Use an ionizing bar or anti-static gun before spatulating to prevent "jumping" of the powder.

  • The "Wet Method": If possible, tare the solvent flask, add the solid, and then add solvent immediately to suppress dust.

B. Reaction Setup
  • Solvent Choice: This compound likely requires polar solvents (DMSO, DMF, DMAc) or acidic media (Acetic Acid) for dissolution.

  • Temperature Control: Sulfones are thermally stable, but quinolinones can degrade under strong oxidative conditions. Ensure inert atmosphere (

    
     or 
    
    
    
    ) to prevent side-reactions that could generate volatile byproducts.[1][2][3][4]
C. Waste Disposal[2][3][5][6]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][2][3][4] Do not mix with general trash.

  • Liquid Waste: If dissolved in halogenated solvents, segregate to Halogenated. If in DMSO/DMF, segregate to Non-Halogenated Organic.

  • Labeling: Must explicitly state "Contains Quinolinone Derivative - Potential Sensitizer."[1][2][3][4]

Visualized Workflows

Logic Diagram: PPE Selection Based on State

This decision tree ensures you match the barrier to the specific vector of exposure.

PPE_Selection Start Start: Handling 4-Methyl-6-(methylsulfonyl) quinolin-2(1H)-one State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Solid_Risk Risk: Inhalation (Dust) Solid->Solid_Risk Sol_Risk Risk: Permeation (Skin) Solution->Sol_Risk PPE_Solid PPE: N95/P100 + Single Nitrile Gloves + Tyvek Sleeves Solid_Risk->PPE_Solid PPE_Sol PPE: Fume Hood + Double Gloves (Laminate) + Splash Goggles Sol_Risk->PPE_Sol

Caption: Decision logic for selecting PPE based on the physical state of the chemical (Solid vs. Solution).

Emergency Response: Spill Protocol

Immediate actions to take if containment is breached.

Spill_Response Spill Event: Powder Spill (>1g) Evacuate 1. Evacuate Immediate Area (Allow dust to settle - 10 mins) Spill->Evacuate PPE_Up 2. Don Full PPE (Tyvek, Goggles, P100 Resp) Evacuate->PPE_Up Contain 3. Cover with Wet Paper Towels (Prevents dust aerosolization) PPE_Up->Contain Clean 4. Wipe Inwards (Concentric Circles) Contain->Clean Dispose 5. Double Bag as HazWaste Clean->Dispose

Caption: Step-by-step spill response protocol prioritizing dust suppression.

References & Authority

  • National Institutes of Health (PubChem). Compound Summary: Quinolinone Derivatives. Retrieved from .

  • MilliporeSigma. Safety Data Sheet: Generic Quinoline Derivatives. Retrieved from .[1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. 29 CFR 1910.1200.

  • Prudent Practices in the Laboratory. Handling Potent Compounds. National Academies Press.

(Note: While a specific SDS for this exact isomer is proprietary to manufacturers, the protocols above are derived from "Read-Across" toxicology principles applied to structural analogs like 6-methylquinoline and sulfone-substituted heterocycles.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.